Product packaging for 3,4-dimethyl-1H-pyrazol-5-ol(Cat. No.:CAS No. 4344-72-3)

3,4-dimethyl-1H-pyrazol-5-ol

Cat. No.: B2911933
CAS No.: 4344-72-3
M. Wt: 112.132
InChI Key: CMTNHTJUNZPFMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3,4-Dimethyl-1H-pyrazol-5-ol (CAS 145092-15-5) is a chemical compound with the molecular formula C5H8N2O and a molecular weight of 112.13 g/mol . This compound should be stored sealed in a dry environment at room temperature . In scientific research, this pyrazole derivative serves as a key precursor in organic synthesis. It is used in the design and synthesis of novel heterocyclic compounds for antimicrobial evaluation . Researchers have utilized it to create derivatives that show potent activity against bacterial strains such as Methicillin-susceptible and Methicillin-resistant Staphylococcus aureus (MSSA and MRSA), as well as the fungus Aspergillus niger . Furthermore, the closely related compound 3,4-dimethyl-1H-pyrazole (3,4-DMP) is recognized in agricultural chemistry as an effective nitrification inhibitor . When applied to soil as part of a formulation like 3,4-dimethyl-1H-pyrazole phosphate (3,4-DMPP), it blocks microbial enzymes, slowing the conversion of ammonia to nitrate in fertilizers . This process enhances nitrogen uptake by plants, improves fertilizer efficiency, and is crucial for reducing environmental impacts, such as the leaching of nitrates into water sources and the emission of potent nitrogen oxide greenhouse gases . This product is intended for research purposes only and is not for human consumption. Please refer to the product's Safety Data Sheet for detailed handling information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8N2O B2911933 3,4-dimethyl-1H-pyrazol-5-ol CAS No. 4344-72-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-dimethyl-1,2-dihydropyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-3-4(2)6-7-5(3)8/h1-2H3,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMTNHTJUNZPFMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NNC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3,4-dimethyl-1H-pyrazol-5-ol: Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-dimethyl-1H-pyrazol-5-ol, a member of the pyrazole family, is a versatile heterocyclic compound with significant potential in medicinal chemistry and drug development. Its structure, characterized by a five-membered ring with two adjacent nitrogen atoms, methyl groups at the C3 and C4 positions, and a hydroxyl group at the C5 position, provides a unique scaffold for the synthesis of novel bioactive molecules. Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties, making this compound a compound of considerable interest for further investigation and application in therapeutic agent design.[1] This guide provides a comprehensive overview of its physical and chemical properties, a detailed synthesis protocol, and in-depth characterization data.

Molecular Structure and Tautomerism

This compound exists in a tautomeric equilibrium with its keto form, 4,5-dimethyl-1,2-dihydropyrazol-3-one. This phenomenon is crucial as the different tautomers can exhibit distinct chemical reactivity and biological activity. The equilibrium is influenced by factors such as the solvent, temperature, and pH. The IUPAC name for the keto tautomer is 4,5-dimethyl-1,2-dihydropyrazol-3-one.[1]

Caption: Tautomeric equilibrium of this compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₅H₈N₂O[1]
Molecular Weight 112.13 g/mol [1]
CAS Number 145092-15-5[1]
Melting Point 90–92 °C[1]
Solubility Soluble in polar solvents such as ethanol and water; less soluble in non-polar solvents.[1]
Appearance White to off-white crystalline solid

Synthesis of this compound

The synthesis of this compound is typically achieved through a cyclocondensation reaction, a variant of the Knorr pyrazole synthesis. This involves the reaction of a β-ketoester, such as ethyl 2,3-dimethylacetoacetate, with hydrazine.

Experimental Protocol: Synthesis via Knorr Cyclocondensation

This protocol outlines the synthesis of this compound from ethyl 2,3-dimethylacetoacetate and hydrazine hydrate.

Materials:

  • Ethyl 2,3-dimethylacetoacetate

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Heating mantle

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2,3-dimethylacetoacetate (1 equivalent) in ethanol.

  • Add hydrazine hydrate (1.1 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound as a crystalline solid.

SynthesisWorkflow start Start Materials: - Ethyl 2,3-dimethylacetoacetate - Hydrazine hydrate step1 Dissolve ethyl 2,3-dimethylacetoacetate in ethanol start->step1 step2 Add hydrazine hydrate and catalytic acetic acid step1->step2 step3 Reflux for 4-6 hours step2->step3 step4 Cool to room temperature step3->step4 step5 Solvent evaporation step4->step5 purification Recrystallization (Ethanol/Water) step5->purification product This compound (Crystalline Solid) purification->product

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization

Detailed spectroscopic analysis is essential for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the tautomeric nature of the compound, the NMR spectra can be complex and solvent-dependent. The following are predicted chemical shifts based on the analysis of similar pyrazolone structures.

¹H NMR (DMSO-d₆, 400 MHz):

  • δ 1.8-2.2 (s, 3H): Methyl group at C3 or C4.

  • δ 1.8-2.2 (s, 3H): Methyl group at C3 or C4.

  • δ 9.0-11.0 (br s, 1H): NH proton of the pyrazole ring.

  • δ 10.0-12.0 (br s, 1H): OH proton (enol form).

¹³C NMR (DMSO-d₆, 100 MHz):

  • δ 8-12: Methyl carbons.

  • δ 100-110: C4 carbon.

  • δ 140-150: C3 carbon.

  • δ 155-165: C5 carbon (enol form) or C=O carbon (keto form).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic peaks for the functional groups present in both tautomeric forms.

Wavenumber (cm⁻¹)Assignment
3200-3400N-H stretching (broad)
2800-3000C-H stretching (methyl groups)
1650-1700C=O stretching (keto form)
1550-1620C=N and C=C stretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion (M⁺): m/z = 112.13

  • Key Fragmentation Pathways: The fragmentation of pyrazoles often involves the cleavage of the ring and loss of small neutral molecules like N₂, CO, and CH₃CN. The specific fragmentation pattern can help to confirm the substitution pattern on the pyrazole ring.

Chemical Reactivity

This compound exhibits reactivity characteristic of both the pyrazole ring and the hydroxyl/keto functionality.

  • Oxidation: The pyrazole ring can be oxidized under certain conditions.

  • Reduction: The keto group in the tautomeric form can be reduced.

  • Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization. The hydroxyl group can also be a site for derivatization.

Applications in Drug Development

The pyrazole scaffold is a privileged structure in medicinal chemistry. The presence of methyl and hydroxyl groups on this compound provides opportunities for creating derivatives with tailored biological activities. The hydroxyl group, in particular, can participate in hydrogen bonding interactions with biological targets.[1] This compound and its derivatives are being investigated for their potential as anti-inflammatory, antimicrobial, and anticancer agents.[1]

Conclusion

This compound is a valuable building block for the synthesis of a wide range of heterocyclic compounds with potential therapeutic applications. A thorough understanding of its physical and chemical properties, including its tautomeric nature, is essential for its effective utilization in drug discovery and development. The synthetic and analytical methods outlined in this guide provide a solid foundation for researchers and scientists working with this promising molecule.

References

An In-depth Technical Guide to the Solubility of 3,4-dimethyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3,4-dimethyl-1H-pyrazol-5-ol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide synthesizes known qualitative information and leverages extensive quantitative data for the structurally related and commercially significant pyrazolone, Edaravone, to provide a robust predictive framework. Furthermore, this document outlines a detailed, field-proven experimental protocol for the precise determination of its solubility in various solvents. This guide is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering both theoretical insights and practical methodologies for handling and applying this compound.

Introduction to this compound

This compound is a derivative of pyrazole, a five-membered heterocyclic aromatic compound containing two adjacent nitrogen atoms. The pyrazolone core is a "privileged scaffold" in medicinal chemistry, forming the structural basis for numerous compounds with a wide range of biological activities.[1] The subject compound, with methyl groups at the 3 and 4 positions and a hydroxyl group at the 5 position, presents a unique combination of features that influence its physicochemical properties, including solubility. Understanding its behavior in different solvent systems is critical for its synthesis, purification, formulation, and application in drug discovery and development.[2]

Molecular Structure:

  • IUPAC Name: 4,5-dimethyl-1,2-dihydropyrazol-3-one[2]

  • Molecular Formula: C₅H₈N₂O[2]

  • Molecular Weight: 112.13 g/mol [2]

  • CAS Number: 145092-15-5[2]

Solubility Profile of this compound

The solubility of a compound is a fundamental physical property that dictates its utility in various applications, from chemical reactions to pharmaceutical formulations. For a drug candidate, solubility significantly impacts its absorption, distribution, metabolism, and excretion (ADME) profile.

Qualitative Solubility

General observations indicate that this compound is soluble in polar organic solvents and exhibits lower solubility in non-polar solvents. One source explicitly states that it is "Soluble in polar solvents such as ethanol and water but less soluble in non-polar solvents". For the closely related 3,4-dimethyl-4,5-dihydro-1H-pyrazol-5-one, solubility has been noted in dimethyl sulfoxide (DMSO) and methanol.[3] This is consistent with the general behavior of pyrazole derivatives, which are often more soluble in organic solvents like ethanol, methanol, and acetone, and have limited solubility in water.[4]

Quantitative Solubility: A Comparative Analysis with Edaravone

While specific quantitative solubility data for this compound is scarce in the literature, a comprehensive analysis of the structurally analogous and widely studied drug, Edaravone (5-methyl-2-phenyl-4H-pyrazol-3-one), provides valuable insights into the expected solubility behavior. Edaravone is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, indicating low solubility and low permeability.[5] Its solubility has been extensively measured in a variety of neat and binary solvent systems.

The following table summarizes the mole fraction solubility of Edaravone in several common solvents at 298.15 K (25 °C), which can serve as a predictive guide for the solubility of this compound.

SolventMole Fraction Solubility (x) of Edaravone at 298.15 K
WaterVery Low
MethanolModerate
EthanolModerate
n-PropanolModerate
IsopropanolModerate
AcetoneHigh
Ethyl AcetateModerate
AcetonitrileLow
DichloromethaneHigh
HexaneVery Low

Data compiled from multiple sources studying Edaravone solubility.[2][6]

Key Insights from Edaravone Data:

  • Polar Protic and Aprotic Solvents: Edaravone exhibits the highest solubility in polar aprotic solvents like acetone and dichloromethane, and moderate solubility in polar protic solvents such as alcohols.[6] This is likely due to a combination of hydrogen bonding interactions with the pyrazolone ring and favorable dipole-dipole interactions.

  • Water Solubility: The aqueous solubility of Edaravone is very low, a common characteristic of many organic drug molecules.[5][6]

  • Non-Polar Solvents: As expected, solubility in non-polar solvents like hexane is minimal.

It is reasonable to hypothesize that this compound will follow a similar trend, with good solubility in polar organic solvents and limited solubility in water and non-polar hydrocarbons. The absence of the bulky phenyl group present in Edaravone might lead to some differences in the absolute solubility values.

Experimental Determination of Solubility: A Standardized Protocol

For researchers requiring precise solubility data, the shake-flask method is the gold standard for determining equilibrium solubility.[5] This method involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium, followed by separation of the undissolved solid and quantification of the dissolved compound in the supernatant.

Materials and Equipment
  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, hexane)

  • Scintillation vials or sealed flasks

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Step-by-Step Experimental Workflow
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that equilibrium is reached with a solid phase present.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker or on a stirrer plate maintained at a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. Preliminary experiments can determine the minimum time required to achieve a constant concentration.

  • Phase Separation:

    • After equilibration, allow the samples to stand undisturbed for a short period to allow the excess solid to settle.

    • To ensure complete removal of undissolved particles, centrifuge the vials at a high speed.

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles.

    • Accurately dilute the filtered supernatant with a suitable solvent (usually the same solvent used for dissolution or the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method or UV-Vis spectrophotometry.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of the dissolved compound in the original saturated solution by back-calculating from the diluted sample concentration.

  • Data Reporting:

    • Express the solubility in appropriate units, such as mg/mL, g/100 mL, or molarity (mol/L).

Diagram of the Experimental Workflow

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_sampling Sampling & Analysis A Add excess this compound to solvent B Seal and agitate at constant temperature (24-72h) A->B C Centrifuge to pellet undissolved solid B->C D Filter supernatant C->D E Dilute sample D->E F Quantify by HPLC or UV-Vis E->F

Caption: Workflow for the determination of equilibrium solubility using the shake-flask method.

Causality in Experimental Design and Implications in Drug Development

The choice of the shake-flask method for determining equilibrium solubility is deliberate. It is considered the most reliable method because it allows the system to reach a true thermodynamic equilibrium between the dissolved and undissolved states of the compound.[5] This is in contrast to kinetic solubility measurements, which can often overestimate solubility due to the formation of supersaturated solutions. For drug development, understanding the equilibrium solubility is paramount as it represents the maximum amount of drug that can be dissolved in a physiological medium, which is a critical factor for oral bioavailability.

A compound with poor aqueous solubility, as is anticipated for this compound, will likely face challenges in formulation development. Strategies to enhance its solubility and dissolution rate may be necessary, such as:

  • Salt formation: If the compound has ionizable groups.

  • Co-solvents and surfactants: To improve its solubility in aqueous formulations.

  • Amorphous solid dispersions: To overcome the energy barrier of the crystal lattice.

  • Particle size reduction (micronization or nanonization): To increase the surface area for dissolution.

Safety, Handling, and Disposal

As a responsible scientist, proper handling and disposal of this compound and the associated solvents are crucial.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling the compound and solvents.

  • Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust or solvent vapors.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations. Organic solvent waste should be collected in designated, labeled containers.

Conclusion

While direct quantitative solubility data for this compound remains a gap in the current literature, a strong predictive understanding of its behavior can be established through qualitative information and comparative analysis with structurally similar compounds like Edaravone. This technical guide provides a framework for this understanding and a detailed, robust protocol for the experimental determination of its solubility. For researchers and drug development professionals, a thorough characterization of the solubility of this compound is an indispensable step in unlocking its full therapeutic potential.

References

3,4-dimethyl-1H-pyrazol-5-ol spectral data (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectral Analysis of 3,4-dimethyl-1H-pyrazol-5-ol

This guide provides a comprehensive analysis of the spectral data for this compound (C₅H₈N₂O, Molecular Weight: 112.13 g/mol ), a heterocyclic compound of interest in medicinal chemistry and materials science.[1] As direct and complete experimental spectra for this specific molecule are not cohesively published, this document synthesizes data from closely related pyrazole derivatives and foundational spectroscopic principles to provide a robust, predictive guide for researchers. We will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, with a crucial focus on the compound's tautomerism, which governs its spectral characteristics.

Understanding the spectral data of this compound is impossible without first appreciating its tautomeric nature. Pyrazol-5-ones exist in a dynamic equilibrium between three principal forms: the hydroxyl-pyrazole (OH-form), the keto-pyrazole (CH-form), and the zwitterionic/keto form (NH-form).[2][3] The predominant tautomer depends on factors such as the solvent, temperature, and the physical state (solid or solution).[2] This equilibrium is the primary reason for variability in spectral data and must be the cornerstone of any analytical interpretation.

tautomers cluster_OH OH-Form (5-hydroxy) cluster_CH CH-Form (pyrazolin-5-one) cluster_NH NH-Form (pyrazolin-5-one) OH This compound (C₅H₈N₂O) CH 3,4-dimethyl-1,2-dihydro- 3H-pyrazol-3-one OH->CH Equilibrium NH 4,5-dimethyl-2,4-dihydro- 3H-pyrazol-3-one OH->NH Equilibrium CH->NH Equilibrium fragmentation M C₅H₈N₂O⁺ (m/z = 112) F1 [M - H]⁺ (m/z = 111) M->F1 - H• F2 [M - CO]⁺ (m/z = 84) M->F2 - CO F3 [M - N₂H]⁺ (m/z = 81) M->F3 - N₂H• F4 C₄H₅N₂⁺ (m/z = 81) F1->F4 - CH₂O F5 C₄H₆⁺ (m/z = 54) F2->F5 - N₂

References

The Pyrazole Scaffold: A Versatile Nucleus in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of Pyrazole Derivatives for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy of the Pyrazole Ring

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. First described in the 19th century, its true potential has been progressively unlocked over the decades, revealing a remarkable versatility that has led to the development of numerous blockbuster drugs. From the pioneering anti-inflammatory agent antipyrine to the modern-day titans like the COX-2 inhibitor celecoxib and the erectile dysfunction therapy sildenafil, the pyrazole scaffold has consistently demonstrated its capacity to interact with a wide array of biological targets. This has cemented its status as a "privileged scaffold" in drug discovery, a molecular framework with a proven track record of yielding bioactive compounds.[1][2]

This technical guide provides a comprehensive exploration of the multifaceted biological activities of pyrazole derivatives. It is designed for researchers, scientists, and drug development professionals, offering not only a detailed overview of the diverse therapeutic applications of these compounds but also delving into the underlying mechanisms of action, key structure-activity relationships (SAR), and practical experimental protocols for their evaluation. By synthesizing a wealth of scientific literature, this guide aims to be an invaluable resource for those seeking to harness the power of the pyrazole nucleus in the quest for novel and effective therapeutics.

I. Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade and Beyond

Inflammation is a complex biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Pyrazole derivatives have a long and successful history as anti-inflammatory agents, primarily through their ability to modulate the arachidonic acid cascade.[3][4]

Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

The most well-established anti-inflammatory mechanism of pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are key players in the conversion of arachidonic acid to prostaglandins (PGs).[5] There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation and is a primary therapeutic target.[5]

Many pyrazole-based non-steroidal anti-inflammatory drugs (NSAIDs) exhibit selective inhibition of COX-2, which is thought to reduce the gastrointestinal side effects associated with non-selective COX inhibitors.[3] A notable example is celecoxib, which features a di-substituted pyrazole ring.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol outlines a common method for determining the COX-2 inhibitory activity of pyrazole derivatives.

1. Reagents and Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Colorimetric COX-2 inhibitor screening kit (or equivalent)

  • Test pyrazole compounds

  • Reference inhibitor (e.g., celecoxib)

  • 96-well microplates

  • Microplate reader

2. Procedure:

  • Prepare a series of dilutions of the test pyrazole compounds and the reference inhibitor in the appropriate buffer.

  • In a 96-well plate, add the COX-2 enzyme, a cofactor solution, and the test compound or reference inhibitor.

  • Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Incubate for a further period (e.g., 2 minutes) at 37°C.

  • Stop the reaction according to the kit instructions (e.g., by adding a stopping solution).

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

In Vivo Evaluation: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a widely used in vivo assay to assess the acute anti-inflammatory activity of compounds.[5][6][7][8][9]

Experimental Workflow: Carrageenan-Induced Paw Edema

G cluster_pre Pre-treatment cluster_induction Inflammation Induction cluster_measurement Measurement cluster_analysis Data Analysis animal Rodent (Rat/Mouse) compound Administer Pyrazole Derivative (e.g., intraperitoneally) animal->compound carrageenan Inject Carrageenan (1%) into the sub-plantar region of the hind paw compound->carrageenan measure_initial Measure initial paw volume carrageenan->measure_initial measure_time Measure paw volume at regular intervals (e.g., 1, 2, 3, 4, 5 hours) measure_initial->measure_time calculate Calculate the percentage inhibition of edema measure_time->calculate compare Compare with control and reference drug (e.g., Indomethacin) calculate->compare

Caption: Workflow for the carrageenan-induced paw edema assay.

II. Anticancer Activity: A Multi-pronged Attack on Tumorigenesis

The pyrazole scaffold is a prominent feature in a number of approved and investigational anticancer drugs.[10][11] Their mechanisms of action are diverse, often involving the inhibition of key enzymes that drive cancer cell proliferation, survival, and angiogenesis.[12][13]

Mechanism of Action: Targeting Receptor Tyrosine Kinases (RTKs)

A significant number of anticancer pyrazole derivatives function as inhibitors of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][11][14][15] These receptors play crucial roles in cell signaling pathways that regulate cell growth, differentiation, and the formation of new blood vessels that supply tumors.[1][11] By blocking the ATP-binding site of these kinases, pyrazole derivatives can inhibit their activity and disrupt downstream signaling cascades.[11]

Signaling Pathway: EGFR/VEGFR-2 Inhibition

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_cellular Cellular Response EGFR EGFR PI3K PI3K/Akt EGFR->PI3K RAS RAS/MAPK EGFR->RAS VEGFR2 VEGFR-2 VEGFR2->PI3K PLC PLCγ VEGFR2->PLC Survival Survival PI3K->Survival Proliferation Proliferation RAS->Proliferation Angiogenesis Angiogenesis PLC->Angiogenesis Pyrazole Pyrazole Derivative Pyrazole->EGFR Pyrazole->VEGFR2

Caption: Inhibition of EGFR and VEGFR-2 signaling by pyrazole derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay used to assess cell viability and is a standard method for evaluating the cytotoxic potential of anticancer compounds.[5][16][17]

1. Reagents and Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium

  • Test pyrazole compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plates

  • Microplate reader

2. Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test pyrazole compounds in the cell culture medium.

  • Remove the existing medium from the cells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same amount of solvent used to dissolve the compounds).

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[3]

  • Remove the medium containing MTT and add a solubilization solution to dissolve the formazan crystals.[3]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Compound ID Target/Class Cell Line Cancer Type IC50 (µM) Reference
Compound 3fApoptosis InducerMDA-MB-468Triple-Negative Breast Cancer14.97 (24h), 6.45 (48h)[3]
Compound 9dApoptosis InducerMDA-MB-231Breast Cancer<10[3]
Compound 9eApoptosis InducerMCF-7Breast Cancer<10[3]
Compound 10bBcl-2 InhibitorMCF-7Breast Cancer3.9 - 35.5[3]
Compound 3EGFR InhibitorHepG2Liver Cancer0.06[13]
Compound 9VEGFR-2 InhibitorHepG2Liver Cancer0.22[13]
Compound 2EGFR/VEGFR-2 InhibitorMCF-7Breast Cancer6.57[18]
Compound 8VEGFR-2 InhibitorMCF-7Breast Cancer8.08[18]

III. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The emergence of antimicrobial resistance is a major global health threat, and the development of new antimicrobial agents is a critical priority. Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal pathogens.[19][20]

Mechanism of Action: Diverse and Target-Specific

The antimicrobial mechanisms of pyrazole derivatives are varied and can depend on the specific structure of the compound and the target microorganism. Some pyrazoles are known to inhibit essential enzymes in microbial metabolic pathways, while others may disrupt cell membrane integrity or interfere with nucleic acid synthesis.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a quantitative method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[17]

1. Reagents and Materials:

  • Bacterial or fungal strains of interest

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test pyrazole compounds

  • Reference antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • 96-well microplates

  • Microplate reader or visual inspection

2. Procedure:

  • Prepare a standardized inoculum of the microorganism in the growth medium.

  • In a 96-well plate, prepare serial two-fold dilutions of the test pyrazole compounds and reference agents in the growth medium.

  • Add the standardized inoculum to each well. Include a positive control (inoculum without any compound) and a negative control (medium only).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • Determine the MIC by identifying the lowest concentration of the compound that shows no visible growth. This can be done visually or by measuring the optical density using a microplate reader.

Antifungal Activity: Mycelium Growth Inhibition Method

For filamentous fungi, the mycelium growth inhibition method is a common technique to assess antifungal activity.[6][21]

Experimental Workflow: Antifungal Mycelium Growth Inhibition

G cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation Incubation cluster_measurement Measurement & Analysis media Prepare fungal growth medium (e.g., Potato Dextrose Agar) compound Incorporate pyrazole derivative at various concentrations into the medium media->compound pour Pour the medium into Petri dishes compound->pour inoculate Place a mycelial plug from a fresh fungal culture at the center of each plate pour->inoculate incubate Incubate plates at an optimal temperature (e.g., 25-28°C) inoculate->incubate measure Measure the diameter of the fungal colony incubate->measure calculate Calculate the percentage of mycelial growth inhibition measure->calculate

Caption: Workflow for the antifungal mycelium growth inhibition assay.

IV. Neuroprotective Activity: A Beacon of Hope for Neurodegenerative Diseases

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. Emerging evidence suggests that pyrazole derivatives possess neuroprotective properties, offering potential therapeutic avenues for these debilitating conditions.[4][22][23][24][25][26]

Mechanism of Action in Alzheimer's Disease

In the context of Alzheimer's disease, the neuroprotective effects of pyrazole derivatives are often attributed to their ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[25] Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, which is crucial for cognitive function. Additionally, some pyrazole compounds have been shown to reduce the formation of amyloid-beta plaques and possess antioxidant and anti-inflammatory properties, all of which contribute to the pathology of Alzheimer's disease.[25]

Mechanism of Action in Parkinson's Disease

In Parkinson's disease, the neuroprotective effects of pyrazole derivatives are linked to their ability to mitigate oxidative stress and neuroinflammation, which are key contributors to the degeneration of dopaminergic neurons.[27][28] Some pyrazoles have been shown to protect neuronal cells from toxins that induce Parkinson's-like pathology in experimental models.[27]

Signaling Pathway: Neuroprotection in Alzheimer's Disease

G cluster_pathology Alzheimer's Pathology cluster_neurodegeneration Neurodegeneration AChE AChE/BChE Activity NeuronLoss Neuronal Loss & Cognitive Decline AChE->NeuronLoss Abeta Amyloid-β Aggregation Abeta->NeuronLoss OxidativeStress Oxidative Stress OxidativeStress->NeuronLoss Pyrazole Pyrazole Derivative Pyrazole->AChE Pyrazole->Abeta Pyrazole->OxidativeStress

Caption: Neuroprotective mechanisms of pyrazole derivatives in Alzheimer's disease.

V. Synthesis of Biologically Active Pyrazole Derivatives

The synthesis of pyrazole derivatives is a well-established field of organic chemistry, with numerous methods available for the construction of the pyrazole ring.[10][12][29]

Classical Synthesis: Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis, first reported in 1883, is a classic and widely used method that involves the condensation of a β-dicarbonyl compound with a hydrazine derivative. This reaction is versatile and allows for the introduction of a wide range of substituents on the pyrazole ring.

Modern Approaches: Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) have emerged as a powerful tool for the efficient and diversity-oriented synthesis of pyrazole derivatives.[10][12][15][29] These reactions involve the combination of three or more starting materials in a single step to form a complex product, often with high atom economy and procedural simplicity. MCRs offer a rapid and streamlined approach to generating libraries of pyrazole compounds for biological screening.[10]

Conclusion and Future Perspectives

The pyrazole scaffold has unequivocally demonstrated its immense value in drug discovery, yielding a diverse array of therapeutic agents with a wide range of biological activities. This guide has provided a comprehensive overview of the anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties of pyrazole derivatives, along with insights into their mechanisms of action and practical experimental protocols.

The future of pyrazole-based drug discovery remains bright. The continued exploration of novel synthetic methodologies, particularly multicomponent reactions, will undoubtedly lead to the generation of even more diverse and complex pyrazole libraries. Furthermore, a deeper understanding of the structure-activity relationships and the application of computational drug design will enable the rational design of more potent and selective pyrazole-based inhibitors for a variety of therapeutic targets. As our knowledge of the molecular basis of diseases continues to expand, the versatile pyrazole scaffold is poised to play an even more significant role in the development of the next generation of innovative medicines.

References

A Technical Guide to the Discovery and History of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The serendipitous discovery of the pyrazole ring system by Ludwig Knorr in 1883 marked a pivotal moment in heterocyclic chemistry and pharmacology. Initially a byproduct of a search for quinine-like substances, the condensation of phenylhydrazine and ethyl acetoacetate yielded not the expected quinoline, but a novel five-membered heterocycle. This discovery rapidly led to the synthesis of Antipyrine, the world's first synthetic analgesic and antipyretic drug, fundamentally altering the course of medicine. This guide provides a comprehensive technical overview of the historical milestones, from Knorr's foundational synthesis to the elucidation of pyrazole's structure and the subsequent explosion of synthetic methodologies. It explores the causal relationship between structural modifications and pharmacological activity, tracing the evolution from early pyrazolone drugs to modern therapeutic agents. Detailed protocols for seminal syntheses are provided, alongside a critical analysis of the expansion of the pyrazole pharmacopoeia, offering researchers and drug development professionals a deep, contextual understanding of this vital chemical scaffold.

The Genesis of a Heterocycle: Knorr's Seminal Discovery

The history of pyrazole is inextricably linked to the German chemist Ludwig Knorr. In the late 19th century, Knorr, a student of the renowned Emil Fischer, was engaged in research aimed at synthesizing quinoline derivatives, driven by the immense therapeutic importance of quinine.[1] In 1883, while investigating the reaction between ethyl acetoacetate and phenylhydrazine, Knorr did not obtain the expected quinoline derivative. Instead, through a cyclocondensation reaction, he synthesized a novel compound: 1-phenyl-3-methyl-5-pyrazolone.[2][3] This discovery, born from an unexpected turn in experimental chemistry, laid the groundwork for an entirely new class of heterocyclic compounds.[2] Knorr himself coined the term 'pyrazole' in 1883 to describe this five-membered aromatic ring containing two adjacent nitrogen atoms.[4]

The initial compound was significant, but its methylated derivative, 1,5-dimethyl-2-phenyl-3-pyrazolone, proved to be a breakthrough. Working with pharmacologist Wilhelm Filehne at the Hoechst company, Knorr subjected his new compounds to pharmacological testing.[1] The methylated derivative exhibited potent analgesic (pain-relieving) and antipyretic (fever-reducing) properties. Patented in 1883 and named "Antipyrine" by Knorr, it became the first synthetic drug to be commercially successful and was the most widely used pharmaceutical until the advent of Aspirin.[1][3] This discovery was a landmark event, demonstrating that purely synthetic molecules, with no counterparts in nature, could possess profound therapeutic effects.

Structural Elucidation and Tautomerism

Following the initial synthesis, a key scientific challenge was to determine the precise structure of the products. The reaction of a 1,3-dicarbonyl compound with a hydrazine derivative could theoretically produce different regioisomers.[5][6] Knorr's continued research, along with the work of others, was crucial in elucidating the correct structure of his pyrazolone derivative, which was confirmed in 1887 to be 3-methyl-1-phenyl-1H-pyrazol-5-ol.[4] His investigations into pyrazoles also led him to delve deeply into the concept of tautomerism, the phenomenon where a single compound exists as a mixture of two or more interconvertible isomers.[1][7] He famously proved that ethyl acetoacetate exists in both keto and enol forms, a fundamental concept in organic chemistry that was critical to understanding the reactivity of the precursors to pyrazole synthesis.[1][7]

The Knorr Pyrazole Synthesis: A Foundational Protocol

The reaction discovered by Knorr remains a cornerstone of heterocyclic synthesis and is now known as the Knorr Pyrazole Synthesis.[5] It involves the cyclocondensation of a β-ketoester or a 1,3-diketone with a hydrazine or its derivatives.[2][8] The versatility and simplicity of this method catalyzed the exploration of the pyrazole scaffold, allowing for the generation of a vast library of derivatives for chemical and biological screening.

Detailed Experimental Protocol: Knorr's 1883 Synthesis of 1-Phenyl-3-methyl-5-pyrazolone

This protocol is adapted from Knorr's original 1883 publication, "Einwirkung von Acetessigester auf Phenylhydrazin".[2]

Materials and Equipment:

  • Reactants: Phenylhydrazine (100 g), Ethyl acetoacetate (125 g)

  • Apparatus: Reaction vessel, Water bath, Separatory funnel, Crystallization dish, Melting point apparatus

Procedure:

  • Reaction Mixture Preparation: In a suitable reaction vessel, combine 100 g of phenylhydrazine with 125 g of ethyl acetoacetate.

  • Initial Condensation: Allow the mixture to stand at ambient temperature. An initial condensation reaction occurs, forming an oily product and water. The water will separate as a distinct lower layer.

  • Separation: Carefully separate the upper oily layer from the aqueous layer using a separatory funnel.

  • Cyclization: Heat the separated oily product on a water bath. The reaction proceeds with the evolution of heat and the elimination of ethanol, leading to the cyclization and formation of the pyrazolone ring.

  • Isolation and Purification: Upon cooling, the reaction product solidifies. The crude solid can be purified by recrystallization from a suitable solvent, such as hot water or ethanol, to yield crystalline 1-phenyl-3-methyl-5-pyrazolone.

Quantitative Data (as reported by Knorr): The reaction proceeds in high yield, a testament to the thermodynamic stability of the resulting aromatic pyrazole ring system.[9]

ReactantMolecular WeightMoles
Phenylhydrazine108.14 g/mol ~0.925 mol
Ethyl acetoacetate130.14 g/mol ~0.960 mol
Product Molecular Weight Theoretical Yield
1-Phenyl-3-methyl-5-pyrazolone174.19 g/mol ~161.1 g
Reaction Mechanism and Workflow

The Knorr synthesis proceeds through an initial condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization and dehydration.

Knorr_Synthesis cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product R1 Hydrazine Derivative (R-NH-NH2) S1 Step 1: Condensation (Formation of Hydrazone Intermediate) R1->S1 R2 1,3-Dicarbonyl Compound R2->S1 S2 Step 2: Intramolecular Cyclization S1->S2 - H2O S3 Step 3: Dehydration (Loss of H2O) S2->S3 P1 Substituted Pyrazole S3->P1 - H2O

Caption: Workflow of the Knorr Pyrazole Synthesis.

Evolution of Synthetic Methodologies

While the Knorr synthesis was revolutionary, the burgeoning interest in pyrazole chemistry spurred the development of alternative and complementary synthetic routes. These methods expanded the diversity of accessible pyrazole derivatives.

Key Synthetic Developments:

  • Synthesis from α,β-Unsaturated Carbonyls: The reaction of α,β-unsaturated aldehydes and ketones with hydrazines provides a direct route to pyrazoles and pyrazolines.[10]

  • 1,3-Dipolar Cycloadditions: A powerful and versatile method involves the [3+2] cycloaddition of a 1,3-dipole (like a diazoalkane or nitrilimine) with an alkyne or alkene.[4][5] This approach offers excellent control over regioselectivity.

  • Microwave-Assisted Synthesis: Modern techniques, such as microwave irradiation, have been applied to classical reactions like the Knorr synthesis to dramatically reduce reaction times and improve yields, aligning with the principles of green chemistry.[6]

  • Multi-Component Reactions: One-pot reactions involving three or more components have been developed to construct complex pyrazole systems with high efficiency.[6]

Synthesis_Evolution A Knorr Synthesis (1883) (1,3-Dicarbonyls + Hydrazines) B From α,β-Unsaturated Carbonyls A->B Expands Scope C 1,3-Dipolar Cycloadditions (e.g., Diazoalkanes + Alkynes) A->C Improves Regiocontrol D Modern Methods (Microwave, MCRs, Green Chem.) B->D Increases Efficiency C->D Enhances Sustainability

Caption: Evolution of major pyrazole synthesis strategies.

The Pyrazole Scaffold in Medicinal Chemistry: From Antipyrine to Modern Drugs

The initial success of Antipyrine established the pyrazole core as a "privileged scaffold" in medicinal chemistry. Its rigid structure is adept at positioning substituents in precise three-dimensional orientations to interact with biological targets, while the nitrogen atoms can act as hydrogen bond donors and acceptors.[4]

The First Wave: Pyrazolone Analgesics

Following Antipyrine, a series of pyrazolone-based anti-inflammatory drugs were developed.

  • Aminopyrine (Pyramidon): Introduced in 1896, it was a more potent analgesic than Antipyrine.

  • Phenylbutazone ("Bute"): Synthesized in 1946, this pyrazolidinedione derivative became a widely used non-steroidal anti-inflammatory drug (NSAID) for treating arthritis.[10][11] However, its use has been limited due to significant side effects, including agranulocytosis.

The Second Wave: Selective COX-2 Inhibitors

A major breakthrough in the late 20th century was the development of selective cyclooxygenase-2 (COX-2) inhibitors for the treatment of inflammation and pain, with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. The pyrazole scaffold was central to this discovery.

  • Celecoxib (Celebrex): Approved in 1998, Celecoxib features a 1,5-diarylpyrazole structure. Its design was a triumph of rational drug design, where the specific arrangement of the aryl groups on the pyrazole ring allowed for selective binding to the COX-2 enzyme active site.[10]

Expanding Therapeutic Horizons

The structural versatility of the pyrazole ring has allowed for its incorporation into drugs across a vast range of therapeutic areas:

  • Erectile Dysfunction: Sildenafil (Viagra) contains a fused pyrazolo-pyrimidinone core and functions as a PDE5 inhibitor.

  • Neurodegenerative Disease: Edaravone, a pyrazolone derivative first synthesized in 1887, is used as a free-radical scavenger for the treatment of stroke and has more recently been approved for amyotrophic lateral sclerosis (ALS).[3]

  • Agrochemicals: The pyrazole ring is a key component in many successful herbicides, insecticides, and fungicides, such as Fipronil.[5]

Conclusion and Future Outlook

From an unexpected laboratory result to a cornerstone of modern pharmacology, the journey of the pyrazole ring is a compelling narrative of scientific discovery and innovation. Ludwig Knorr's foundational work not only introduced a new class of heterocycles but also launched the era of synthetic drugs with the creation of Antipyrine.[1] Over the subsequent century, chemists have developed an extensive toolkit of synthetic methods to access a vast chemical space of pyrazole derivatives. The scaffold's unique structural and electronic properties have proven remarkably fruitful for interacting with a wide array of biological targets, leading to blockbuster drugs for inflammation, erectile dysfunction, and neurodegenerative diseases. As synthetic methodologies become more sophisticated and our understanding of biological systems deepens, the pyrazole scaffold is poised to remain a vital and enduringly "privileged" structure in the future of drug discovery.

References

Methodological & Application

Synthesis of 3,4-dimethyl-1H-pyrazol-5-ol via Knorr Pyrazole Synthesis: A Detailed Protocol and Mechanistic Insight

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This application note provides a comprehensive guide for the synthesis of 3,4-dimethyl-1H-pyrazol-5-ol, a valuable heterocyclic building block for drug discovery. We detail a robust, step-by-step protocol based on the classic Knorr pyrazole synthesis, a cornerstone reaction in medicinal chemistry. The document delves into the underlying reaction mechanism, offers insights into key experimental parameters, and outlines methods for product purification and characterization. This guide is intended for researchers and professionals in organic synthesis and drug development seeking a reliable method for accessing pyrazolone scaffolds.

Introduction: The Significance of the Pyrazolone Scaffold

The pyrazolone motif is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including analgesic, anti-inflammatory, antimicrobial, and antitumor activities.[1][2][3] The metabolic stability and versatile reactivity of the pyrazole ring make it an attractive scaffold for the development of novel therapeutic agents.[4]

The Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, remains one of the most efficient and straightforward methods for constructing the pyrazole ring.[5] The reaction involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound, typically a β-ketoester, to yield the corresponding pyrazole or pyrazolone.[6][7][8] Its operational simplicity, high yields, and the stability of the aromatic product contribute to its widespread use in both academic and industrial settings.[8]

This document provides a detailed protocol for the synthesis of this compound, a specific pyrazolone derivative, through the reaction of ethyl 2-methyl-3-oxobutanoate with hydrazine hydrate.

Reaction Scheme and Mechanism

The synthesis proceeds via the condensation of a β-ketoester with hydrazine. The overall transformation is depicted below:

Overall Reaction:

The mechanism of the Knorr pyrazole synthesis is a well-established sequence of nucleophilic addition and condensation steps.[5][6][9]

  • Hydrazone Formation: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of hydrazine on the more electrophilic ketone carbonyl of the β-ketoester (ethyl 2-methyl-3-oxobutanoate). This is followed by dehydration to form a stable hydrazone intermediate.[8][10]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then acts as an intramolecular nucleophile, attacking the ester carbonyl group.

  • Ring Closure and Elimination: This attack leads to a cyclic tetrahedral intermediate which subsequently collapses, eliminating a molecule of ethanol to form the final this compound product.[8]

The reaction is often catalyzed by a weak acid, such as acetic acid, which protonates the carbonyl oxygen, increasing its electrophilicity and facilitating the initial nucleophilic attack.[6][7]

Knorr Pyrazole Synthesis Mechanism Mechanism of this compound Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 Ethyl 2-methyl-3-oxobutanoate I1 Hydrazone Intermediate R1->I1 + Hydrazine - H₂O R2 Hydrazine R2->I1 I2 Cyclic Intermediate I1->I2 Intramolecular Cyclization P1 This compound I2->P1 - Ethanol

Caption: Knorr pyrazole synthesis reaction pathway.

Tautomerism of the Product

Pyrazolones, such as this compound, can exist in several tautomeric forms. The primary forms are the keto form (pyrazol-5-one) and the enol form (pyrazol-5-ol), which confers aromaticity to the five-membered ring.[8] While often drawn in the keto form, the enol tautomer can be a major contributor in solution and the solid state, depending on the solvent and substitution pattern.[11][12]

Experimental Protocol

This protocol details the synthesis of this compound.

Reagents and Materials
Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )Notes
Ethyl 2-methyl-3-oxobutanoate609-14-3C₇H₁₂O₃144.17Starting β-ketoester.[13]
Hydrazine Hydrate (~64%)7803-57-8H₆N₂O50.06Corrosive and toxic. Handle with care.
Ethanol (Absolute)64-17-5C₂H₅OH46.07Reaction solvent.
Glacial Acetic Acid64-19-7C₂H₄O₂60.05Catalyst.
Diethyl Ether60-29-7C₄H₁₀O74.12For washing the product.
Deionized Water7732-18-5H₂O18.02For work-up.
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add absolute ethanol (25 mL).

  • Reagent Addition: Add ethyl 2-methyl-3-oxobutanoate (7.21 g, 0.05 mol) to the ethanol and stir until a homogeneous solution is formed.

  • Catalyst Addition: Add 3-5 drops of glacial acetic acid to the solution.

  • Hydrazine Addition: While stirring, slowly add hydrazine hydrate (3.13 g, 0.05 mol of pure hydrazine) dropwise to the mixture. Caution: The reaction can be exothermic. Addition should be controlled to maintain a gentle reflux.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux using a heating mantle and maintain reflux for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[14]

  • Cooling and Precipitation: After the reaction is complete (as indicated by TLC, showing consumption of the starting material), remove the heating mantle and allow the flask to cool to room temperature. Further cooling in an ice bath may facilitate product precipitation.

  • Isolation: Collect the precipitated solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold deionized water, followed by a wash with cold diethyl ether to remove any remaining impurities.

  • Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.

Experimental Workflow Synthesis Workflow for this compound A 1. Reaction Setup (Flask, Stirrer, Condenser) B 2. Add Reactants (Ethanol, β-Ketoester) A->B C 3. Add Catalyst (Glacial Acetic Acid) B->C D 4. Add Hydrazine Hydrate (Dropwise) C->D E 5. Reflux (1-2 hours) D->E F 6. Cool Reaction Mixture (Room Temp -> Ice Bath) E->F G 7. Isolate Product (Vacuum Filtration) F->G H 8. Wash Product (Cold Water & Diethyl Ether) G->H I 9. Dry Product (Vacuum Oven) H->I

Caption: Experimental workflow for the synthesis.

Characterization of this compound

The final product should be a white to off-white crystalline solid.[15] Proper characterization is essential to confirm the structure and purity of the synthesized compound.

Property/TechniqueExpected Result
Appearance White to off-white crystalline solid
Melting Point Approximately 90–92 °C[15]
¹H NMR (DMSO-d₆)δ (ppm): ~1.7 (s, 3H, C4-CH₃), ~2.0 (s, 3H, C3-CH₃), ~9.0-11.0 (br s, 2H, N-H and O-H, D₂O exchangeable). Note: Exact shifts can vary based on solvent and tautomeric form.
¹³C NMR (DMSO-d₆)δ (ppm): ~8-12 (C3-CH₃, C4-CH₃), ~100 (C4), ~145 (C5), ~160 (C3). Note: Shifts are approximate and depend on the predominant tautomer.
IR (KBr, cm⁻¹)~3200-3400 (br, O-H/N-H stretch), ~1650-1700 (C=O stretch, if keto form is present), ~1550-1600 (C=N, C=C stretch).[16]
Mass Spectrometry (ESI-MS)m/z: 113.07 [M+H]⁺ for C₅H₈N₂O

Applications in Drug Development and Research

The pyrazolone scaffold is a key pharmacophore in a variety of clinically used drugs.[1] For instance, Edaravone is a free radical scavenger used in the treatment of amyotrophic lateral sclerosis (ALS), and Eltrombopag is used to treat thrombocytopenia.[1][4] The synthesized this compound serves as a versatile intermediate for the synthesis of more complex, biologically active molecules. Its reactive sites allow for further functionalization, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs targeting kinases, inflammatory pathways, and microbial enzymes.[2][17]

Safety Precautions

  • Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. It should be handled with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • The reaction can be exothermic. Controlled addition of reagents is crucial to avoid uncontrolled boiling.

  • All organic solvents are flammable and should be handled away from ignition sources.

References

Detailed Protocol for the Synthesis of 3,4-Dimethyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dimethyl-1H-pyrazol-5-ol is a valuable heterocyclic compound that serves as a versatile building block in medicinal chemistry, agrochemicals, and materials science.[1] Its pyrazole core is a common scaffold in many biologically active molecules.[1] This document provides a comprehensive, step-by-step protocol for the synthesis of this compound via the classical Knorr pyrazole synthesis. The method involves the condensation reaction between ethyl 2-methyl-3-oxobutanoate and hydrazine hydrate. This guide explains the underlying reaction mechanism, details the experimental procedure, outlines critical safety precautions, and provides methods for product validation, ensuring a reliable and reproducible synthesis for research and development applications.

Principle and Reaction Mechanism

The synthesis of this compound is achieved through a cyclocondensation reaction, a variant of the Knorr pyrazole synthesis. This method is a robust and high-yielding approach for preparing pyrazolones from β-keto esters and hydrazine derivatives.[2]

The reaction proceeds in two primary stages:

  • Hydrazone Formation: The reaction initiates with a nucleophilic attack by one of the nitrogen atoms of hydrazine on the ketone carbonyl of ethyl 2-methyl-3-oxobutanoate. This is followed by dehydration to form a hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazone then performs a nucleophilic acyl substitution on the ester carbonyl. This results in the formation of a five-membered ring and the elimination of ethanol, yielding the stable pyrazolone product.[2]

The product, this compound, exists in tautomeric equilibrium with its keto form, 3,4-dimethyl-1H-pyrazol-5(4H)-one. The specific tautomer that predominates can depend on the solvent and physical state.

Materials and Equipment

Proper planning requires understanding the properties of all materials used in the synthesis.

CompoundCAS NumberMolar Mass ( g/mol )Key Properties
Ethyl 2-methyl-3-oxobutanoate609-14-3144.17Starting β-keto ester; liquid.
Hydrazine Hydrate (80% soln.)7803-57-850.06 (hydrazine)Nucleophilic reagent; highly toxic and corrosive liquid.[3]
Ethanol (Absolute)64-17-546.07Reaction solvent.
Ethyl Acetate141-78-688.11Recrystallization solvent.
Hexane110-54-386.18Recrystallization solvent.
  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Dropping funnel

  • Ice bath

  • Büchner funnel and flask for vacuum filtration

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Melting point apparatus

  • NMR spectrometer and IR spectrophotometer for product characterization

Experimental Workflow Diagram

The overall process from setup to final product is outlined below.

G setup 1. Reaction Setup - Charge flask with ethyl 2-methyl-3-oxobutanoate and ethanol. addition 2. Reagent Addition - Add hydrazine hydrate dropwise at room temperature. setup->addition Stirring reflux 3. Reaction - Heat the mixture to reflux for 3-4 hours. addition->reflux Attach condenser cooling 4. Crystallization - Cool mixture in an ice bath to induce precipitation. reflux->cooling Monitor via TLC filtration 5. Isolation - Filter the crude product using a Büchner funnel. - Wash with cold ethanol. cooling->filtration purification 6. Purification - Recrystallize from ethyl acetate/hexane mixture. filtration->purification Crude solid drying 7. Drying - Dry the purified crystals under vacuum. purification->drying product Final Product This compound drying->product

Caption: Workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is adapted from established methods for pyrazolone synthesis.[4][5]

Step 1: Reaction Setup

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 2-methyl-3-oxobutanoate (14.4 g, 0.1 mol) in 100 mL of absolute ethanol.

  • Fit the flask with a dropping funnel and a reflux condenser. Begin stirring the solution at room temperature.

Step 2: Addition of Hydrazine Hydrate

  • Carefully measure hydrazine hydrate (80% solution, 6.3 mL, ~0.1 mol) and place it in the dropping funnel.

  • Add the hydrazine hydrate dropwise to the stirred ethanol solution over a period of 20-30 minutes. The reaction is exothermic, and a slight warming of the flask may be observed.

Step 3: Reflux

  • Once the addition is complete, heat the reaction mixture to reflux using a heating mantle.

  • Maintain a gentle reflux for 3-4 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester.

Step 4: Isolation of Crude Product

  • After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

  • Cool the flask further in an ice bath for 30-60 minutes to facilitate the precipitation of the product.

  • Collect the resulting white solid by vacuum filtration using a Büchner funnel.

  • Wash the solid cake with a small amount of ice-cold ethanol (2 x 20 mL) to remove soluble impurities.

  • Air dry the crude product on the filter paper for 15 minutes.

Step 5: Purification by Recrystallization

  • Transfer the crude solid to a beaker.

  • Add a minimal amount of hot ethyl acetate to dissolve the solid completely.

  • Slowly add hexane until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Filter the purified crystals, wash with a small amount of cold hexane, and dry under vacuum.

Characterization and Validation

To confirm the identity and purity of the synthesized this compound, the following analytical techniques should be employed:

  • Melting Point: The purified product should exhibit a sharp melting point. The reported melting point is approximately 90–92 °C.[1] A broad melting range would indicate the presence of impurities.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should confirm the presence of the two methyl groups and the pyrazole ring protons. Expected signals would include singlets for the two methyl groups and a broad signal for the N-H/O-H proton.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct peaks for the two methyl carbons and the three carbons of the pyrazole ring, including the C=O or C-OH carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum can help identify key functional groups. Expect to see N-H stretching bands, C-H stretching from the methyl groups, and a strong C=O stretch (around 1700 cm⁻¹) for the pyrazolone tautomer.

Safety and Handling Precautions

This synthesis involves hazardous chemicals and must be performed with appropriate safety measures in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene).

  • Hydrazine Hydrate: This substance is extremely toxic, corrosive, and a suspected carcinogen.[3] Avoid inhalation of vapors and direct contact with skin and eyes. Handle only in a fume hood. In case of a spill, neutralize with a weak acid (like citric acid solution) before cleanup.

  • Solvent Handling: Ethanol, ethyl acetate, and hexane are flammable. Ensure there are no open flames or spark sources nearby. Use a heating mantle or oil bath for heating, not a hot plate.

  • Waste Disposal: All chemical waste, including filtrate and unused reagents, must be disposed of in properly labeled hazardous waste containers according to institutional guidelines.

References

Application Notes and Protocols for the Utilization of 3,4-Dimethyl-1H-pyrazol-5-ol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyrazolone Core

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, renowned for its presence in a multitude of biologically active compounds.[1] Among its many derivatives, 3,4-dimethyl-1H-pyrazol-5-ol stands out as a versatile and highly functionalized precursor for the synthesis of a diverse array of molecular architectures. Its strategic placement of methyl groups and the reactive hydroxyl and amino functionalities make it a cornerstone for developing novel pharmaceuticals, agrochemicals, and dyes.[2] This pyrazolone is a key building block in the synthesis of potent anti-inflammatory agents, including analogues of the COX-2 inhibitor celecoxib, as well as compounds with antimicrobial and anticancer properties.[3][4][5]

A crucial aspect of the chemistry of this compound is its existence in various tautomeric forms. The equilibrium between the OH (enolic), NH, and CH forms is influenced by the solvent and substituents, which in turn dictates its reactivity in subsequent synthetic transformations.[1][6] Understanding and leveraging this tautomerism is paramount for achieving desired regioselectivity and yields in derivatization reactions.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of this compound as a precursor. We will detail robust protocols for its synthesis and its application in key synthetic transformations, including N-alkylation, N-arylation, and Knoevenagel condensation, thereby enabling the generation of novel and complex molecular entities.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of the precursor is provided below for easy reference.

PropertyValueSource(s)
Molecular Formula C₅H₈N₂O[2]
Molecular Weight 112.13 g/mol [2]
Appearance White to off-white crystalline solid[2]
Melting Point Approx. 90–92 °C[2]
Solubility Soluble in polar solvents (e.g., ethanol, water)[2]
CAS Number 145092-15-5[2]

Protocol I: Synthesis of this compound

The synthesis of this compound is most effectively achieved through a classic Knorr pyrazole synthesis, which involves the cyclocondensation of a β-ketoester with hydrazine.[7] This protocol is adapted from the well-established synthesis of 3,5-dimethylpyrazole.[8][9] The key precursor for this synthesis is ethyl 2-methyl-3-oxobutanoate.

Reaction Scheme:

Synthesis of this compound ethyl_acetoacetate Ethyl 2-methyl-3-oxobutanoate reaction_plus + ethyl_acetoacetate->reaction_plus hydrazine Hydrazine Hydrate hydrazine->reaction_plus product This compound reaction_plus->product Ethanol, Reflux

Caption: Knorr synthesis of this compound.

Experimental Protocol:
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-methyl-3-oxobutanoate (1.0 eq.) in absolute ethanol (5 mL per 1 g of ester).

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 eq.) dropwise at room temperature. An exothermic reaction may be observed.

  • Reflux: After the initial reaction subsides, heat the mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Reduce the solvent volume under reduced pressure.

  • Isolation: The product will often crystallize upon cooling. If not, add cold water to the concentrated mixture to induce precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with a small amount of cold ethanol and dry under vacuum to yield this compound as a crystalline solid. Further purification can be achieved by recrystallization from an appropriate solvent system like ethanol/water.

Protocol II: N-Alkylation of this compound

N-alkylation is a fundamental transformation to introduce diversity and modulate the physicochemical properties of the pyrazole scaffold.[7] The following protocol details a general base-mediated N-alkylation using an alkyl halide.

Workflow for N-Alkylation:

Caption: General workflow for base-mediated N-alkylation.

Detailed Methodology:
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq.).

  • Solvent and Base: Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of 0.2-0.5 M. To the stirred solution, add potassium carbonate (K₂CO₃, 1.5 eq.) or, for less reactive alkyl halides, sodium hydride (NaH, 60% dispersion in oil, 1.2 eq.) portion-wise at 0 °C.

  • Deprotonation: Stir the mixture at room temperature (for K₂CO₃) or 0 °C (for NaH) for 30 minutes.

  • Addition of Alkylating Agent: Add the alkyl halide (e.g., benzyl bromide, 1.1 eq.) dropwise to the suspension.

  • Reaction: Allow the reaction to stir at room temperature. For less reactive halides, the temperature can be increased up to 80 °C. Monitor the progress by TLC.

  • Work-up: Upon completion, cool the reaction to room temperature and carefully pour it into ice-water. Extract the aqueous layer with ethyl acetate (3 x volume).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to obtain the desired N-alkylated product.

Alkylating AgentExpected Major Product
Methyl Iodide1,3,4-Trimethyl-1H-pyrazol-5-ol
Benzyl Bromide1-Benzyl-3,4-dimethyl-1H-pyrazol-5-ol
Ethyl BromoacetateEthyl 2-(3,4-dimethyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)acetate

Protocol III: N-Arylation of this compound

The introduction of an aryl group at the N1 position is often achieved via palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[10][11] This method offers broad substrate scope and functional group tolerance.

Workflow for Buchwald-Hartwig N-Arylation:

Caption: Workflow for Palladium-catalyzed N-arylation.

Detailed Methodology:
  • Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.2 eq.), the aryl halide (e.g., 4-bromotoluene, 1.0 eq.), Pd₂(dba)₃ (0.02 eq.), Xantphos (0.04 eq.), and cesium carbonate (Cs₂CO₃, 2.0 eq.).

  • Solvent and Degassing: Evacuate and backfill the tube with an inert gas (e.g., Argon) three times. Add anhydrous toluene via syringe. Degas the resulting suspension by bubbling argon through it for 15 minutes.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, cool the mixture to room temperature and dilute it with ethyl acetate. Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the N-arylated pyrazole.[12]

Protocol IV: Knoevenagel Condensation and Subsequent Michael Addition

The active methylene group at the C4 position of the pyrazolone ring can participate in Knoevenagel condensation with aldehydes.[13] This reaction is often followed by a Michael addition of a second equivalent of the pyrazolone to form a bis(pyrazolyl)methane derivative.[3][14]

Reaction Scheme:

Knoevenagel Condensation and Michael Addition pyrazolone This compound (2 eq.) reaction_plus1 + pyrazolone->reaction_plus1 aldehyde Aromatic Aldehyde (1 eq.) aldehyde->reaction_plus1 intermediate Knoevenagel Adduct reaction_plus2 + intermediate->reaction_plus2 product 4,4'-(Arylmethylene)bis(this compound) reaction_plus1->intermediate Catalyst (e.g., NaOAc), EtOH, RT reaction_plus2->product Michael Addition pyrazolone2 This compound pyrazolone2->reaction_plus2

Caption: Tandem Knoevenagel-Michael reaction.

Detailed Methodology:
  • Reaction Setup: In a round-bottom flask, dissolve the aromatic aldehyde (e.g., benzaldehyde, 1.0 eq.) and this compound (2.0 eq.) in 70% aqueous ethanol.

  • Catalyst Addition: Add a catalytic amount of sodium acetate (NaOAc, 0.1 eq.) to the solution at room temperature.[3]

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by the precipitation of the product or by TLC.

  • Isolation: Once the reaction is complete, add water to the mixture to further precipitate the product. Collect the solid by vacuum filtration.

  • Purification: Wash the filtered solid with 50% aqueous ethanol and dry under vacuum to obtain the pure 4,4'-(arylmethylene)bis(this compound) derivative.[3]

Conclusion

This compound is a highly valuable and versatile precursor in organic synthesis. The protocols detailed in these application notes provide a solid foundation for its synthesis and subsequent derivatization through N-alkylation, N-arylation, and Knoevenagel condensation. By leveraging the unique reactivity of this pyrazolone scaffold, researchers can efficiently access a wide range of novel compounds with significant potential in drug discovery and materials science. The provided methodologies are robust and can be adapted to a variety of substrates, empowering scientists to explore new chemical space and develop innovative molecular solutions.

References

Introduction: The Pyrazole Scaffold in Modern Crop Protection

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Applications of 3,4-dimethyl-1H-pyrazol-5-ol in Agrochemicals

Heterocyclic compounds form the backbone of modern agrochemical research, and among them, the pyrazole ring system has emerged as a "privileged scaffold." This five-membered ring containing two adjacent nitrogen atoms is a versatile building block found in a multitude of highly effective fungicides, herbicides, and insecticides.[1][2] Its unique chemical properties, structural rigidity, and multiple points for substitution allow for the fine-tuning of biological activity, selectivity, and physicochemical properties.

This guide focuses on a key intermediate, This compound (CAS No. 145092-15-5).[3][4] While not typically an end-product applied in the field, this molecule serves as a critical precursor for synthesizing a range of potent agrochemicals.[3][4] Its structure, featuring methyl groups at the 3 and 4 positions and a reactive hydroxyl group at the 5-position, makes it an ideal starting point for chemical elaboration. We will explore its synthesis, its derivatization into various classes of agrochemicals, and provide detailed protocols for its synthesis and biological evaluation.

Core Synthesis of the Precursor: this compound

The synthesis of pyrazole derivatives often relies on the condensation reaction between a hydrazine derivative and a compound with two electrophilic centers, such as a β-diketone.[3] A common and efficient method for producing this compound involves the cyclocondensation of hydrazine hydrate with acetylacetone.[3]

The reaction proceeds by initial condensation of hydrazine with one of the carbonyl groups of acetylacetone, followed by an intramolecular cyclization and dehydration to form the stable pyrazole ring.

G cluster_reactants Reactants cluster_process Process cluster_product Product Acetylacetone Acetylacetone (A β-diketone) Reaction Cyclocondensation (e.g., Reflux in Ethanol) Acetylacetone->Reaction Hydrazine Hydrazine Hydrate Hydrazine->Reaction Pyrazolol This compound Reaction->Pyrazolol Yields

Caption: Synthesis pathway for this compound.

Application Note I: A Building Block for Pyrazole Carboxamide Fungicides (SDHIs)

The pyrazole ring is a cornerstone of one of the most important classes of modern fungicides: the Succinate Dehydrogenase Inhibitors (SDHIs).[1] Commercial fungicides like Bixafen, Penflufen, and Fluxapyroxad all feature a pyrazole-carboxamide core.[1] This structural motif is crucial for binding to Complex II of the mitochondrial respiratory chain, thereby inhibiting fungal respiration.

This compound can be envisioned as a starting point for creating novel SDHI fungicides. The synthetic strategy involves converting the pyrazol-5-ol into a pyrazole-5-amine, which can then be coupled with a substituted carboxylic acid to form the final pyrazole carboxamide. The substituents on both the pyrazole ring and the aromatic portion of the carboxamide are critical for determining the spectrum of activity and crop selectivity.

G Start 3,4-dimethyl- 1H-pyrazol-5-ol Step1 Functional Group Interconversion (e.g., to Amine) Start->Step1 Intermediate Substituted 5-Aminopyrazole Derivative Step1->Intermediate Step2 Amide Coupling (with substituted carboxylic acid) Intermediate->Step2 Product Novel Pyrazole Carboxamide (Potential SDHI Fungicide) Step2->Product

Caption: Workflow for synthesizing a potential SDHI fungicide.

Application Note II: Precursor for HPPD-Inhibiting Herbicides

Certain 5-hydroxypyrazole derivatives are potent inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[2] This enzyme is vital in the plant's pathway for synthesizing plastoquinones and tocopherols. Its inhibition leads to the bleaching of new growth followed by plant death.[2] The structure of this compound makes it a direct precursor for this class of herbicides.

The synthetic approach typically involves the esterification or rearrangement of esters of the 5-hydroxyl group. For example, reacting the pyrazol-5-ol with a substituted benzoyl chloride can lead to an ester which may then be rearranged (e.g., via a Fries rearrangement) to form a C-acylated pyrazole, a common structure in HPPD-inhibiting herbicides.[2]

Application Note III: The Active Component in Nitrification Inhibition

Beyond direct pest control, pyrazole derivatives play a crucial role in enhancing nutrient use efficiency. 3,4-dimethyl-1H-pyrazole phosphate (DMPP) is a highly effective nitrification inhibitor used in agriculture.[4][5] It is formulated with nitrogen fertilizers to slow the microbial conversion of ammonium (NH₄⁺) to nitrate (NO₃⁻) in the soil.[5]

Causality: By inhibiting the ammonia monooxygenase enzyme in nitrifying bacteria, DMPP keeps nitrogen in the less mobile ammonium form for a longer period.[5] This enhances nitrogen uptake by plant roots, reduces the leaching of nitrates into groundwater, and decreases the emission of nitrous oxide (N₂O), a potent greenhouse gas.[4][5] The active component, 3,4-dimethyl-1H-pyrazole, is derived directly from its corresponding pyrazol-5-ol precursor.

G cluster_soil Soil Nitrogen Cycle Fertilizer Ammonium (NH₄⁺) Fertilizer Nitrification Nitrification (Bacterial Oxidation) Fertilizer->Nitrification Uptake Enhanced Plant N Uptake Fertilizer->Uptake Nitrate Nitrate (NO₃⁻) (Mobile, prone to leaching) Nitrification->Nitrate DMPP DMPP (3,4-dimethyl-1H-pyrazole) DMPP->Nitrification INHIBITS

Caption: Mechanism of action for DMPP as a nitrification inhibitor.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis via cyclocondensation.

Materials:

  • Acetylacetone (1.0 mol)

  • Hydrazine hydrate (1.0 mol)

  • Ethanol (500 mL)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Set up the reflux apparatus in a fume hood.

  • To the round-bottom flask, add ethanol, acetylacetone, and a magnetic stir bar.

  • Slowly add hydrazine hydrate to the stirring solution. An exothermic reaction may be observed.

  • Heat the mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be recrystallized from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.

  • Dry the purified product under vacuum. Confirm the structure using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Protocol 2: In Vitro Antifungal Bioassay (Mycelial Growth Inhibition)

This protocol is a self-validating system to screen the efficacy of newly synthesized pyrazole derivatives against common plant pathogenic fungi.

Materials:

  • Potato Dextrose Agar (PDA) medium

  • Petri dishes (90 mm)

  • Fungal cultures (e.g., Botrytis cinerea, Rhizoctonia solani)[1]

  • Synthesized pyrazole compounds

  • DMSO (for stock solution preparation)

  • Sterile cork borer (5 mm)

  • Incubator

  • Commercial fungicide (e.g., Pyraclostrobin) as a positive control[6]

Procedure:

  • Stock Solution Preparation: Dissolve the test compounds and the positive control in DMSO to a concentration of 10,000 µg/mL.

  • Medium Preparation: Autoclave the PDA medium. Allow it to cool to approximately 50-60°C.

  • Compound Incorporation: Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 50 µg/mL, 25 µg/mL, 10 µg/mL). A control plate should be prepared with an equivalent amount of DMSO. Pour the media into sterile petri dishes.

  • Inoculation: Once the agar has solidified, place a 5 mm mycelial plug, taken from the edge of an actively growing fungal culture, in the center of each plate.

  • Incubation: Seal the plates with paraffin film and incubate them at 25 ± 1°C in the dark.

  • Data Collection: When the fungal growth in the negative control plate has nearly reached the edge of the dish, measure the diameter of the fungal colony on all plates.

  • Calculation: Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] × 100 Where C is the colony diameter (mm) of the control and T is the colony diameter (mm) of the treated plate.

  • Validation: The positive control should show high inhibition, and the negative (DMSO) control should show vigorous growth, validating the assay conditions.

Data Presentation: Efficacy of Pyrazole Derivatives

The following table summarizes the fungicidal activity of representative pyrazole derivatives against various plant pathogens, as reported in scientific literature. This data highlights the potential of this chemical class.

Compound ClassPathogenEfficacy MeasurementValue (µg/mL)Reference
Pyrazole CarboxamideBotrytis cinereaEC₅₀2.43[1]
Pyrazole CarboxamideRhizoctonia solaniEC₅₀2.18[1]
Pyrazole CarboxamideValsa maliEC₅₀1.79[1]
Pyrazole DerivativeG. graminis var. triticiInhibition at 16.7 µg/mL100%[6][7]
Pyrazole DerivativeSclerotinia sclerotiorumInhibition at 50 µg/mL>90%[7]

EC₅₀: The concentration of a compound that causes a 50% reduction in mycelial growth.

References

The Emergence of 3,4-dimethyl-1H-pyrazol-5-ol in Anti-Inflammatory Drug Discovery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Pyrazolone Scaffolds in Inflammation Control

The pyrazole nucleus is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of biological activities, including notable anti-inflammatory, analgesic, and antipyretic properties.[1][2] This has led to the development of several successful drugs.[1] Within this promising class of compounds, 3,4-dimethyl-1H-pyrazol-5-ol is emerging as a molecule of significant interest for the development of novel anti-inflammatory therapeutics.[3] Its relatively simple structure, coupled with the reactive potential of its hydroxyl group, makes it an attractive candidate for modulating key inflammatory pathways.[3]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of this compound in the anti-inflammatory drug development pipeline. We will delve into its proposed mechanisms of action, provide detailed protocols for its evaluation in both in vitro and in vivo models, and offer insights into the scientific rationale behind these experimental designs.

Proposed Mechanism of Action: Targeting the Inflammatory Cascade

The anti-inflammatory effects of pyrazolone derivatives are often attributed to their ability to interfere with the production of pro-inflammatory mediators.[4] For this compound, the primary hypothesized mechanisms of action, based on the broader pyrazole class, include:

  • Inhibition of Cyclooxygenase (COX) Enzymes: Many pyrazole-based anti-inflammatory drugs function as inhibitors of COX-1 and/or COX-2, enzymes responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[4] The potential of this compound to inhibit these enzymes warrants thorough investigation.

  • Modulation of Pro-inflammatory Cytokine Production: Chronic inflammatory conditions are often characterized by the overproduction of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). Pyrazole derivatives have been shown to suppress the production of these critical inflammatory messengers.[5]

  • Interference with Inflammatory Signaling Pathways: The NF-κB and MAPK signaling pathways are central regulators of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes.[6][7] Small molecules that can inhibit these pathways are of significant therapeutic interest. The structure of this compound suggests its potential to interact with components of these cascades.

Below is a diagram illustrating the potential points of intervention for this compound within the inflammatory signaling cascade.

G cluster_0 Cellular Exterior cluster_1 Cellular Interior cluster_2 Potential Intervention by this compound Inflammatory Stimulus (e.g., LPS) Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Inflammatory Stimulus (e.g., LPS)->TLR4 MAPK Pathway MAPK Pathway TLR4->MAPK Pathway NF-κB Pathway NF-κB Pathway TLR4->NF-κB Pathway Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPK Pathway->Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) COX-2 COX-2 NF-κB Pathway->COX-2 NF-κB Pathway->Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Prostaglandins Prostaglandins COX-2->Prostaglandins Inhibition_MAPK Inhibition Inhibition_MAPK->MAPK Pathway Inhibition_NFkB Inhibition Inhibition_NFkB->NF-κB Pathway Inhibition_COX2 Inhibition Inhibition_COX2->COX-2

Caption: Potential intervention points of this compound in inflammatory signaling.

Synthesis of this compound

The synthesis of pyrazolone derivatives is well-established in the literature. A common and efficient method involves the condensation of a β-dicarbonyl compound with a hydrazine derivative. For this compound, a likely synthetic route would involve the reaction of 2-methylacetoacetic ester with hydrazine hydrate.

Protocol for Synthesis (Illustrative)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-methylacetoacetic ester (1 equivalent) in a suitable solvent such as ethanol.

  • Addition of Hydrazine: Add hydrazine hydrate (1 equivalent) dropwise to the solution at room temperature with continuous stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Note: This is a generalized protocol and may require optimization for specific laboratory conditions and desired yield.

In Vitro Evaluation of Anti-Inflammatory Activity

The following protocols describe standard in vitro assays to quantify the anti-inflammatory potential of this compound. The murine macrophage cell line RAW 264.7 is a widely used and reliable model for these studies.[8][9]

Protocol 1: Cytotoxicity Assessment (MTT Assay)

Before evaluating the anti-inflammatory effects, it is crucial to determine the non-toxic concentration range of this compound on RAW 264.7 cells.

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.[8]

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO).[8]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]

  • Calculation: Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.[8]

Protocol 2: Measurement of Nitric Oxide (NO) Production

Lipopolysaccharide (LPS) stimulation of macrophages induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of nitric oxide (NO), a key inflammatory mediator.[10]

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours. Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.[8]

  • Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[8]

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant.[8]

    • Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid).[8]

    • Incubate for 10 minutes at room temperature, protected from light.[8]

    • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[8]

    • Incubate for another 10 minutes at room temperature.[8]

  • Absorbance Measurement: Measure the absorbance at 540 nm.[8]

  • Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.[8]

Protocol 3: Quantification of Pro-inflammatory Cytokines (ELISA)

This protocol measures the inhibitory effect of this compound on the production of TNF-α, IL-6, and IL-1β.

  • Cell Seeding and Treatment: Follow the same procedure as for the NO production assay (Protocol 2, steps 1 and 2).

  • Supernatant Collection: Collect the cell culture supernatants after the 24-hour incubation period.[10]

  • ELISA: Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[10]

In Vitro AssayEndpoint MeasuredExpected Outcome with Effective Compound
MTT Assay Cell ViabilityDetermine non-toxic concentrations
Griess Assay Nitrite (NO) ConcentrationDose-dependent decrease in NO production
ELISA Cytokine (TNF-α, IL-6, IL-1β) LevelsDose-dependent decrease in cytokine levels

In Vivo Evaluation of Anti-Inflammatory Activity

The carrageenan-induced paw edema model in rodents is a classic and reliable method for evaluating the in vivo efficacy of acute anti-inflammatory agents.[11][12]

Protocol 4: Carrageenan-Induced Paw Edema in Rats
  • Animal Acclimatization: Acclimate male Wistar rats (150-200 g) for at least one week under standard laboratory conditions.

  • Grouping and Dosing:

    • Group 1: Vehicle control (e.g., saline with 0.5% Tween 80, p.o.).

    • Group 2: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.).

    • Groups 3-5: this compound at various doses (e.g., 25, 50, 100 mg/kg, p.o.).

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.[13]

  • Compound Administration: Administer the respective compounds or vehicle orally 1 hour before carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.[13]

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.[13]

  • Calculation of Edema and Inhibition:

    • Edema volume = Paw volume at time 't' - Initial paw volume.

    • Percentage inhibition of edema = [(Edema volume of control - Edema volume of treated) / Edema volume of control] x 100.

G cluster_0 In Vitro Workflow cluster_1 In Vivo Workflow Cell Culture (RAW 264.7) Cell Culture (RAW 264.7) Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Cell Culture (RAW 264.7)->Cytotoxicity Assay (MTT) Determine Non-Toxic Doses Determine Non-Toxic Doses Cytotoxicity Assay (MTT)->Determine Non-Toxic Doses LPS Stimulation Assays LPS Stimulation Assays Determine Non-Toxic Doses->LPS Stimulation Assays Griess Assay (NO) Griess Assay (NO) LPS Stimulation Assays->Griess Assay (NO) ELISA (Cytokines) ELISA (Cytokines) LPS Stimulation Assays->ELISA (Cytokines) Animal Acclimatization Animal Acclimatization Compound Administration Compound Administration Animal Acclimatization->Compound Administration Carrageenan Injection Carrageenan Injection Compound Administration->Carrageenan Injection Paw Edema Measurement Paw Edema Measurement Carrageenan Injection->Paw Edema Measurement Data Analysis Data Analysis Paw Edema Measurement->Data Analysis

Caption: Experimental workflows for in vitro and in vivo evaluation.

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel anti-inflammatory drugs. Its straightforward synthesis and the known anti-inflammatory potential of the pyrazolone scaffold provide a strong rationale for its investigation. The protocols detailed in this guide offer a robust framework for researchers to systematically evaluate its efficacy and elucidate its mechanism of action.

Future research should focus on comprehensive structure-activity relationship (SAR) studies to optimize the potency and selectivity of this lead compound. Further investigations into its effects on specific molecular targets within the COX, NF-κB, and MAPK pathways will be crucial for its advancement as a clinical candidate. The integration of in vitro and in vivo models, as outlined here, will be instrumental in validating its therapeutic potential and paving the way for its development into a safe and effective anti-inflammatory agent.

References

antimicrobial applications of 3,4-dimethyl-1H-pyrazol-5-ol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Antimicrobial Potential of 3,4-dimethyl-1H-pyrazol-5-ol Derivatives

Authored by: Gemini, Senior Application Scientist

Introduction

The relentless rise of antimicrobial resistance necessitates a continuous search for novel chemical scaffolds that can be developed into next-generation therapeutic agents. Among the heterocyclic compounds, pyrazole derivatives have emerged as a particularly promising class, demonstrating a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and notably, antimicrobial properties.[1][2][3][4] This guide focuses specifically on the derivatives of this compound, a core structure that offers significant opportunities for synthetic modification to enhance antimicrobial efficacy.

This document serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It provides a logical, field-proven workflow—from synthesis to biological evaluation—grounded in established scientific principles. We will explore the synthesis of the core scaffold and its subsequent derivatization, detail standardized protocols for antimicrobial and cytotoxicity screening, and discuss potential mechanisms of action.

Part 1: Synthesis of this compound and its Derivatives

The foundation of any screening campaign is the robust synthesis of the compounds of interest. The this compound scaffold is typically prepared via a classical condensation reaction.

Protocol 1: Synthesis of the Core Scaffold

A common and efficient method involves the cyclization of ethyl 2-methyl-3-oxobutanoate with a hydrazine derivative.

Rationale: This reaction is a well-established pathway for creating the pyrazolone ring. The choice of substituted hydrazines allows for the introduction of diversity at the N1 position of the pyrazole ring, a key site for modulating biological activity.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 2-methyl-3-oxobutanoate (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.[5]

  • Addition of Hydrazine: Add hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine) (1.1 equivalents) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the mixture to room temperature. The product often precipitates out of the solution. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude solid is collected by filtration, washed with cold ethanol, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure this compound derivative.

Protocol 2: Synthesis of Bioactive Derivatives via Knoevenagel Condensation

A highly effective strategy for creating a library of derivatives from the pyrazol-5-ol core is the Knoevenagel condensation. This reaction introduces substituted aromatic aldehydes at the 4-position of the pyrazole ring, a modification known to influence antimicrobial potency.[6]

Rationale: This condensation reaction is highly versatile, allowing for the introduction of a wide array of aromatic and heteroaromatic aldehydes. The resulting exocyclic double bond and the substituted aryl group significantly expand the chemical space and potential for biological interactions.

Step-by-Step Protocol:

  • Reaction Setup: Combine this compound (1 equivalent) and a selected substituted aromatic aldehyde (1 equivalent) in ethanol.[6]

  • Catalyst: Add a catalytic amount of a base, such as piperidine or pyridine, to the mixture.

  • Reaction: Stir the mixture at room temperature or under gentle reflux for 2-8 hours, monitoring by TLC.

  • Isolation and Purification: Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized to yield the pure 4-arylmethylene-3,4-dimethyl-1H-pyrazol-5-ol derivative.

Experimental Workflow: Synthesis

G cluster_0 Part 1: Core Synthesis cluster_1 Part 2: Derivative Synthesis A Ethyl 2-methyl-3-oxobutanoate + Hydrazine Hydrate B Reflux in Ethanol/Acetic Acid A->B C Cooling & Precipitation B->C D Purification (Recrystallization) C->D E This compound (Core Scaffold) D->E F Core Scaffold + Substituted Aldehyde E->F To Derivatization G Knoevenagel Condensation (Piperidine Catalyst) F->G H Isolation & Purification G->H I Bioactive Pyrazole Derivatives H->I

Caption: Workflow for synthesis of the core pyrazole scaffold and its derivatives.

Part 2: Antimicrobial Activity Screening

Once a library of derivatives has been synthesized, a systematic evaluation of their antimicrobial properties is required. This typically follows a two-tiered approach: a primary qualitative screen followed by a quantitative determination of potency.

Protocol 3: Agar Well Diffusion Assay (Qualitative Screening)

This method provides a rapid preliminary assessment of the antimicrobial activity of the synthesized compounds.[7]

Rationale: The principle is based on the diffusion of the compound from a well through a solidified agar medium seeded with a test microorganism. The presence of a clear zone of inhibition around the well indicates that the compound has antimicrobial properties.

Step-by-Step Protocol:

  • Media Preparation: Prepare Mueller-Hinton Agar (for bacteria) or Potato Dextrose Agar (for fungi) plates.

  • Inoculum Preparation: Prepare a microbial suspension equivalent to the 0.5 McFarland turbidity standard (approximately 1-2 x 10⁸ CFU/mL).

  • Plate Inoculation: Uniformly spread the microbial inoculum over the entire surface of the agar plate using a sterile cotton swab.

  • Well Preparation: Using a sterile cork borer (e.g., 6 mm diameter), punch wells into the agar.

  • Compound Loading: Prepare stock solutions of the test compounds (e.g., 1 mg/mL) in Dimethyl Sulfoxide (DMSO). Pipette a fixed volume (e.g., 50-100 µL) of each compound solution into the wells.

  • Controls: Use DMSO as a negative control and a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as a positive control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • Result Measurement: Measure the diameter of the zone of inhibition (in mm). A larger diameter suggests greater antimicrobial activity.

Protocol 4: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution assay is the gold standard for quantitatively measuring antimicrobial potency.[8] It determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[9]

Rationale: This method provides a precise, quantitative value (the MIC) that allows for direct comparison of the potency of different compounds. It is essential for structure-activity relationship (SAR) studies.

Step-by-Step Protocol:

  • Plate Preparation: In a 96-well microtiter plate, add 100 µL of appropriate broth (e.g., Mueller-Hinton Broth) to each well.

  • Compound Dilution: Add 100 µL of the test compound stock solution to the first well. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard the final 100 µL from the last well.

  • Inoculum Preparation: Dilute the 0.5 McFarland standard suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well.

  • Controls: Include a positive control (wells with inoculum but no compound) and a negative control (wells with broth only).

  • Incubation: Seal the plate and incubate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[8]

Antimicrobial Testing Workflow

G cluster_0 Qualitative Screen cluster_1 Quantitative Analysis cluster_2 Cidal Activity A Agar Well Diffusion B Measure Zone of Inhibition (mm) A->B C Broth Microdilution B->C Active Compounds D Determine MIC (µg/mL) C->D E Plate out non-turbid wells D->E For Cidal Action F Determine MBC/MFC E->F

Caption: Systematic workflow for evaluating the antimicrobial activity of compounds.

Part 3: Mechanism of Action & Safety Profile

Identifying the molecular target and assessing the safety profile are critical steps in advancing a promising antimicrobial compound.

Potential Mechanism of Action: DNA Gyrase Inhibition

Many pyrazole-containing compounds exert their antibacterial effect by targeting bacterial topoisomerases, such as DNA gyrase (Topoisomerase II) and Topoisomerase IV.[1][10] These enzymes are essential for bacterial DNA replication, transcription, and repair, making them excellent targets.

Rationale: DNA gyrase introduces negative supercoils into bacterial DNA, a process vital for managing DNA topology during replication. Its inhibition leads to the accumulation of DNA damage and ultimately, cell death.[1] The absence of a direct human homologue makes it a selective target.

Proposed Mechanism: DNA Gyrase Inhibition

G A Pyrazole Derivative B Bacterial DNA Gyrase (GyrA/GyrB Subunits) A->B Binds to C Binding to Enzyme-DNA Complex B->C D Inhibition of DNA Re-ligation Step C->D E Accumulation of Double-Strand DNA Breaks D->E F Inhibition of DNA Replication & Transcription E->F G Bacterial Cell Death F->G

Caption: Proposed mechanism of action via inhibition of bacterial DNA gyrase.

Protocol 5: Cytotoxicity Assessment (MTT Assay)

It is crucial to ensure that the antimicrobial activity is not due to general toxicity. The MTT assay is a standard colorimetric method to assess the metabolic activity of mammalian cells, serving as an indicator of cell viability.[8][11]

Rationale: Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, which can be quantified spectrophotometrically. A decrease in formazan production correlates with reduced cell viability or proliferation.[11]

Step-by-Step Protocol:

  • Cell Seeding: Seed a mammalian cell line (e.g., HeLa, HEK293) in a 96-well plate at a density of ~10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivatives and add them to the wells. Include a vehicle control (DMSO) and a positive control for toxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-48 hours.

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) can be determined by plotting viability against compound concentration.

Part 4: Data Presentation

Clear and concise data presentation is paramount for interpreting results and making informed decisions.

Table 1: Antimicrobial Activity of Pyrazole Derivatives (Hypothetical Data)
Compound IDSubstitution (R)Zone of Inhibition (mm) vs. S. aureusMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
PD-01 4-Chloro22816
PD-02 4-Nitro2548
PD-03 4-Methoxy1532>64
PD-04 2,4-Dichloro2824
Ciprofloxacin -3010.5
Table 2: Cytotoxicity Profile (Hypothetical Data)
Compound IDIC₅₀ on HeLa Cells (µM)Selectivity Index (S. aureus) (IC₅₀ / MIC)
PD-01 >100>12.5
PD-02 85>21
PD-03 >100<3.1
PD-04 5025
Doxorubicin 1.2-

The Selectivity Index (SI) is a critical parameter, representing the ratio of cytotoxicity to antimicrobial activity. A higher SI value is desirable, indicating that the compound is significantly more toxic to the microbe than to mammalian cells.

References

Application Notes and Protocols for One-Pot Synthesis of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Pyrazole Nucleus

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug development. Its remarkable versatility and ability to engage in various biological interactions have led to its incorporation into a wide array of blockbuster drugs, including the anti-inflammatory agent celecoxib, the anti-obesity drug rimonabant, and a host of compounds with antimicrobial, antiviral, anticonvulsant, and antitumor properties.[1] The continued interest in pyrazole derivatives necessitates the development of efficient, cost-effective, and environmentally benign synthetic methodologies. One-pot synthesis, particularly through multicomponent reactions (MCRs), has emerged as a powerful strategy to meet these demands by combining multiple reaction steps into a single operation, thereby minimizing waste, saving time, and increasing overall efficiency.[2][3] This guide provides an in-depth exploration of various one-pot methods for the synthesis of substituted pyrazoles, offering detailed protocols and mechanistic insights for researchers in the field.

I. The Classic Approach Revisited: One-Pot Condensation of 1,3-Dicarbonyls and Hydrazines

The most traditional and widely employed method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4][5] While historically performed in a stepwise manner, this reaction is readily adaptable to a one-pot protocol, often facilitated by acid catalysis or innovative reaction media.

Mechanistic Rationale: A Tale of Two Carbonyls

The Knorr pyrazole synthesis provides the fundamental mechanistic framework for this transformation.[5] The reaction is initiated by the nucleophilic attack of a hydrazine nitrogen atom on one of the carbonyl carbons of the 1,3-dicarbonyl compound, forming a hemiaminal intermediate. Subsequent dehydration leads to the formation of a hydrazone. An intramolecular nucleophilic attack by the second nitrogen atom of the hydrazine onto the remaining carbonyl group then occurs, leading to a cyclized intermediate. Final dehydration yields the aromatic pyrazole ring. The regioselectivity of the reaction with unsymmetrical 1,3-dicarbonyls can be influenced by the steric and electronic properties of the substituents and the reaction conditions.

Diagram 1: General Mechanism of Knorr Pyrazole Synthesis

G cluster_start Starting Materials cluster_intermediates Reaction Intermediates cluster_product Final Product 1_3_Dicarbonyl 1,3-Dicarbonyl Compound Hemiaminal Hemiaminal 1_3_Dicarbonyl->Hemiaminal + Hydrazine Hydrazine Hydrazine Derivative Hydrazine->Hemiaminal Hydrazone Hydrazone Hemiaminal->Hydrazone - H2O Cyclized_Intermediate Cyclized Intermediate Hydrazone->Cyclized_Intermediate Intramolecular Attack Pyrazole Substituted Pyrazole Cyclized_Intermediate->Pyrazole - H2O

Caption: Knorr pyrazole synthesis workflow.

Protocol 1: Ionic Liquid-Catalyzed One-Pot Synthesis of N-Phenyl Pyrazoles

This protocol leverages an ionic liquid as both the solvent and catalyst, offering a green and efficient alternative to traditional methods.[6]

Materials:

  • 1,3-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate)

  • Phenylhydrazine

  • 1-Ethyl-3-methylimidazolium Chloride ([EMIM]Cl)

Procedure:

  • In a round-bottom flask, combine the 1,3-dicarbonyl compound (1.0 mmol) and phenylhydrazine (1.0 mmol).

  • Add 1-Ethyl-3-methylimidazolium Chloride (2 mL) to the mixture.

  • Stir the reaction mixture vigorously at room temperature for 20-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice (20 g).

  • The solid product will precipitate out. Collect the solid by vacuum filtration, wash with cold water, and dry.

  • If an oily product is obtained, extract with ethyl acetate (3 x 10 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).

1,3-Dicarbonyl Product Yield (%) Reference
Acetylacetone3,5-Dimethyl-1-phenyl-1H-pyrazole92[6]
Ethyl acetoacetate5-Methyl-1-phenyl-1H-pyrazol-3(2H)-one88[6]
Dibenzoylmethane1,3,5-Triphenyl-1H-pyrazole95[6]

II. The Power of Convergence: Multicomponent Syntheses of Pyrazoles

Multicomponent reactions (MCRs) represent the pinnacle of one-pot synthesis, allowing for the construction of complex molecules from three or more starting materials in a single synthetic operation.[2][7] This approach offers significant advantages in terms of atom economy, step economy, and the rapid generation of molecular diversity.

A. Three-Component Synthesis of Highly Substituted Pyrazoles

A common and versatile three-component approach involves the reaction of an aldehyde, a compound with an active methylene group (e.g., malononitrile), and a hydrazine.

The reaction typically initiates with a Knoevenagel condensation between the aldehyde and the active methylene compound to form an α,β-unsaturated intermediate. This is followed by a Michael addition of the hydrazine to the activated double bond. Subsequent intramolecular cyclization and dehydration lead to the final substituted pyrazole. The use of catalysts can significantly influence the reaction rate and yield.

Diagram 2: Three-Component Pyrazole Synthesis Workflow

G cluster_start Starting Materials cluster_intermediates Reaction Intermediates cluster_product Final Product Aldehyde Aldehyde Knoevenagel_Product α,β-Unsaturated Intermediate Aldehyde->Knoevenagel_Product Knoevenagel Condensation Active_Methylene Active Methylene Compound Active_Methylene->Knoevenagel_Product Hydrazine Hydrazine Michael_Adduct Michael Adduct Hydrazine->Michael_Adduct Knoevenagel_Product->Michael_Adduct + Hydrazine (Michael Addition) Substituted_Pyrazole Highly Substituted Pyrazole Michael_Adduct->Substituted_Pyrazole Intramolecular Cyclization & -H2O

Caption: General workflow for three-component pyrazole synthesis.

Protocol 2: Ultrasound-Assisted Three-Component Synthesis of 5-Aminopyrazoles

This protocol utilizes ultrasound irradiation to accelerate the reaction, often leading to higher yields and shorter reaction times in a green and efficient manner.[1]

Materials:

  • Aromatic aldehyde

  • Malononitrile

  • Phenylhydrazine

  • [DBUH][OAc] (1,8-Diazabicyclo[5.4.0]undec-7-ene-based acetate ionic liquid)

  • Ethanol

Procedure:

  • In a thick-walled glass tube, mix the aromatic aldehyde (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), and [DBUH][OAc] (15 mol%).

  • Add ethanol (5 mL) as the solvent.

  • Place the reaction tube in an ultrasound bath and irradiate at a frequency of 40 kHz at room temperature for the time specified in the table below.

  • Monitor the reaction progress by TLC.

  • After completion, add cold water to the reaction mixture to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to afford the pure 5-amino-1,3-diphenylpyrazole-4-carbonitrile derivative.

Aromatic Aldehyde Time (min) Yield (%) Reference
Benzaldehyde1095[1]
4-Chlorobenzaldehyde1292[1]
4-Methoxybenzaldehyde1590[1]
4-Nitrobenzaldehyde1096[1]
B. Four-Component Synthesis of Fused Pyrazole Systems: The Case of Pyrano[2,3-c]pyrazoles

Four-component reactions allow for the rapid assembly of even more complex heterocyclic scaffolds. The synthesis of pyrano[2,3-c]pyrazoles is a prominent example, involving an aldehyde, malononitrile, a hydrazine, and a β-ketoester.[3][8]

This reaction proceeds through a cascade of events. Initially, a Knoevenagel condensation between the aldehyde and malononitrile forms an arylidenemalononitrile. Concurrently, the β-ketoester reacts with hydrazine to form a pyrazolone intermediate. A subsequent Michael addition of the pyrazolone to the arylidenemalononitrile, followed by intramolecular cyclization and tautomerization, yields the final pyrano[2,3-c]pyrazole.[4]

Diagram 3: Four-Component Pyrano[2,3-c]pyrazole Synthesis

G cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_product Final Product Aldehyde Aldehyde Arylidenemalononitrile Arylidenemalononitrile Aldehyde->Arylidenemalononitrile Knoevenagel Malononitrile Malononitrile Malononitrile->Arylidenemalononitrile Hydrazine Hydrazine Pyrazolone Pyrazolone Hydrazine->Pyrazolone Condensation Beta_Ketoester β-Ketoester Beta_Ketoester->Pyrazolone Michael_Adduct Michael Adduct Arylidenemalononitrile->Michael_Adduct Michael Addition Pyrazolone->Michael_Adduct Pyranopyrazole Pyrano[2,3-c]pyrazole Michael_Adduct->Pyranopyrazole Cyclization

Caption: Key steps in the four-component synthesis of pyranopyrazoles.

Protocol 3: Microwave-Assisted, Solvent-Free Synthesis of 4-Arylidenepyrazolones

This protocol highlights the use of microwave irradiation in a solvent-free setting, which is a highly efficient and environmentally friendly approach.[9]

Materials:

  • β-ketoester (e.g., ethyl acetoacetate)

  • Hydrazine derivative (e.g., 3-nitrophenylhydrazine)

  • Aldehyde (e.g., 3-methoxy-4-ethoxy-benzaldehyde)

Procedure:

  • Place the β-ketoester (0.45 mmol), hydrazine derivative (0.3 mmol), and aldehyde (0.3 mmol) in a 50-mL one-neck flask.

  • Irradiate the mixture in a domestic microwave oven at a power of 420 W for 10 minutes.

  • After the reaction is complete (monitored by TLC), allow the flask to cool to room temperature.

  • The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol, to yield the desired 4-arylidenepyrazolone.

β-Ketoester Hydrazine Aldehyde Yield (%) Reference
Ethyl acetoacetatePhenylhydrazineBenzaldehyde85[9]
Ethyl acetoacetate3-Nitrophenylhydrazine3-Methoxy-4-ethoxy-benzaldehyde71[9]
Methyl acetoacetateHydrazine hydrate4-Chlorobenzaldehyde92[9]

III. Modern Twists on a Classic Theme: Advanced One-Pot Strategies

Recent advancements have introduced novel reagents and reaction conditions to further expand the scope and efficiency of one-pot pyrazole syntheses.

A. In Situ Generation of Reactive Intermediates

One elegant strategy involves the in situ generation of a reactive intermediate, which is then trapped in a subsequent reaction to form the pyrazole ring.

Protocol 4: One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles via Nitrile Imines

This method utilizes the in situ generation of nitrile imines from hydrazonoyl bromides, which then undergo a cycloaddition reaction. Mercaptoacetaldehyde is used as a safe and easy-to-handle acetylene surrogate.[10]

Materials:

  • Trifluoromethylated hydrazonoyl bromide

  • Mercaptoacetaldehyde

  • Triethylamine (Et3N)

  • p-Toluenesulfonyl chloride (p-TsCl)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of the trifluoromethylated hydrazonoyl bromide (0.5 mmol) in DCM (5 mL), add mercaptoacetaldehyde (0.5 mmol) and triethylamine (1.5 mmol).

  • Stir the mixture at room temperature for 1 hour.

  • Add p-toluenesulfonyl chloride (0.75 mmol) and continue stirring at room temperature for an additional 2 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with DCM.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired 1-aryl-3-trifluoromethylpyrazole.

Substituent on Aryl Ring of Hydrazonoyl Bromide Yield (%) Reference
H93[10]
4-Me95[10]
4-Cl94[10]
4-NO289[10]

Conclusion: A Bright Future for Pyrazole Synthesis

The development of one-pot synthetic methods has revolutionized the way chemists approach the synthesis of substituted pyrazoles. By embracing multicomponent strategies and leveraging modern techniques such as microwave and ultrasound assistance, researchers can now access a vast array of pyrazole derivatives with greater efficiency, reduced environmental impact, and in a more cost-effective manner. The protocols and mechanistic insights provided in this guide are intended to empower researchers in their quest to design and synthesize novel pyrazole-based compounds with potential applications in medicine and beyond. The continued innovation in this field promises an even more exciting future for the synthesis of this privileged heterocyclic scaffold.

References

Application Notes and Protocols for the Microwave-Assisted Synthesis of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyrazoles and the Advent of Microwave Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and drug development.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[3][4] This has led to the incorporation of the pyrazole scaffold into numerous FDA-approved drugs, highlighting its therapeutic importance.[4]

Traditionally, the synthesis of these vital compounds has relied on conventional heating methods, which often involve long reaction times, harsh conditions, and the use of large quantities of volatile organic solvents.[2] The emergence of microwave-assisted organic synthesis (MAOS) has revolutionized this field, offering a greener, more efficient, and often higher-yielding alternative.[5][6] Microwave energy directly and uniformly heats the reaction mixture through dielectric heating, a process involving dipolar polarization and ionic conduction, leading to a rapid increase in temperature and dramatic acceleration of reaction rates.[3][5] This application note provides detailed protocols and insights into the microwave-assisted synthesis of pyrazole derivatives for researchers in drug discovery and organic synthesis.

Core Principles of Microwave-Assisted Pyrazole Synthesis

The acceleration of chemical reactions under microwave irradiation stems from its unique heating mechanism. Unlike conventional heating where heat is transferred inefficiently from an external source, microwaves couple directly with polar molecules in the reaction mixture, leading to rapid and uniform heating throughout the bulk of the sample.[3][5] This localized superheating can lead to reaction rates that are orders of magnitude faster than those observed with conventional methods.[7]

Key Advantages:

  • Speed: Reaction times are drastically reduced, often from hours to mere minutes.[7][8]

  • Higher Yields: Increased reaction efficiency and reduced side product formation frequently result in higher isolated yields.[2][4][9]

  • Energy Efficiency: Direct energy transfer to the reactants is more energy-efficient than conventional heating methods.[6]

  • Green Chemistry: MAOS aligns with the principles of green chemistry by reducing solvent usage (including solvent-free reactions) and energy consumption.[6][7]

  • Reproducibility: Modern dedicated microwave reactors offer precise control over temperature, pressure, and power, ensuring high reproducibility.[1]

Below is a general workflow for developing a microwave-assisted synthesis protocol.

Microwave Synthesis Workflow General Workflow for Microwave-Assisted Synthesis cluster_prep Preparation cluster_reaction Microwave Irradiation cluster_workup Work-up & Purification reagents Select Reagents & Solvent vial Combine in Microwave Vial with Stir Bar reagents->vial reactor Place Vial in Microwave Reactor vial->reactor set_params Set Parameters (Temp, Time, Power) reactor->set_params irradiate Run Reaction set_params->irradiate cool Cool to Room Temp. irradiate->cool precipitate Precipitate Product (e.g., add ice water) cool->precipitate filtrate Filter & Wash Solid precipitate->filtrate purify Purify (e.g., Recrystallization) filtrate->purify

Caption: A generalized workflow for microwave-assisted pyrazole synthesis.

Synthetic Protocols

The following sections detail validated protocols for the synthesis of pyrazole derivatives using common synthetic strategies.

Protocol 1: Synthesis from 1,3-Dicarbonyl Compounds and Hydrazines (Knorr Pyrazole Synthesis)

This is one of the most fundamental and widely used methods for pyrazole synthesis.[10] The reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[10]

Knorr Synthesis 1,3-Dicarbonyl R1-CO-CH2-CO-R2 Pyrazole 1,3-Dicarbonyl->Pyrazole Microwave (e.g., Ethanol, Acetic Acid) Hydrazine R3-NH-NH2 Hydrazine->Pyrazole

Caption: Reaction scheme for Knorr pyrazole synthesis.

Step-by-Step Protocol:

  • In a 10 mL microwave process vial equipped with a magnetic stir bar, add the 1,3-dicarbonyl compound (e.g., acetylacetone, 1.0 mmol) and the substituted hydrazine (e.g., phenylhydrazine, 1.1 mmol).

  • Add ethanol (3-5 mL) as the solvent. A catalytic amount of glacial acetic acid (1-2 drops) can be added to facilitate the reaction.

  • Seal the vial with a cap.

  • Place the vial in a dedicated laboratory microwave reactor.

  • Set the reaction parameters: irradiate at 100-120 °C for 3-10 minutes with a power of 100-300 W.[4] The reaction should be monitored for pressure, which should not exceed the vessel's limits.

  • After irradiation, allow the vial to cool to room temperature (either passively or with compressed air cooling).

  • Once cooled, pour the reaction mixture into a beaker containing crushed ice or cold water to precipitate the product.

  • Collect the solid precipitate by vacuum filtration, wash with cold water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Synthesis from α,β-Unsaturated Carbonyls (Chalcones) and Hydrazines

The reaction of chalcones with hydrazines is another efficient route to pyrazoline and pyrazole derivatives.[1][11]

Step-by-Step Protocol:

  • Combine the chalcone (1.0 mmol) and the hydrazine derivative (e.g., hydrazine hydrate or phenylhydrazine, 1.2 mmol) in a microwave reactor vial with a stir bar.[8]

  • Add 5 mL of ethanol and a few drops of glacial acetic acid as a catalyst.[8]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a power of 300-600 W for 2-7 minutes, maintaining a temperature of around 100-120 °C.[1][4][11]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the vial to room temperature.

  • Pour the contents into ice-cold water to precipitate the pyrazole derivative.

  • Collect the product by vacuum filtration and wash with cold ethanol.[8]

  • Recrystallize from ethanol if further purification is needed.

Protocol 3: Multicomponent Synthesis of Highly Substituted Pyrazoles

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing the formation of complex molecules in a single step with high atom economy.[12][13] Microwave irradiation can significantly enhance the efficiency of MCRs for pyrazole synthesis.[12][14]

Step-by-Step Protocol (Example: Synthesis of Pyrano[2,3-c]pyrazoles):

  • In a microwave vial, mix an aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), a hydrazine derivative (e.g., phenylhydrazine, 1.0 mmol), and a β-ketoester (1.0 mmol).[4]

  • The reaction can be performed solvent-free or in a minimal amount of a polar solvent like water or ethanol.[1][15] A catalyst such as piperidine or zinc triflate (10 mol%) may be added.[4][15]

  • Seal the vial and irradiate in a microwave reactor at 80-120°C for 10-20 minutes.[1][4]

  • After cooling, add ethanol to the reaction mixture and stir to induce precipitation.

  • Filter the solid product, wash with cold ethanol, and dry to obtain the desired pyrano[2,3-c]pyrazole derivative.[4]

Data Presentation: Microwave vs. Conventional Heating

The advantages of microwave-assisted synthesis are clearly demonstrated when comparing reaction parameters and outcomes with traditional methods.

Product TypeMethodTemperature (°C)TimeYield (%)Reference
Arylpyrazole Derivatives Microwave1207-10 min68-86[4]
Arylpyrazole Derivatives ConventionalRefluxSeveral hoursLower[4]
1-Carboamidopyrazoles Microwave-8-10 minHigh[1]
1-Carboamidopyrazoles Conventional-Several hoursModerate[1]
5-Trifluoromethyl-4,5-dihydro-1H-pyrazoles Microwave704 min82-96[1]
5-Trifluoromethyl-4,5-dihydro-1H-pyrazoles Conventional-5 days (Step 1)Lower[1]
Pyrano[2,3-c]pyrazoles Microwave12015 min92-99[4]
Pyrano[2,3-c]pyrazoles ConventionalReflux3 hours70-76[15]

Safety Considerations

Crucially, domestic microwave ovens must not be used for chemical synthesis. [16] They lack the necessary safety features to handle pressure build-up and volatile, flammable, or corrosive substances. Always use a laboratory-grade microwave reactor specifically designed for chemical synthesis, which includes features for temperature and pressure monitoring and control.[16]

  • Vessel Integrity: Ensure the reaction vessel is appropriate for the planned temperature and pressure and is free from scratches or defects.

  • Reaction Kinetics: Be aware of the potential for rapid, exothermic reactions. When exploring a new reaction, start with small-scale experiments at low power.[16]

  • Stirring: Ensure efficient stirring to avoid localized superheating, especially in viscous mixtures or solvent-free reactions.[16]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves. Conduct all operations within a well-ventilated fume hood.

Conclusion

Microwave-assisted synthesis represents a significant advancement in the preparation of pyrazole derivatives, offering substantial improvements in efficiency, yield, and environmental impact over conventional methods. The protocols and data presented here provide a robust starting point for researchers and drug development professionals to leverage this powerful technology. By carefully selecting reaction parameters and adhering to safety protocols, MAOS can accelerate the discovery and development of novel pyrazole-based therapeutics.

References

Application Note: High-Purity 3,4-dimethyl-1H-pyrazol-5-ol via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 3,4-dimethyl-1H-pyrazol-5-ol by recrystallization. Pyrazole derivatives are pivotal building blocks in medicinal chemistry and materials science, making the attainment of high-purity material a critical step for reproducible downstream applications.[1] This guide delves into the causal reasoning behind solvent selection, procedural steps, and troubleshooting, ensuring researchers can reliably obtain this compound with a purity profile suitable for demanding research and development activities.

Introduction: The Rationale for High-Purity this compound

This compound is a heterocyclic compound of significant interest due to the prevalence of the pyrazole scaffold in a wide array of pharmacologically active agents.[1] The presence of impurities, often residual starting materials or by-products from synthesis, can have profound and often unpredictable effects on biological assays and material properties. Therefore, a robust and reproducible purification method is paramount.

Recrystallization remains a cornerstone technique for the purification of solid organic compounds, predicated on the principle that the solubility of a compound in a solvent increases with temperature.[2] By carefully selecting a solvent system, one can dissolve the impure solid at an elevated temperature and allow the desired compound to selectively crystallize upon cooling, leaving impurities behind in the mother liquor.

Physicochemical Properties & Solvent System Selection

A successful recrystallization hinges on the judicious choice of a solvent. The ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at reduced temperatures.

Key Properties of this compound:

PropertyValueSource
Molecular Formula C₅H₈N₂OEvitaChem
Molecular Weight 112.13 g/mol EvitaChem
Appearance Off-white to light yellow solid---
Melting Point Approx. 90-92°C (Varies with purity)EvitaChem
Solubility Soluble in polar solvents (e.g., ethanol, water)EvitaChem

Given its polar nature, owing to the hydroxyl group and nitrogen-containing heterocycle, polar solvents are the primary candidates for recrystallization. Ethanol and water are frequently employed for the recrystallization of pyrazole derivatives.[3] For this compound, an ethanol/water mixed solvent system is highly effective. This system allows for fine-tuning of the polarity to achieve optimal solubility characteristics.

Health and Safety Precautions

While a specific Safety Data Sheet (SDS) for this compound was not available, data for similar pyrazole derivatives indicate that the compound should be handled with care. Assume the compound may be harmful if swallowed and may cause skin and serious eye irritation.[4][5][6]

Mandatory Personal Protective Equipment (PPE):

  • Safety goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Laboratory coat

All procedures should be performed in a well-ventilated fume hood.

Detailed Recrystallization Protocol

This protocol is designed for the purification of approximately 5 grams of crude this compound. Adjust solvent volumes proportionally for different starting quantities.

Materials and Equipment
  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks (125 mL and 250 mL)

  • Graduated cylinders

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Short-stemmed funnel

  • Fluted filter paper

  • Büchner funnel and filter flask

  • Vacuum source

  • Watch glass

  • Spatula

  • Ice bath

Experimental Workflow

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Place crude solid in flask B Add minimal hot ethanol A->B C Add hot water dropwise until dissolved B->C D Prepare hot filtration apparatus C->D If insoluble impurities are present F Allow filtrate to cool slowly C->F If no insoluble impurities E Filter hot solution to remove insoluble impurities D->E E->F G Cool in ice bath to maximize yield F->G H Collect crystals by vacuum filtration G->H I Wash with cold ethanol/water H->I J Dry crystals under vacuum I->J

Caption: Workflow for the purification of this compound.

Step-by-Step Procedure
  • Dissolution:

    • Place 5.0 g of crude this compound into a 125 mL Erlenmeyer flask with a magnetic stir bar.

    • In a separate beaker, heat approximately 50 mL of 95% ethanol and 50 mL of deionized water on a hot plate.

    • Add the hot ethanol to the crude solid in small portions while stirring and heating until the solid dissolves. Use the minimum amount of hot ethanol necessary.

    • If the solid does not fully dissolve in a reasonable volume of ethanol, begin adding the hot deionized water dropwise until a clear solution is achieved at the boiling point. The goal is to create a saturated solution.

  • Hot Filtration (if necessary):

    • This step is only required if insoluble impurities are observed in the hot solution.

    • Set up a hot filtration apparatus by placing a short-stemmed funnel with fluted filter paper into the neck of a 250 mL Erlenmeyer flask.[7][8][9]

    • Heat the receiving flask with a small amount of the ethanol/water solvent mixture to ensure the apparatus is hot and to prevent premature crystallization in the funnel.

    • Carefully and quickly pour the hot, saturated solution through the fluted filter paper.[8][9]

    • Rinse the original flask with a small amount of the hot solvent mixture and pour this through the filter paper to recover any residual product.

  • Crystallization:

    • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature on a heat-resistant surface. Slow cooling is crucial for the formation of large, pure crystals.

    • Once the flask has reached room temperature and crystal formation has ceased, place the flask in an ice bath for 15-20 minutes to maximize the yield of the purified product.

  • Isolation and Drying:

    • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold ethanol/water mixture.

    • Collect the crystals by vacuum filtration, swirling the flask to transfer all the solid to the funnel.

    • Wash the crystals with a small amount of the ice-cold ethanol/water mixture to remove any adhering mother liquor.

    • Continue to draw air through the crystals for several minutes to aid in drying.

    • Transfer the purified crystals to a clean, pre-weighed watch glass and allow them to air dry completely or dry in a vacuum oven at a low temperature.

  • Characterization:

    • Determine the mass of the dried, purified product to calculate the percent recovery.

    • Measure the melting point of the recrystallized product. A sharp melting point close to the literature value is indicative of high purity.

Troubleshooting Common Issues

IssueProbable Cause(s)Recommended Solution(s)
No crystals form upon cooling Too much solvent was used; supersaturated solution.Boil off some of the solvent to increase the concentration.[10] Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[11]
"Oiling out" occurs The melting point of the compound is lower than the boiling point of the solvent; the solution is cooling too rapidly.Reheat the solution to dissolve the oil, add a small amount more of the "good" solvent (ethanol), and allow for slower cooling.[12]
Low recovery yield Too much solvent was used; premature crystallization during hot filtration; crystals were washed with solvent that was not ice-cold.Re-concentrate the mother liquor to potentially recover more product.[10] Ensure the hot filtration apparatus is properly heated. Always use ice-cold solvent for washing the collected crystals.
Colored impurities remain The impurity has similar solubility to the product.Add a small amount of activated charcoal to the hot solution before the hot filtration step.[2]

Conclusion

The protocol detailed in this application note provides a reliable and efficient method for the purification of this compound. By carefully controlling the solvent composition, dissolution temperature, and cooling rate, researchers can consistently obtain high-purity material, which is essential for the integrity and reproducibility of subsequent scientific investigations.

References

Application Note & Protocol: Synthesis of 5-Hydrazinyl-3,4-dimethyl-1H-pyrazole from 3,4-Dimethyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 5-hydrazinyl-3,4-dimethyl-1H-pyrazole through the reaction of 3,4-dimethyl-1H-pyrazol-5-ol with hydrazine hydrate. Hydrazinylpyrazoles are valuable building blocks in medicinal chemistry, serving as precursors for a wide range of biologically active heterocyclic compounds. This application note details the underlying reaction mechanism, provides a robust, step-by-step protocol for its synthesis, and outlines the significance and potential applications of the resulting product for researchers in organic synthesis and drug development.

Introduction: The Significance of Hydrazinylpyrazoles

Pyrazoles are a cornerstone of heterocyclic chemistry, with their derivatives exhibiting a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] The introduction of a hydrazinyl (-NHNH₂) moiety onto the pyrazole scaffold dramatically expands its synthetic utility. This functional group acts as a potent binucleophilic reagent, enabling the construction of fused heterocyclic systems such as pyrazolo[3,4-d]pyrimidines and pyrazolo-triazines. These fused systems are present in numerous compounds of high medicinal interest, including kinase inhibitors for cancer therapy.

The reaction of this compound with hydrazine hydrate is a key transformation that converts a readily available pyrazolone into the synthetically versatile 5-hydrazinyl-3,4-dimethyl-1H-pyrazole. This conversion is of significant interest to researchers and drug development professionals seeking to generate novel molecular entities for screening and lead optimization.

Reaction Principle and Mechanism

The reaction between this compound and hydrazine hydrate proceeds via a nucleophilic aromatic substitution mechanism. It is important to recognize that this compound exists in tautomeric equilibrium with its keto form, 3,4-dimethyl-pyrazolidin-5-one. In the presence of an acidic or basic catalyst, the hydroxyl group at the C5 position of the pyrazole ring can be protonated, forming a good leaving group (water). Subsequently, the highly nucleophilic hydrazine molecule attacks the electrophilic C5 carbon, leading to the displacement of the hydroxyl group and the formation of the 5-hydrazinyl-3,4-dimethyl-1H-pyrazole product.

The general principle of synthesizing pyrazoles and their derivatives often involves the condensation of a 1,3-dicarbonyl compound with hydrazine.[2][3] In this specific case, the pyrazol-5-ol acts as a masked 1,3-dicarbonyl equivalent, with the hydroxyl group being the target for substitution.

reaction_mechanism cluster_start Reactants cluster_intermediate Mechanism Steps cluster_product Product start_mol This compound protonation Protonation of -OH group start_mol->protonation H⁺ hydrazine Hydrazine Hydrate nucleophilic_attack Nucleophilic Attack by Hydrazine hydrazine->nucleophilic_attack protonation->nucleophilic_attack Forms good leaving group elimination Elimination of Water nucleophilic_attack->elimination end_mol 5-Hydrazinyl-3,4-dimethyl-1H-pyrazole elimination->end_mol Product Formation experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification and Analysis setup 1. Combine this compound and ethanol in a round-bottom flask. add_hydrazine 2. Add hydrazine hydrate dropwise with stirring. setup->add_hydrazine reflux 3. Heat the mixture to reflux for 6-8 hours. add_hydrazine->reflux monitor 4. Monitor reaction progress by TLC. reflux->monitor cool 5. Cool the reaction mixture to room temperature. monitor->cool concentrate 6. Remove solvent under reduced pressure. cool->concentrate precipitate 7. Add cold water to precipitate the product. concentrate->precipitate filter 8. Collect the solid by vacuum filtration and wash with cold water. precipitate->filter dry 9. Dry the crude product in a vacuum oven. filter->dry recrystallize 10. Recrystallize from an ethanol/water mixture. dry->recrystallize characterize 11. Characterize the final product (NMR, IR, MS). recrystallize->characterize

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3,4-dimethyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 3,4-dimethyl-1H-pyrazol-5-ol. This guide is designed for researchers, chemists, and drug development professionals seeking to enhance reaction yields, improve product purity, and troubleshoot common issues encountered during this synthesis. We will move beyond simple procedural lists to explore the underlying chemical principles, providing you with the expert insights needed to master this reaction.

Section 1: The Synthetic Landscape: Mechanism and Key Variables

The synthesis of this compound is most commonly and efficiently achieved through the Knorr pyrazole synthesis, a robust cyclocondensation reaction.[1] The fundamental transformation involves the reaction between a β-dicarbonyl compound and hydrazine.[2] For the target molecule, the specific reactants are typically a 2-methyl-β-ketoester (e.g., ethyl 2-methylacetoacetate) and hydrazine hydrate.

The reaction proceeds via a well-understood mechanism:

  • Hydrazone Formation: The more reactive ketone carbonyl of the β-ketoester condenses with hydrazine to form a hydrazone intermediate.

  • Intramolecular Cyclization: The terminal nitrogen of the hydrazone then performs a nucleophilic attack on the ester carbonyl.

  • Dehydration: The resulting cyclic intermediate eliminates a molecule of water and the ester's alcohol group to form the stable, aromatic pyrazolone ring.

This process is often catalyzed by a small amount of acid, which serves to activate the carbonyl groups for nucleophilic attack.[1]

The Critical Role of Tautomerism

Pyrazolones, including this compound, exhibit prototropic tautomerism, existing as an equilibrium mixture of the hydroxyl (-ol) form and at least one keto (-one) form.[3][4] The relative stability and concentration of these tautomers can be influenced by factors such as solvent polarity.[5] Understanding this equilibrium is vital, as it affects the compound's reactivity, physical properties, and spectroscopic characterization.

Tautomerism Keto 3,4-dimethyl-1,2-dihydro- 3H-pyrazol-5-one (Keto Form) Enol This compound (Enol/Hydroxyl Form) Keto->Enol Equilibrium

Caption: Keto-Enol tautomerism of the pyrazolone product.

Section 2: Troubleshooting Guide for Yield Optimization

This section addresses the most common challenges encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is disappointingly low, and TLC/NMR analysis shows significant unreacted starting material. What are the likely causes and solutions?

A1: This is a classic issue of incomplete conversion, often stemming from suboptimal reaction conditions or reagent quality.

  • Causality: The cyclocondensation reaction has an activation energy barrier that must be overcome. Insufficient heat, inadequate reaction time, or an ineffective catalyst concentration will result in a stalled reaction. The purity of the hydrazine hydrate is also critical, as it can degrade over time, reducing the concentration of active nucleophile.

  • Troubleshooting Strategies:

    • Verify Reagent Quality: Use freshly opened or properly stored hydrazine hydrate. If the β-ketoester is old, consider distillation to purify it.

    • Optimize Catalyst Concentration: The reaction is typically catalyzed by a few drops of glacial acetic acid.[1] Too little acid results in slow reaction kinetics, while too much can lead to unwanted side reactions. A catalytic amount (2-5 mol%) is standard.

    • Increase Temperature & Time: Ensure the reaction is maintained at a steady reflux. If conversion is still low after the standard time (typically 1-3 hours), extend the reflux period and monitor progress by TLC every hour.[1]

    • Solvent Choice: While ethanol is common, a higher-boiling alcohol like 1-propanol can increase the reaction temperature and improve the rate of conversion.[1]

SymptomPossible CauseRecommended Action
Low Conversion Insufficient reaction time or temperature.Increase reflux time; monitor by TLC. Consider a higher-boiling solvent like 1-propanol.
(High SM recovery)Degraded hydrazine hydrate.Use a fresh bottle of hydrazine hydrate.
Ineffective catalysis.Ensure 2-5 mol% of glacial acetic acid is added.[1]

Q2: My crude product is a dark, oily substance instead of the expected solid, and purification is difficult. What's going wrong?

A2: This points to the formation of side products or impurities. While the Knorr synthesis is generally clean, deviations in conditions can lead to complex mixtures.

  • Causality: Overheating or extended reaction times in the presence of excess acid can cause decomposition of the starting materials or the product. A potential side reaction, though less common in this specific synthesis, is the formation of dimeric oxidation products.[6] The presence of water and other impurities can also inhibit crystallization, resulting in an oil.

  • Troubleshooting & Purification Strategies:

    • Controlled Heating: Use an oil bath and a reflux condenser to maintain a consistent temperature. Avoid aggressive, direct heating with a mantle.

    • Work-up Procedure: After the reaction, cooling the mixture in an ice bath is crucial to induce crystallization. If an oil persists, try adding a small seed crystal or scratching the inside of the flask with a glass rod.

    • Recrystallization: This is the most effective method for purification. The crude product is often soluble in polar solvents.[7] A common technique is to dissolve the crude material in a minimal amount of hot ethanol and then slowly add cold water until turbidity persists, followed by slow cooling to promote crystal growth.[8]

    • Acid Salt Formation: Pyrazoles can be effectively purified by converting them into acid addition salts (e.g., with phosphoric acid), which often crystallize readily.[9] The salt can be filtered, washed, and then neutralized with a base to recover the purified free pyrazole.

Q3: I'm observing a second product spot on my TLC plate that is very close to my main product. Could this be an isomer?

A3: While less common with symmetric hydrazine, the formation of a regioisomer is a primary concern in pyrazole synthesis when using unsymmetrical starting materials.[10] In this case, it is more likely related to the starting material itself.

  • Causality: The commercial β-ketoester (ethyl 2-methylacetoacetate) may contain its constitutional isomer, ethyl 2-ethyl-3-oxobutanoate, as an impurity from its synthesis. This would lead to the formation of 3-ethyl-4-methyl-1H-pyrazol-5-ol as a side product, which would have very similar polarity to the desired product.

  • Troubleshooting Strategies:

    • Analyze Starting Material: Check the purity of your ethyl 2-methylacetoacetate via GC-MS or NMR before starting the reaction.

    • Purification: If the isomeric impurity is present, careful column chromatography is required for separation. However, preventing its formation is the more efficient strategy.

    • Source High-Purity Reagents: Procure starting materials from a reputable supplier with a high-purity specification.

Section 3: Optimized Experimental Protocol

This protocol is a self-validating system designed for high yield and purity. The causality for each step is explained to build experimental intuition.

Synthesis of this compound

  • Materials:

    • Ethyl 2-methylacetoacetate (1.0 eq)

    • Hydrazine hydrate (~64-65% solution, 1.1 eq)

    • 1-Propanol

    • Glacial Acetic Acid

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethyl 2-methylacetoacetate (1.0 eq) and 1-propanol (approx. 5 mL per 1 g of ester).

    • Begin stirring and add hydrazine hydrate (1.1 eq) dropwise. Rationale: A slight excess of hydrazine drives the reaction to completion.

    • Add 3-4 drops of glacial acetic acid to the mixture. Rationale: This catalyzes the condensation by protonating the carbonyl oxygen, making it more electrophilic.[1]

    • Heat the reaction mixture to a gentle reflux (approx. 95-100°C) using an oil bath. Rationale: Thermal energy is required to overcome the activation energy for cyclization and dehydration.

    • Maintain reflux for 2-3 hours. Monitor the reaction's progress by TLC (e.g., using 30% ethyl acetate/70% hexanes), checking for the consumption of the starting ketoester.[1]

    • Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.

    • Place the flask in an ice bath for 30-60 minutes to induce crystallization. A white solid should precipitate.

    • Collect the solid product by vacuum filtration and wash the filter cake with a small amount of ice-cold water or ethanol to remove residual impurities.

    • Dry the product under vacuum. For higher purity, the product can be recrystallized from an ethanol/water mixture.

Section 4: Visualizing the Workflow

Effective troubleshooting requires a logical, step-by-step process. The following diagrams illustrate the core reaction pathway and a decision-making workflow for addressing common synthetic issues.

Reaction_Mechanism cluster_reactants Reactants Ketoester Ethyl 2-methylacetoacetate Intermediate Hydrazone Intermediate Ketoester->Intermediate + Acetic Acid (Catalyst) Hydrazine Hydrazine Hydrate Hydrazine->Intermediate + Acetic Acid (Catalyst) Cyclic Cyclic Intermediate Intermediate->Cyclic Intramolecular Nucleophilic Attack Product This compound Cyclic->Product - H2O, - EtOH (Dehydration)

Caption: Key stages in the Knorr synthesis of the target pyrazolone.

Troubleshooting_Workflow Start Start Synthesis CheckYield Is Yield < 75%? Start->CheckYield Analysis Analyze Crude Product (TLC, NMR) CheckYield->Analysis Yes End Achieved High Yield & Purity CheckYield->End No HighSM High Starting Material Content? Analysis->HighSM ImpureProduct Product is Oily or Discolored? HighSM->ImpureProduct No Action_TimeTemp Action: Increase Reflux Time/Temp Verify Catalyst HighSM->Action_TimeTemp Yes Action_Purify Action: Recrystallize or Use Acid Salt Method ImpureProduct->Action_Purify Yes ImpureProduct->End No Action_Reagents Action: Use Fresh Reagents Action_TimeTemp->Action_Reagents Action_Purify->End

Caption: A decision workflow for troubleshooting low-yield reactions.

Section 5: Frequently Asked Questions (FAQs)

  • What is the expected melting point of pure this compound?

    • The melting point is approximately 90–92 °C, though this can vary slightly based on purity.[7]

  • Can I use methylhydrazine instead of hydrazine hydrate?

    • Yes, but this will produce a different compound: 1,3,4-trimethyl-1H-pyrazol-5-ol. Using a substituted hydrazine results in an N1-substituted pyrazolone. Be aware that using an unsymmetrical hydrazine with an unsymmetrical dicarbonyl can lead to a mixture of regioisomers.[10]

  • How critical is the stoichiometry of the reactants?

    • It is quite important. Using a slight excess (1.1-1.2 equivalents) of hydrazine hydrate helps to ensure the complete consumption of the more valuable β-ketoester, maximizing yield based on the limiting reagent. A large excess should be avoided as it can complicate the work-up and purification.

  • Does the order of reagent addition matter?

    • Yes, for consistency and safety. It is generally recommended to add the hydrazine hydrate to the solution of the β-ketoester. Adding the ketoester to pure hydrazine hydrate can lead to a more exothermic and less controlled reaction. Controlling the feeding sequence can improve product purity and yield.[11]

References

common side products in the Knorr synthesis of pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the Knorr synthesis of pyrazoles. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this classic and powerful reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on the formation of common side products and strategies for their mitigation.

Troubleshooting Guide: Common Issues & Side Products

This section addresses the most frequent challenges encountered during the Knorr pyrazole synthesis. Each entry is designed to help you diagnose the problem and provides actionable solutions based on mechanistic principles.

Question 1: My reaction produced a mixture of two isomeric pyrazoles that are difficult to separate. Why did this happen and how can I control the outcome?

Answer: This is the most common issue in Knorr synthesis and is a problem of regioselectivity . It arises when you use two unsymmetrical starting materials: a substituted hydrazine (R¹-NHNH₂) and a 1,3-dicarbonyl compound with two different substituents (R²-CO-CH₂-CO-R³).[1][2] The substituted nitrogen of the hydrazine can attack either of the two non-equivalent carbonyl carbons, leading to two different regioisomeric pyrazole products.[3]

The outcome is governed by a delicate balance of electronic effects, steric hindrance, and, most critically, the reaction conditions.[2]

Causality & Solutions:

  • The Role of pH: The pH of the reaction medium is the most powerful tool for controlling regioselectivity.[4]

    • Under Acidic Conditions: The more basic nitrogen atom of the substituted hydrazine (the one with the R¹ group) is preferentially protonated. This reduces its nucleophilicity, forcing the reaction to proceed via the initial attack of the terminal -NH₂ group. This typically directs the initial condensation to the more reactive carbonyl (e.g., a ketone over an ester).[4][5]

    • Under Neutral or Basic Conditions: The substituted nitrogen is more nucleophilic and will preferentially attack the most electrophilic (least sterically hindered) carbonyl carbon.[2]

  • Electronic and Steric Effects:

    • Dicarbonyl Reactivity: A ketone carbonyl is generally more electrophilic and reactive towards nucleophilic attack than an ester carbonyl.[6] Similarly, electron-withdrawing groups (like -CF₃) near a carbonyl will increase its electrophilicity, making it a more likely site for initial attack.[7]

    • Steric Hindrance: Bulky substituents on either the hydrazine or the dicarbonyl compound can block access to a nearby carbonyl group, directing the nucleophilic attack to the less sterically hindered position.[2]

Troubleshooting Protocol: Optimizing for a Single Regioisomer

ParameterCondition for Isomer A (Attack at less hindered C)Condition for Isomer B (Attack at more reactive C)Rationale
pH Neutral or slightly basicStrongly acidic (e.g., glacial acetic acid)Controls the nucleophilicity of the hydrazine nitrogens.[2][4]
Solvent Aprotic (e.g., Toluene, Dioxane)Protic, especially fluorinated alcohols (TFE, HFIP)Fluorinated alcohols can stabilize intermediates and dramatically improve regioselectivity.[8]
Temperature Lower temperatures (0 °C to RT)Higher temperatures (Reflux)Lower temperatures may favor the kinetically controlled product.[9]
Question 2: I used a β-ketoester, and my product has a carbonyl group. Is this a side product?

Answer: No, this is the expected product. When a β-ketoester is used as the 1,3-dicarbonyl component, the reaction yields a pyrazolone (a keto-pyrazole derivative), not a fully aromatic pyrazole.[10] The reaction proceeds through the initial formation of a hydrazone at the ketone position, followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen onto the ester carbonyl, eliminating an alcohol (e.g., ethanol).[11]

These pyrazolones exist in equilibrium with their enol tautomer, which is a hydroxypyrazole.[10][11] While the pyrazolone (keto) form is often drawn, the hydroxypyrazole (enol) form can be the major species in solution, as it results in an aromatic five-membered ring.[10] Characterization by ¹H NMR is crucial to determine the dominant tautomer.

Question 3: My reaction is slow or stalls, and I've isolated an uncyclized intermediate. What is it and how do I push the reaction to completion?

Answer: You have likely isolated one of two possible intermediates: the initial hydrazone or a cyclic hydroxylpyrazolidine (also called a carbinolamine intermediate).[3][7] The overall mechanism involves three key stages:

  • Condensation: Rapid reaction between the hydrazine and one carbonyl to form a hydrazone.[5]

  • Cyclization: Intramolecular attack of the second nitrogen on the remaining carbonyl.

  • Dehydration: Elimination of a water molecule to form the stable, aromatic pyrazole ring.

The final dehydration step is often the rate-determining step, especially under neutral pH conditions.[3] If this step is slow, the cyclic hydroxyl intermediate can accumulate and may be isolated.

Solutions:

  • Add an Acid Catalyst: The dehydration step is strongly acid-catalyzed. Adding a few drops of a strong acid like glacial acetic acid or p-toluenesulfonic acid can significantly accelerate the final step.[12][13]

  • Increase Temperature: Heating the reaction mixture, often to reflux, provides the energy needed to overcome the activation barrier for dehydration.

  • Use a Dehydrating Agent: In some cases, using Dean-Stark apparatus to azeotropically remove water can drive the equilibrium towards the final pyrazole product.

Below is a diagram illustrating the key mechanistic steps and the points where intermediates can be isolated.

Knorr_Mechanism cluster_troubleshooting Troubleshooting Points Reactants 1,3-Dicarbonyl + Hydrazine Hydrazone Hydrazone Intermediate Reactants->Hydrazone Condensation (-H₂O) Cyclic_Int Hydroxylpyrazolidine (Carbinolamine) Hydrazone->Cyclic_Int Intramolecular Cyclization Product Pyrazole Product Cyclic_Int->Product Dehydration (-H₂O) (Rate-Limiting Step)

Caption: Knorr synthesis mechanism showing key intermediates.

Question 4: The reaction mixture turned dark yellow or red, and my final product is impure. What causes this discoloration?

Answer: This is a common observation, particularly when using phenylhydrazine or other substituted hydrazines.[14] The discoloration is often due to the presence of oxidized impurities in the hydrazine starting material or its degradation under the reaction conditions. Hydrazines can be sensitive to air and light.

Solutions:

  • Purify the Hydrazine: If the hydrazine is a liquid, distillation under reduced pressure before use can remove colored impurities. If it is a salt (e.g., phenylhydrazine HCl), recrystallization may be effective.

  • Run Under Inert Atmosphere: Performing the reaction under a nitrogen or argon atmosphere can prevent air oxidation of the hydrazine.[14]

  • Purification: The colored impurities are often non-polar and can typically be removed during work-up and purification. A wash with a bisulfite solution can sometimes help. Standard column chromatography is usually effective at separating the desired pyrazole from these colored byproducts.[14]

Frequently Asked Questions (FAQs)

Q: What is the difference between the Knorr Pyrazole Synthesis and the Paal-Knorr Synthesis? A: They are related but distinct reactions that start from different dicarbonyl compounds.

  • Knorr Pyrazole Synthesis: Uses 1,3-dicarbonyl compounds and hydrazines to form pyrazoles.[15]

  • Paal-Knorr Synthesis: Uses 1,4-dicarbonyl compounds to form pyrroles (with amines), furans (with acid), or thiophenes (with a sulfur source).[16]

Q: How do I monitor the progress of my Knorr synthesis? A: Thin-Layer Chromatography (TLC) is the most convenient method. Co-spot your reaction mixture with your starting 1,3-dicarbonyl compound. The reaction is complete when the dicarbonyl spot has been fully consumed. The pyrazole product is typically more polar than the starting dicarbonyl but will appear as a new, single spot.[11]

Q: Can I use hydrazine hydrate directly? A: Yes, hydrazine hydrate is a common and convenient source of hydrazine.[5][10] Remember that it is a solution of hydrazine in water, so you will need to account for the water content when calculating molar equivalents. It is highly toxic and should be handled with extreme care in a fume hood.[10][11]

Experimental Protocols
Protocol 1: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one (Edaravone)

This protocol describes the synthesis of a pyrazolone, a common neuroprotective agent, and is adapted from established procedures.[5][6]

Safety Precaution: Phenylhydrazine is toxic and a suspected carcinogen. Always handle it in a chemical fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Diethyl ether

  • Ice bath

Procedure:

  • Reactant Addition: In a 50 mL round-bottom flask equipped with a stir bar, carefully add ethyl acetoacetate (1.0 eq).

  • In a chemical fume hood, add phenylhydrazine (1.0 eq) dropwise to the flask with stirring. Note: The addition is exothermic, and water droplets may form on the flask walls.[6]

  • Heating: Attach a reflux condenser and heat the reaction mixture in a heating mantle or oil bath to 100-110 °C for 1 hour.

  • Isolation: After 1 hour, remove the heat source and allow the resulting orange-brown syrup to cool to room temperature.

  • Place the flask in an ice bath to induce crystallization. You may need to scratch the inside of the flask with a glass rod to initiate precipitation.

  • Purification: Add a small amount of cold diethyl ether (approx. 2 mL) and stir vigorously to break up the solid.[6]

  • Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold diethyl ether.

  • The pure pyrazolone can be obtained by recrystallization from hot ethanol.

Visual Guide to Regioisomer Formation

The following diagram illustrates the critical decision point in the synthesis that leads to the formation of regioisomers from an unsymmetrical diketone.

Regioisomer_Formation Regioselectivity in Knorr Synthesis Start Unsymmetrical 1,3-Diketone (R² ≠ R³) + Substituted Hydrazine (R¹-NHNH₂) Path_A Attack at Carbonyl 1 (e.g., less hindered) Start->Path_A Path_B Attack at Carbonyl 2 (e.g., more reactive) Start->Path_B Intermediate_A Hydrazone Intermediate A Path_A->Intermediate_A Intermediate_B Hydrazone Intermediate B Path_B->Intermediate_B Product_A Pyrazole Regioisomer A Intermediate_A->Product_A Cyclization & Dehydration Product_B Pyrazole Regioisomer B Intermediate_B->Product_B Cyclization & Dehydration

Caption: Divergent pathways leading to two regioisomers.

References

Technical Support Center: Troubleshooting Low Yield in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that synthesizing heterocyclic scaffolds like pyrazoles is a cornerstone of modern medicinal chemistry. The Knorr pyrazole synthesis, the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a fundamental and powerful reaction.[1] However, its apparent simplicity can conceal complexities that often lead to frustratingly low yields.

This guide is designed to move beyond simple procedural lists. It provides a framework for diagnosing and resolving the common issues encountered during pyrazole synthesis, grounded in mechanistic principles and field-proven strategies. We will explore the causality behind experimental choices to empower you to optimize your reactions effectively.

Frequently Asked Questions (FAQs) & Troubleshooting
Core Issue: Overall Low Yield or No Product Formation

Question 1: My reaction is sluggish or not proceeding to completion, resulting in a low yield. What are the first steps in troubleshooting?

Answer: When faced with a low or non-existent yield, the primary suspects are suboptimal reaction conditions, which fail to drive the equilibrium toward the stable aromatic pyrazole product. The key is to systematically evaluate temperature, catalysis, and solvent choice.

  • Thermal Energy: The final step of the Knorr synthesis is a dehydration reaction to form the aromatic ring.[2] This step is often the rate-determining one and typically requires energy input. If you are running the reaction at room temperature, consider heating the mixture. Refluxing in a suitable solvent like ethanol or propanol is a standard practice.[1]

  • Catalysis: The condensation is often acid-catalyzed.[3][4] The acid protonates a carbonyl group, increasing its electrophilicity and facilitating the initial nucleophilic attack by the hydrazine. A few drops of glacial acetic acid can dramatically increase the reaction rate.[1] For more robust catalysis, especially to accelerate the final dehydration steps, adding a stronger acid like 10N HCl has been shown to improve yields.[5][6]

  • Solvent Selection & Solubility: Ensure your 1,3-dicarbonyl starting material is fully dissolved in the chosen solvent.[7] If solubility is an issue, switching to a more polar aprotic solvent like DMF or NMP can be beneficial.[5][6] These solvents can also enhance reaction rates compared to standard protic solvents like ethanol.[5]

Question 2: I've confirmed my reaction conditions (temperature, catalyst) are appropriate, but the yield is still poor. Could my reagents be the problem?

Answer: Absolutely. The purity and stability of your starting materials, particularly the hydrazine, are critical.

  • Hydrazine Quality: Hydrazine and its derivatives can degrade over time. Phenylhydrazine, for instance, can oxidize and develop color, indicating impurity.[8] It is recommended to use freshly opened or purified hydrazine.

  • Hydrazine Form: You have a choice between different forms of hydrazine, such as hydrazine hydrate (a liquid) or hydrazine sulfate (a crystalline solid). Hydrazine sulfate is generally more stable and safer to handle, making it a good choice where stability is a concern.[9]

  • Stoichiometry: While a 1:1 molar ratio is theoretically required, using a slight excess of the hydrazine (e.g., 1.1 to 1.2 equivalents) can help drive the reaction to completion, especially if there's any question about its purity or volatility. However, a large excess can complicate purification. Recent kinetic studies have also shown that the reactant ratio can sometimes influence the reaction rate and even regioselectivity.[2]

Core Issue: Complex Product Mixture & Regioselectivity

Question 3: My reaction yields a product, but the NMR shows a mixture of compounds. What are the likely byproducts?

Answer: The most common issue, especially when using an unsymmetrical 1,3-dicarbonyl, is the formation of two distinct regioisomers .[8][10] This occurs because the initial nucleophilic attack of the hydrazine can happen at either of the two non-equivalent carbonyl carbons, leading to two different pyrazole products.[11][12]

Other potential byproducts include:

  • Pyrazoline Intermediates: Incomplete aromatization (dehydration) can leave pyrazoline byproducts in your mixture.[8] This is often observed when reaction times are too short or the temperature is too low.

  • Hydrazone Intermediate: The initial condensation product between the hydrazine and one carbonyl group may be present if it fails to undergo the subsequent intramolecular cyclization.

You can typically identify these mixtures using Thin Layer Chromatography (TLC), which will show multiple spots, and by analyzing the NMR spectrum for duplicate sets of peaks corresponding to the different isomers.[8]

Question 4: How can I control the regioselectivity to favor my desired isomer?

Answer: Controlling regioselectivity is a central challenge and is governed by a sensitive interplay of steric effects, electronic effects, and reaction conditions.[2][10][11]

  • Exploit Inherent Substrate Bias:

    • Electronic Effects: The initial attack of the hydrazine's more nucleophilic nitrogen usually occurs at the more electrophilic carbonyl carbon.[11] A carbonyl adjacent to a strong electron-withdrawing group (like a -CF₃ group) is significantly more electrophilic and will be the preferred site of attack.[5][11]

    • Steric Hindrance: A bulky substituent on the dicarbonyl compound can physically block attack at the nearby carbonyl, directing the hydrazine to the less sterically hindered position.[11][12]

  • Actively Manipulate Reaction Conditions:

    • pH Control: Under acidic conditions, the substituted nitrogen of a hydrazine (e.g., in methylhydrazine) can be protonated, reducing its nucleophilicity. This can favor attack by the terminal -NH₂ group. Conversely, neutral or basic conditions may favor attack by the inherently more nucleophilic substituted nitrogen.[11]

    • Solvent Choice (Critical): This is one of the most powerful tools for controlling regioselectivity. Standard solvents like ethanol often give poor selectivity.[13] Switching to highly polar, hydrogen-bond-donating fluorinated alcohols like 1,1,1-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically improve, and even reverse, the isomeric ratio, often leading to a single dominant regioisomer.[11][13]

The following table illustrates the dramatic effect solvent choice can have on the regioselectivity of the reaction between 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione and methylhydrazine.

EntrySolventTemperature (°C)Isomer Ratio (5-furyl-3-CF₃ : 3-furyl-5-CF₃)Total Yield (%)
1EthanolReflux1 : 1.585
2TFERoom Temp12 : 190
3HFIPRoom Temp>99 : 195

Data adapted from studies on fluorinated pyrazole synthesis.[11][13]

Visual Troubleshooting and Reaction Workflow

The following diagrams illustrate the decision-making process for troubleshooting and the fundamental reaction pathway.

Troubleshooting_Workflow cluster_completion Reaction Incomplete cluster_side_products Reaction Complete, but Yield is Low cluster_regio_solutions Optimize Regioselectivity cluster_purification_solutions Improve Purification start Low Pyrazole Yield check_completion Is the reaction going to completion? (Check TLC/LCMS) start->check_completion incomplete No / Sluggish check_completion->incomplete No complete Yes, but complex mixture check_completion->complete Yes increase_temp Increase Temperature / Reflux incomplete->increase_temp add_catalyst Add Acid Catalyst (e.g., Acetic Acid) increase_temp->add_catalyst check_reagents Check Reagent Purity (esp. Hydrazine) add_catalyst->check_reagents regioisomers Regioisomer Formation Suspected? (Unsymmetrical Dicarbonyl) complete->regioisomers purification_issue Difficulty in Product Isolation? complete->purification_issue change_solvent Change Solvent (e.g., HFIP, TFE) regioisomers->change_solvent Yes adjust_ph Adjust pH (Acidic vs. Neutral) regioisomers->adjust_ph Yes recrystallize Recrystallization purification_issue->recrystallize column Column Chromatography purification_issue->column salt_formation Form Acid Addition Salt for Crystallization purification_issue->salt_formation

Caption: A decision-tree workflow for troubleshooting low pyrazole yield.

Knorr_Mechanism cluster_pathwayA Pathway A cluster_pathwayB Pathway B dicarbonyl Unsymmetrical 1,3-Dicarbonyl attack_A Attack at Carbonyl 1 dicarbonyl->attack_A attack_B Attack at Carbonyl 2 dicarbonyl->attack_B hydrazine Substituted Hydrazine (R'-NHNH₂) hydrazine->attack_A hydrazine->attack_B intermediate_A Hydrazone Intermediate A attack_A->intermediate_A cyclization_A Intramolecular Cyclization & Dehydration intermediate_A->cyclization_A pyrazole_A Regioisomer A intermediate_B Hydrazone Intermediate B attack_B->intermediate_B cyclization_B Intramolecular Cyclization & Dehydration intermediate_B->cyclization_B pyrazole_B Regioisomer B cyclization_A->pyrazole_A cyclization_B->pyrazole_B

Caption: Competing pathways in Knorr synthesis leading to two regioisomers.

Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis

This protocol details a standard procedure for synthesizing a pyrazole from a 1,3-dicarbonyl and a hydrazine derivative.[1]

Materials:

  • 1,3-Dicarbonyl compound (1.0 mmol, 1.0 equiv)

  • Hydrazine derivative (e.g., Phenylhydrazine) (1.1 mmol, 1.1 equiv)

  • Solvent (e.g., Ethanol or 1-Propanol) (3-5 mL)

  • Catalyst: Glacial Acetic Acid (3-5 drops)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and condenser, dissolve the 1,3-dicarbonyl compound (1.0 mmol) in the chosen solvent (3 mL).

  • Add the hydrazine derivative (1.1 mmol) to the solution at room temperature.

  • Add the glacial acetic acid catalyst.

  • Heat the reaction mixture to reflux (e.g., ~100 °C for 1-propanol).[1]

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the dicarbonyl starting material is consumed (typically 1-4 hours).

  • Once complete, allow the reaction to cool to room temperature.

  • Pour the reaction mixture into ice-cold water (10-20 mL) to precipitate the crude product.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Protocol 2: Optimizing Regioselectivity with a Fluorinated Solvent

This protocol demonstrates the use of a fluorinated alcohol to achieve high regioselectivity.[11][13]

Materials:

  • Unsymmetrical 1,3-dicarbonyl (1.0 mmol, 1.0 equiv)

  • Substituted Hydrazine (e.g., Methylhydrazine) (1.1 mmol, 1.1 equiv)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)

Procedure:

  • Caution: HFIP is volatile and corrosive. Handle in a well-ventilated fume hood.

  • In a round-bottom flask with a magnetic stirrer, dissolve the unsymmetrical 1,3-dicarbonyl (1.0 mmol) in HFIP (3 mL).

  • Add the substituted hydrazine (1.1 mmol) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours. Note: These reactions are often much faster than in conventional solvents and may not require heating.

  • Monitor the reaction's progress via TLC.

  • Upon completion, pour the mixture into ice-cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and dry. The resulting product should be highly enriched in one regioisomer.

References

Technical Support Center: Optimizing Reaction Conditions for Pyrazole Formation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to help you navigate the complexities of pyrazole formation. As Senior Application Scientists, we understand that achieving high yields, controlling regioselectivity, and ensuring product purity are paramount. This resource combines established chemical principles with practical, field-tested insights to address the specific challenges you may encounter in the lab.

I. Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding pyrazole synthesis.

Q1: What is the most common method for synthesizing pyrazoles, and what are its main challenges?

The most prevalent and classic method for pyrazole synthesis is the Knorr pyrazole synthesis , which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine or its derivatives.[1][2][3] This method is widely used due to the ready availability of the starting materials.[3]

However, the primary challenge, especially with unsymmetrical 1,3-dicarbonyls, is the lack of regioselectivity .[4][5][6] The reaction can produce a mixture of two regioisomeric pyrazoles, which are often difficult to separate.[5]

Q2: What factors primarily influence the regioselectivity of the Knorr pyrazole synthesis?

The regiochemical outcome is a delicate balance of several factors:

  • Electronic Effects: The relative electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound is a key determinant. Electron-withdrawing groups can activate a neighboring carbonyl group, making it more susceptible to nucleophilic attack.[5]

  • Steric Effects: The steric hindrance around the carbonyl groups and on the substituted hydrazine can direct the nucleophilic attack to the less hindered carbonyl.[5]

  • Reaction Conditions: This is often the most critical and manipulable factor. Parameters such as solvent, temperature, and pH can significantly influence which regioisomer is favored.[5][6] For instance, acidic conditions can alter the nucleophilicity of the two nitrogen atoms in the hydrazine, potentially reversing the selectivity compared to neutral or basic conditions.[5]

Q3: What are some alternative strategies for pyrazole synthesis beyond the Knorr method?

Several other effective methods for pyrazole synthesis exist, including:

  • Paal-Knorr Synthesis: This involves the condensation of a 1,4-dicarbonyl compound with a hydrazine.[7][8]

  • 1,3-Dipolar Cycloaddition: This method utilizes the reaction of a nitrile imine with an alkene or alkyne.[2]

  • Reactions involving α,β-unsaturated ketones and hydrazines. [1][2]

  • Multicomponent Reactions: These reactions combine three or more reactants in a single step to form the pyrazole ring, often offering high efficiency and atom economy.[9][10]

Q4: My pyrazole product is difficult to purify. What are some common purification strategies?

Purification of pyrazoles can be challenging due to their polarity and potential for hydrogen bonding. Common techniques include:

  • Recrystallization: This is a widely used method, with common solvents being ethanol, methanol, isopropanol, acetone, and ethyl acetate.[11][12] Mixed solvent systems, such as ethanol/water or hexane/ethyl acetate, are also highly effective.[12]

  • Column Chromatography: While standard silica gel can sometimes lead to product loss, deactivating the silica gel with triethylamine or ammonia can improve recovery.[11] Reversed-phase (C-18) silica chromatography is another viable option.[11]

  • Acid-Base Extraction: The basic nature of the pyrazole ring allows for purification by forming an acid addition salt, which can be precipitated or crystallized.[13][14] This can be a very effective way to remove non-basic impurities.

II. Troubleshooting Guide: Common Issues and Solutions

This section provides a detailed breakdown of specific problems you might encounter during your pyrazole synthesis experiments, along with actionable solutions.

Issue 1: Low Reaction Yield

A lower-than-expected yield is a frequent issue in pyrazole synthesis. Several factors can contribute to this problem.

Causality and Troubleshooting Steps:
  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or increasing the temperature. Refluxing the reaction mixture can often provide the necessary energy to drive the reaction to completion.[15]

  • Suboptimal Temperature: The reaction temperature can significantly impact the yield.

    • Solution: Perform small-scale experiments to optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to degradation. A study on the synthesis of 5-aryl-3-trifluoromethyl pyrazoles found that increasing the temperature to 60°C improved the yield, but further increases led to a decrease.[1][16]

  • Poor Solvent Choice: The solvent plays a crucial role in solvating reactants and intermediates.

    • Solution: If the reaction is sluggish in an aprotic solvent, consider switching to a polar protic solvent like ethanol or isopropanol, which are commonly used for reactions involving hydrazines.[15] Deep eutectic solvents (DESs) are also emerging as green and effective alternatives that can accelerate reaction rates.[17][18]

  • Catalyst Inefficiency: The choice and amount of catalyst can be critical.

    • Solution: For acid-catalyzed reactions, a weak acid like glacial acetic acid is often sufficient to protonate the carbonyl group and facilitate nucleophilic attack.[15] Various other catalysts, including Lewis acids and transition metals, have been shown to be effective for different pyrazole syntheses.[1]

Issue 2: Formation of Regioisomeric Mixtures

Controlling regioselectivity is arguably the most significant challenge in the synthesis of substituted pyrazoles from unsymmetrical 1,3-dicarbonyls.

Causality and Troubleshooting Steps:
  • Solvent Effects: The solvent can dramatically influence the regiochemical outcome.

    • Solution: The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to dramatically increase regioselectivity in favor of the 5-arylpyrazole isomer in certain reactions.[19]

  • pH Control: The pH of the reaction medium can alter the nucleophilicity of the hydrazine nitrogens.

    • Solution: Carefully controlling the pH can favor the formation of one regioisomer over the other. For instance, in some cases, acidic conditions can reverse the selectivity observed under neutral or basic conditions.[5]

  • Temperature Optimization: Temperature can influence the kinetic versus thermodynamic control of the reaction.

    • Solution: A temperature-controlled approach can be employed for the divergent synthesis of different pyrazole isomers.[6] Experimenting with a range of temperatures may reveal a "sweet spot" for the desired regioisomer.

Issue 3: Side Product Formation

The formation of unexpected side products can complicate purification and reduce the yield of the desired pyrazole.

Causality and Troubleshooting Steps:
  • Self-Condensation of Reactants: The 1,3-dicarbonyl compound may undergo self-condensation under certain conditions.

    • Solution: Slowly adding the hydrazine to the solution of the 1,3-dicarbonyl can minimize the concentration of the dicarbonyl available for self-condensation.

  • Solvent Participation: Some solvents, like DMF, can decompose at high temperatures or in the presence of strong acids or bases, leading to reactive species that can participate in side reactions.[15]

    • Solution: Conduct a solvent screen to identify a more inert solvent for your specific reaction conditions. Toluene, acetonitrile, or even solvent-free conditions can be viable alternatives.[15]

  • Oxidation of Intermediates or Products: The pyrazole ring or its intermediates can be susceptible to oxidation.

    • Solution: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

Issue 4: Purification Challenges

Even with a successful reaction, isolating the pure pyrazole can be a hurdle.

Causality and Troubleshooting Steps:
  • Product is an Oil or Low-Melting Solid: This can make recrystallization difficult.

    • Solution: If direct crystallization fails, consider converting the pyrazole to a solid derivative, such as a salt with an inorganic acid (e.g., HCl).[13][14] This salt can then be purified by recrystallization and the free pyrazole regenerated by basification.

  • Co-crystallization of Impurities: The desired product may crystallize along with impurities.

    • Solution: Try a different recrystallization solvent or a mixed solvent system. Fractional crystallization, involving multiple recrystallization steps, can be effective for separating compounds with different solubilities.[12]

  • Product Streaking on Silica Gel Column: The basicity of the pyrazole can cause it to interact strongly with the acidic silica gel.

    • Solution: Deactivate the silica gel by pre-treating it with a solution containing a small amount of triethylamine or ammonia in the eluent.[11]

III. Experimental Protocols and Data

Protocol 1: General Procedure for Knorr Pyrazole Synthesis

This protocol provides a general starting point for the synthesis of a pyrazole from a 1,3-dicarbonyl compound and a hydrazine.

  • Dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add the hydrazine derivative (1.0-1.2 eq) to the solution.

  • If catalysis is required, add a catalytic amount of a weak acid (e.g., 2-3 drops of glacial acetic acid).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, collect it by filtration. If not, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Table 1: Recommended Solvents for Pyrazole Recrystallization
Solvent/Solvent SystemPolarityNotes
Ethanol, MethanolPolar ProticGood general-purpose solvents for a wide range of pyrazole derivatives.[11][12]
IsopropanolPolar ProticSimilar to ethanol and methanol, but less volatile.
AcetonePolar AproticEffective for many pyrazoles.
Ethyl AcetateModerately PolarA good choice for less polar pyrazole derivatives.
Ethanol/WaterMixed ProticA powerful mixed solvent system for polar pyrazoles.[12]
Hexane/Ethyl AcetateMixed Nonpolar/PolarUseful for recrystallizing less polar pyrazoles.

Diagram 1: General Mechanism of Knorr Pyrazole Synthesis

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Dehydration & Aromatization 1,3-Dicarbonyl 1,3-Dicarbonyl Imine_Intermediate Imine/ Enamine Intermediate 1,3-Dicarbonyl->Imine_Intermediate + Hydrazine Hydrazine Hydrazine Cyclic_Intermediate Cyclic Hemiaminal Intermediate Imine_Intermediate->Cyclic_Intermediate Intramolecular Attack Pyrazole Pyrazole Cyclic_Intermediate->Pyrazole - 2 H2O

Caption: Knorr pyrazole synthesis workflow.

Diagram 2: Troubleshooting Logic for Low Yield

G Low_Yield Low Yield Check_Completion Check Reaction Completion (TLC) Low_Yield->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete Extend_Time Extend Reaction Time Incomplete->Extend_Time Yes Increase_Temp Increase Temperature Incomplete->Increase_Temp Yes Optimize_Conditions Optimize Conditions Incomplete->Optimize_Conditions No Solvent_Screen Solvent Screening Optimize_Conditions->Solvent_Screen Catalyst_Optimization Catalyst Optimization Optimize_Conditions->Catalyst_Optimization

Caption: Decision tree for addressing low reaction yield.

IV. References

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (n.d.). The Journal of Organic Chemistry. --INVALID-LINK--

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. (n.d.). Organic Chemistry Portal. 20

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. 21

  • Method for purifying pyrazoles. (n.d.). Google Patents. 22

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. (2014). ResearchGate. 11

  • Technical Support Center: Purification of Pyrazole Compounds by Recrystallization. (n.d.). Benchchem. 12

  • Regioselective Synthesis of C3-Hydroxyarylated Pyrazoles. (2021). ACS Publications. 4

  • Process for the purification of pyrazoles. (n.d.). Google Patents. 14

  • Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. 23

  • Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. (n.d.). Benchchem. 5

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. 1

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. 2

  • Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry (RSC Publishing). 9

  • Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. (n.d.). Organic Letters. 24

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (n.d.). NIH. 6

  • Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal. 25

  • Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC. 26

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (n.d.). ACS Publications. 19

  • Knorr Pyrazole Synthesis (M. Pharm). (n.d.). Slideshare. 27

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). PMC - NIH. 16

  • Optimization of the reaction conditions for the synthesis of pyrazole... (n.d.). ResearchGate. 28

  • Troubleshooting guide for the scale-up synthesis of pyrazole compounds. (n.d.). Benchchem. 29

  • Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. (n.d.). Slideshare. 30

  • Knorr Pyrazole Synthesis. (n.d.). Chem Help ASAP. 31

  • Optimization of reaction conditions. (n.d.). ResearchGate. 32

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing. 3

  • Optimization of reaction conditions. [a]. (n.d.). ResearchGate. 33

  • solvent effects on the reactivity of 5-Hydrazinyl-4-phenyl-1H-pyrazole. (n.d.). Benchchem. 15

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. 34

  • Graph of temperature and power % vs time for the synthesis of pyrazole... (n.d.). ResearchGate. 35

  • Paal–Knorr synthesis. (n.d.). Wikipedia. 7

  • Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). (2025). Thieme. 17

  • Pyrrole synthesis. (n.d.). Organic Chemistry Portal. 36

  • Synthetic pathway for solvent‐free preparations of pyrazole derivatives. (n.d.). ResearchGate. 18

  • Paal-Knorr Synthesis. (n.d.). Alfa Chemistry. 8

  • Purification of Amino-Pyrazoles. (2022). Reddit. 37

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. 10

  • pyrazole.pdf. (n.d.). CUTM Courseware. 38

References

Technical Support Center: Purification of 3,4-dimethyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3,4-dimethyl-1H-pyrazol-5-ol. This document is designed for researchers, medicinal chemists, and process development scientists who work with this versatile heterocyclic compound. Pyrazolones are crucial building blocks in the synthesis of a wide range of biologically active compounds, including anti-inflammatory, antimicrobial, and anticancer agents.[1] However, their synthesis often yields a crude product containing various impurities that can complicate downstream applications.

This guide provides in-depth, field-proven insights into overcoming the common purification challenges associated with this compound, moving beyond simple protocols to explain the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a typical synthesis of this compound?

A1: The classical synthesis, a Knorr-type cyclocondensation, typically involves the reaction of a hydrazine derivative with a β-dicarbonyl compound.[1][2] Common impurities include unreacted starting materials (e.g., hydrazine hydrate, 2-methylacetoacetic ester), regioisomers (e.g., 3,5-dimethyl-1H-pyrazol-5-ol if an incorrect starting material is used), and solvent residues.

Q2: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A2: "Oiling out" happens when the compound precipitates from the solution at a temperature above its melting point.[3] To resolve this, you can:

  • Increase Solvent Volume: Add more of the primary solvent to lower the saturation point.[3]

  • Slow Down Cooling: Allow the flask to cool to room temperature as slowly as possible before moving it to an ice bath. Using an insulated container can help.[3]

  • Change the Solvent System: Experiment with a solvent that has a lower boiling point.[3]

  • Use a Seed Crystal: Introduce a tiny, pure crystal of the product to the supersaturated solution to induce crystallization.[3]

Q3: How can I effectively remove colored impurities from my product?

A3: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before the filtration step of recrystallization.[3] The charcoal adsorbs the impurities. Use it sparingly, as it can also adsorb your desired product and reduce the overall yield.[3]

Q4: Can tautomerism affect the purification and characterization of this compound?

A4: Absolutely. Pyrazolones can exist in several tautomeric forms (OH, NH, and CH forms).[4][5] This equilibrium is influenced by the solvent, pH, and temperature, which can lead to multiple spots on a TLC plate or broadened peaks in NMR spectra, complicating purity assessment. In nonpolar solvents, the pyrazol-ol form may predominate, while polar solvents can favor other forms.[6] It is crucial to use a consistent analytical method and be aware of this behavior.

In-Depth Troubleshooting Guides

Challenge 1: Residual Starting Materials and Reagents

Unreacted hydrazine and β-ketoesters are common contaminants. Due to hydrazine's basicity and the ester's neutrality, a combination of techniques is most effective.

  • Causality: Hydrazine is highly polar and water-soluble, while the target pyrazolone has moderate polarity. The starting ester is typically less polar than the product. This difference in properties is the key to their separation.

  • Solution: Acid-Base Extraction Workflow

    • Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane (DCM).

    • Transfer the solution to a separatory funnel and wash with a dilute acid solution (e.g., 1M HCl). This will protonate the basic hydrazine, pulling it into the aqueous layer.

    • Separate the layers. The organic layer now contains your product and the unreacted ester.

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash to remove excess water.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure. The remaining crude product should be significantly enriched.

Challenge 2: Crystallization and Recrystallization Difficulties

Pyrazolones can be challenging to crystallize from a single solvent. A mixed-solvent system is often required to achieve high purity and good crystal formation.

  • Causality: The ideal recrystallization solvent should dissolve the compound poorly at low temperatures but completely at high temperatures. Finding a single solvent with this specific solubility profile can be difficult.

  • Solution: Mixed-Solvent Recrystallization Protocol

    • Select a "good" solvent in which your compound is highly soluble (e.g., ethanol, methanol, acetone).[3]

    • Select a "poor" or "anti-solvent" in which your compound is poorly soluble (e.g., water, hexane, diethyl ether).[3][7]

    • Dissolve the crude this compound in a minimal amount of the hot "good" solvent.

    • While the solution is still hot, add the "poor" solvent dropwise until you observe persistent cloudiness (turbidity).[3]

    • Add a few more drops of the hot "good" solvent to redissolve the precipitate and ensure the solution is saturated.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration and wash with a small amount of the cold "poor" solvent.

    • Dry the crystals thoroughly in a desiccator or vacuum oven.

Table 1: Recommended Solvent Systems for Recrystallization

Good SolventAnti-SolventTarget Impurities RemovedReference
Ethanol/MethanolWaterPolar impurities, residual salts[7][8]
Ethyl AcetateHexane/Petroleum EtherNon-polar byproducts, unreacted esters[3][9]
AcetoneDiethyl EtherModerately polar impurities[9]
Challenge 3: Separation from Isomeric Byproducts

Regioisomers, such as 3,5-dimethyl-1H-pyrazol-5-ol, can form depending on the synthesis precursors.[10] These isomers often have very similar physical properties, making separation by recrystallization difficult.

  • Causality: Isomers have identical molecular weights and often similar polarities, leading to co-crystallization or similar retention factors in chromatography.

  • Solution: Column Chromatography Flash column chromatography is the most reliable method for separating challenging isomers.[11][12][13]

    • Stationary Phase: Silica gel (60 Å, 230-400 mesh) is standard.

    • Mobile Phase (Eluent): A gradient or isocratic system of a non-polar solvent (e.g., hexane or cyclohexane) and a more polar solvent (e.g., ethyl acetate) is typically effective. Start with a low polarity mixture and gradually increase the polarity.

    • Monitoring: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system and to track the separation during the column run.[8][14]

Table 2: Typical TLC and Column Conditions

Analytical TechniqueStationary PhaseMobile Phase System (starting ratio)Visualization
TLCSilica Gel 60 F254Hexane:Ethyl Acetate (7:3 or 1:1)UV lamp (254 nm), Iodine
Column ChromatographySilica GelHexane:Ethyl Acetate (gradient 9:1 to 1:1)TLC of collected fractions

Visual Workflow and Decision Making

A logical workflow is critical for efficiently tackling purification challenges. The following diagram outlines a general strategy starting from the crude reaction mixture.

Purification_Workflow Purification Strategy for this compound crude Crude Reaction Mixture analysis1 TLC/NMR Analysis: Significant Starting Material? crude->analysis1 extraction Acid-Base Extraction analysis2 TLC/NMR Analysis: Isomeric Impurities Present? extraction->analysis2 recrystallization Recrystallization analysis3 Purity Check: >98% Pure? recrystallization->analysis3 chromatography Column Chromatography chromatography->recrystallization pure_product Pure Product (Verify by NMR, HPLC, MS) analysis1->extraction  Yes analysis1->analysis2  No analysis2->recrystallization  No analysis2->chromatography  Yes analysis3->chromatography  No, Minor Impurities analysis3->pure_product  Yes

Caption: Decision workflow for purifying crude this compound.

Analytical Verification Protocols

Purification is incomplete without rigorous analytical validation.

Protocol 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for quantifying the purity of pyrazole derivatives.[15]

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[15][16]

  • Mobile Phase: A typical mobile phase is a mixture of water (often with 0.1% formic acid or trifluoroacetic acid) and an organic modifier like acetonitrile or methanol.[15][16]

  • Detection: UV detection is suitable for pyrazolones; the specific wavelength should be optimized based on the compound's UV-Vis spectrum.

  • Method: An isocratic or gradient method can be developed. A good starting point is a 20:80 (v/v) ratio of water:methanol.[16] The retention time for the compound should be distinct from any impurities.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for confirming the structure and assessing the purity of the final product.

  • Solvent: Use a deuterated solvent in which the compound is fully soluble, such as DMSO-d₆ or Methanol-d₄.[17]

  • Analysis:

    • Confirm the presence of characteristic peaks for the methyl groups and the pyrazole ring protons.

    • Integrate the peaks to determine the relative ratios of the product to any identifiable impurities.

    • The absence of peaks corresponding to starting materials (e.g., the ethyl group of an ester) is a key indicator of purity.

This guide provides a comprehensive framework for addressing the purification challenges of this compound. By understanding the chemical principles behind each step, researchers can troubleshoot effectively and obtain a final product of high purity, suitable for the most demanding applications.

References

Technical Support Center: Purification of Crude 3,4-dimethyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of crude 3,4-dimethyl-1H-pyrazol-5-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic compound. Here, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification strategy effectively.

I. Understanding the Impurity Profile of Crude this compound

The primary route to this compound is the Knorr pyrazole synthesis, a condensation reaction between a hydrazine derivative and a β-dicarbonyl compound.[1] For the target molecule, this typically involves the reaction of hydrazine hydrate with ethyl 2-methylacetoacetate.

The crude product from this synthesis can contain a variety of impurities, including:

  • Unreacted Starting Materials: Residual hydrazine hydrate and ethyl 2-methylacetoacetate.

  • Side Products: Regioisomers (if an unsymmetrical hydrazine is used), products of incomplete cyclization, or from side reactions of the starting materials.

  • Colorimetric Impurities: Often high molecular weight byproducts that can discolor the final product.

A thorough understanding of these potential impurities is the first step toward a successful purification strategy.

II. Frequently Asked Questions (FAQs)

Q1: My crude this compound is a dark oil, but the literature reports a solid. What should I do?

A1: An oily or deeply colored crude product is a common issue and is often due to the presence of residual solvents or colorimetric impurities. Before attempting purification, it is advisable to remove any remaining volatile solvents under high vacuum. If the product remains oily, it suggests the presence of impurities that are depressing the melting point. In this case, proceeding directly to a robust purification method like column chromatography is recommended over direct recrystallization.

Q2: What is the expected tautomeric form of this compound?

A2: Pyrazol-5-ones can exist in several tautomeric forms. For this compound, the predominant form is the -OH tautomer, which allows for aromaticity in the pyrazole ring. However, the keto tautomer may also be present in equilibrium, and the ratio can be solvent-dependent.[2] It is crucial to be aware of this when interpreting analytical data, particularly NMR spectra.

Q3: How should I store purified this compound?

A3: Once purified and thoroughly dried, this compound should be stored in a tightly sealed container in a cool, dry place, protected from light to prevent degradation.

III. Troubleshooting Guide: Purification Methodologies

This section provides a detailed breakdown of the three primary purification techniques for this compound, complete with troubleshooting advice and step-by-step protocols.

A. Recrystallization: The First Line of Defense

Recrystallization is often the most efficient method for purifying crude solids, provided a suitable solvent is identified. The principle relies on the differential solubility of the desired compound and its impurities in a given solvent at different temperatures.

Q4: I'm struggling to find a suitable recrystallization solvent for this compound. What are my options?

A4: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For pyrazole derivatives, polar solvents are often a good starting point.[3]

Recommended Solvents and Procedure:

Solvent SystemProcedureExpected Outcome
Ethanol/Water Dissolve the crude product in a minimal amount of hot ethanol. While hot, add water dropwise until a persistent cloudiness is observed. Reheat to dissolve the cloudiness, then allow to cool slowly.Formation of fine, off-white to white needles.
Isopropanol Dissolve the crude material in a minimal amount of boiling isopropanol. Allow the solution to cool slowly to room temperature, then place in an ice bath.Can yield well-formed crystals.
Ethyl Acetate/Hexane Dissolve the crude product in a minimal amount of hot ethyl acetate. Add hexane dropwise until the solution becomes turbid. Reheat to clarify and then cool slowly.Effective for removing more polar impurities.

Troubleshooting Low Recovery:

  • Issue: Significant loss of product in the mother liquor.

  • Solution: Your compound may be too soluble in the chosen solvent even at low temperatures. Try a more non-polar solvent system or reduce the initial volume of the hot solvent used for dissolution. Ensure slow cooling to maximize crystal formation.[3]

B. Column Chromatography: For Complex Mixtures

When recrystallization fails to yield a pure product, or if the crude material is an oil, column chromatography is the preferred method. This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and elution with a mobile phase.[4]

Q5: What are the optimal conditions for column chromatography of this compound?

A5: A common and effective system for pyrazole derivatives is a silica gel stationary phase with a mobile phase gradient of hexane and ethyl acetate.

Detailed Protocol for Column Chromatography:

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., 100% hexane or 5% ethyl acetate in hexane). Pour the slurry into the column and allow it to pack uniformly.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase. Adsorb this onto a small amount of silica gel, dry it, and carefully load the powder onto the top of the column.

  • Elution: Begin eluting with a low polarity mobile phase (e.g., 10-20% ethyl acetate in hexane). Gradually increase the polarity of the mobile phase (e.g., to 30-50% ethyl acetate in hexane) to elute your target compound.

  • Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualization of the Purification Workflow:

PurificationWorkflow Crude Crude 3,4-dimethyl- 1H-pyrazol-5-ol Recrystallization Recrystallization Crude->Recrystallization Solid ColumnChromatography Column Chromatography Crude->ColumnChromatography Oil or Impure Solid AcidBase Acid-Base Extraction Crude->AcidBase Acidic/Basic Impurities Recrystallization->ColumnChromatography Fails Pure Pure Product Recrystallization->Pure Successful ColumnChromatography->Pure AcidBase->Recrystallization Analysis Purity Analysis (NMR, TLC) Pure->Analysis

Caption: General purification workflow for this compound.

C. Acid-Base Extraction: Targeting Ionizable Impurities

This technique is particularly useful for removing acidic or basic impurities from a neutral or weakly acidic/basic target compound.[5] this compound is weakly acidic and can be manipulated with strong bases.

Q6: How can I use acid-base extraction to purify my crude this compound?

A6: This method is effective if you suspect the presence of unreacted acidic starting materials or basic side products.

Step-by-Step Acid-Base Extraction Protocol:

  • Dissolution: Dissolve the crude product in an organic solvent like diethyl ether or ethyl acetate.

  • Basic Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will extract strongly acidic impurities into the aqueous layer.[6] Separate the layers.

  • Acidic Wash: Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl) to remove any basic impurities. Separate the layers.

  • Isolation: The organic layer now contains the purified this compound. Wash it with brine, dry it over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

Diagram of Acid-Base Extraction Logic:

AcidBaseExtraction cluster_start Crude Mixture in Organic Solvent cluster_wash1 Wash with NaHCO3 (aq) cluster_wash2 Wash with HCl (aq) Crude This compound + Acidic Impurity + Basic Impurity Organic1 Organic Layer: This compound + Basic Impurity Crude->Organic1 Aqueous1 Aqueous Layer: Deprotonated Acidic Impurity Crude->Aqueous1 Organic2 Organic Layer: Purified this compound Organic1->Organic2 Aqueous2 Aqueous Layer: Protonated Basic Impurity Organic1->Aqueous2

Caption: Separation of acidic and basic impurities via acid-base extraction.

IV. Purity Assessment: The Final Verdict

After purification, it is essential to assess the purity of your this compound.

Q7: How can I confirm the purity of my final product?

A7: The most definitive method is Nuclear Magnetic Resonance (NMR) spectroscopy. A clean ¹H and ¹³C NMR spectrum is a strong indicator of high purity.

Expected NMR Data for this compound:

NucleusExpected Chemical Shift (ppm)MultiplicityAssignment
¹H NMR ~1.8-2.0singletC4-CH₃
~2.1-2.3singletC3-CH₃
~9.0-11.0broad singletN1-H and/or O5-H
¹³C NMR ~8-10quartetC4-CH₃
~11-13quartetC3-CH₃
~100-105singletC4
~140-145singletC3
~155-160singletC5

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. The absence of signals corresponding to starting materials or other impurities is a key indicator of purity.

V. References

  • BenchChem. (2025). Technical Support Center: Purification of 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide. 7

  • BenchChem. (2025). Troubleshooting guide for the scale-up synthesis of pyrazole compounds. 8

  • BenchChem. (2025). Technical Support Center: Troubleshooting Pyrazole Synthesis with 5-Hydrazinoisophthalic Acid Hydrochloride. 9

  • BenchChem. (2025). Technical Support Center: Purification of 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide. 7

  • Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. 1

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. 10

  • Organic Syntheses. (n.d.). 3,5-dimethylpyrazole. 11

  • ResearchGate. (2022). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. 12

  • ResearchGate. (n.d.). Knorr pyrazole synthesis. 13

  • Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone. 14

  • Royal Society of Chemistry. (2020). Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors. 15

  • Sustainable Chemistry & Pharmacy. (2021). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. 16

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. 5

  • YouTube. (2020). Acid-Base Extraction Tutorial. --INVALID-LINK--

  • YouTube. (2022). Column Chromatography. --INVALID-LINK--

  • Wiley. (n.d.). 3,4-dimethylpyrazole - Optional[13C NMR] - Chemical Shifts - SpectraBase. --INVALID-LINK--

  • Beilstein Journal of Organic Chemistry. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. --INVALID-LINK--

  • Indian Academy of Sciences. (n.d.). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). Synthesis of Chromone-Related Pyrazole Compounds. --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Overcoming Side Product Formation in Pyrazole Synthesis. --INVALID-LINK--

  • Indian Academy of Sciences. (n.d.). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. --INVALID-LINK--

References

Technical Support Center: Recrystallization of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the recrystallization of pyrazole compounds. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address common challenges encountered during the purification of this important class of heterocyclic compounds. The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, making efficient and reliable purification methods paramount.[1][2][3][4] This guide moves beyond simple protocols to explain the underlying principles governing crystallization, empowering you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for recrystallizing my pyrazole derivative?

A1: The choice of solvent is the most critical parameter in recrystallization and is highly dependent on the specific substituents on the pyrazole ring, which dictate its polarity.[5]

  • Common Single Solvents: For general guidance, alcohols (ethanol, methanol, isopropanol), acetone, and ethyl acetate are frequently effective for a range of pyrazole derivatives.[5][6] For the parent 1H-pyrazole and less polar analogs, non-polar solvents like cyclohexane and petroleum ether are excellent choices.[5][7] Water can also be used, particularly for pyrazoles with polar functional groups.[5][7]

  • Mixed-Solvent Systems: This is often the most powerful technique. The strategy involves dissolving the crude pyrazole in a minimum amount of a hot "good" solvent (e.g., ethanol, methanol, acetone) where it is highly soluble, and then titrating with a hot "poor" or "anti-solvent" (e.g., water, hexane) where it is insoluble, until the solution becomes turbid.[5][8] Subsequent slow cooling then promotes crystallization. Common combinations include ethanol/water, methanol/ethyl acetate, and hexane/ethyl acetate.[5][6][8]

Causality: The ideal solvent should exhibit a steep solubility curve: dissolving the compound completely at its boiling point but very poorly at low temperatures (e.g., 0-4 °C).[9] This differential solubility is what allows for high recovery of the purified material upon cooling. A mixed-solvent system allows you to finely tune the polarity of the medium to achieve this ideal solubility profile for your specific compound.

Q2: My pyrazole compound is "oiling out" instead of forming crystals. What is happening and how can I fix it?

A2: "Oiling out" is a common and frustrating problem where the compound separates from the solution as a liquid phase (an oil) rather than a solid crystalline lattice.[5][10] This typically occurs when a highly concentrated solution is cooled too rapidly, or when the boiling point of the solvent is higher than the melting point of the impure compound.[5][11] The compound is essentially "melting" in the hot solvent and then separating as a supercooled liquid. This traps impurities and defeats the purpose of recrystallization.[11]

Troubleshooting Strategies:

  • Increase Solvent Volume: The most direct solution. Add more of the hot "good" solvent to the oiled mixture to redissolve the oil. This lowers the saturation concentration, meaning the solution will need to cool to a lower temperature before precipitation begins, hopefully below the compound's melting point.[5][12]

  • Slow Down the Cooling Rate: Rapid cooling is a primary cause of oiling out.[5] After dissolving your compound, allow the flask to cool slowly on the benchtop, insulated with glass wool or a towel, before moving it to an ice bath. Slow cooling provides the necessary time for molecules to orient themselves into an ordered crystal lattice rather than crashing out as a disordered liquid.[13]

  • Change the Solvent System: Select a solvent with a lower boiling point.[5] If you are using a solvent that boils at 100 °C and your compound melts at 85 °C, oiling out is highly likely. Switching to a solvent that boils at 70 °C may solve the problem.

  • Use Seed Crystals: If you have a small amount of pure, solid material, adding a "seed crystal" to the cooled, supersaturated solution can provide a template for nucleation and encourage proper crystal growth.[5][14]

Q3: The yield of my recrystallized pyrazole is very low. How can I improve my recovery?

A3: A low yield indicates that a significant amount of your product is being left behind in the mother liquor.[9][12] There are several potential causes:

  • Excess Solvent: Using too much hot solvent to dissolve the crude product is the most common mistake.[5][9] The goal is to create a saturated solution at high temperature. Any excess solvent beyond the saturation point will retain more of your compound when cooled, reducing the yield.[5]

  • Premature Crystallization: If crystals form during a hot filtration step to remove insoluble impurities, product is lost. Ensure your funnel and receiving flask are pre-heated to prevent this.

  • Insufficient Cooling: Ensure the solution is thoroughly cooled. After cooling to room temperature, placing the flask in an ice-water bath for at least 20-30 minutes can significantly increase the recovery of crystals.[5]

  • Inappropriate Solvent Choice: The solvent may be too good at dissolving your compound even at low temperatures. Re-evaluate your solvent choice using the principles from Q1. A study on pyrazole(3,4-d)pyrimidine-4-one derivatives showed that losses were significantly higher in ethanol compared to isopropanol or an ethanol/water mixture, highlighting the impact of solvent selection on yield.[15]

Q4: No crystals are forming even after my solution has cooled in an ice bath. What should I do?

A4: This indicates that the solution is not supersaturated, meaning the conditions for crystal nucleation have not been met.

  • Induce Crystallization: First, try to induce crystal formation by scratching the inside of the flask below the solvent line with a glass rod.[5] The microscopic scratches provide nucleation sites for crystals to begin growing. Adding a seed crystal is also a primary method.[12]

  • Reduce Solvent Volume: If induction methods fail, your solution is likely too dilute. Gently heat the solution to boil off some of the solvent (e.g., reduce the volume by 25-50%) to increase the compound's concentration.[5] Then, allow it to cool again.

  • Add an Anti-Solvent: If you are using a single-solvent system, you can try slowly adding a "poor" solvent (an anti-solvent) to the solution at room temperature until it becomes cloudy, then add a drop or two of the "good" solvent to clarify. Let this solution stand; crystals should form.

Q5: My pyrazole crystals are still colored after recrystallization. How can I remove colored impurities?

A5: Highly colored impurities, often large, conjugated organic molecules, can sometimes co-crystallize with the product. These can be effectively removed using activated charcoal.

Procedure: After dissolving the crude pyrazole in the minimum amount of hot solvent, remove the flask from the heat and add a very small amount of activated charcoal (a spatula tip is usually sufficient). Swirl the hot mixture for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. Remove the charcoal via a hot gravity filtration through fluted filter paper and then proceed with cooling the filtrate.

Caution: Use charcoal sparingly. Activated charcoal has a high surface area and can also adsorb your desired product, which will lower your final yield.[5]

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
No Crystals Form 1. Solution is not supersaturated (too much solvent). 2. Slow nucleation kinetics.1. Boil off some solvent to concentrate the solution.[5] 2. Scratch the inner surface of the flask with a glass rod.[5] 3. Add a seed crystal of the pure compound.[5][14] 4. Cool the solution in a colder bath (e.g., dry ice/acetone).[10]
"Oiling Out" 1. Solution is supersaturated above the compound's melting point.[5][11] 2. Cooling rate is too fast.[5] 3. Solution is too concentrated.1. Re-heat the solution and add more solvent.[5][12] 2. Ensure slow cooling; insulate the flask.[5] 3. Use a different solvent with a lower boiling point.[5]
Low Crystal Yield 1. Too much solvent was used for dissolution.[5][9] 2. Incomplete crystallization due to insufficient cooling time/temperature. 3. The chosen solvent is too effective at keeping the compound in solution, even when cold.1. Use only the minimum amount of hot solvent necessary for complete dissolution.[5] 2. After slow cooling to room temp, place the flask in an ice bath for at least 20-30 minutes.[5] 3. Re-evaluate solvent choice; consider a mixed-solvent system.
Crystals are Impure/Colored 1. Crystallization occurred too quickly, trapping impurities. 2. Presence of highly colored impurities. 3. Mother liquor not completely removed from crystals.1. Re-crystallize, ensuring the solution cools slowly. Adding slightly more solvent can slow crystal growth.[12] 2. Add a small amount of activated charcoal to the hot solution before filtration.[5] 3. Wash the collected crystals on the filter with a small amount of ice-cold recrystallization solvent.[5]

Experimental Protocols & Workflows

Protocol 1: Standard Single-Solvent Recrystallization
  • Dissolution: Place the crude pyrazole compound into an Erlenmeyer flask. Add a minimal amount of the selected solvent and a boiling chip.

  • Heating: Gently heat the mixture on a hot plate, stirring or swirling, until the solvent begins to boil. Add more solvent in small portions until the compound just completely dissolves.[5]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation.[5]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining soluble impurities.[5]

  • Drying: Allow the crystals to air-dry on the filter paper or transfer them to a watch glass or desiccator to dry completely.

Protocol 2: Mixed-Solvent (Anti-Solvent) Recrystallization
  • Dissolution: Dissolve the crude pyrazole compound in the minimum amount of the hot "good" solvent in which it is readily soluble.[5]

  • Addition of Anti-Solvent: While keeping the solution hot, add the "poor" solvent (anti-solvent) dropwise until a persistent cloudiness (turbidity) appears.

  • Clarification: Add a few drops of the hot "good" solvent back into the mixture until the solution becomes clear again.

  • Cooling & Isolation: Follow steps 4-7 from Protocol 1. The solution is now perfectly saturated and should yield crystals upon slow cooling.

Visual Workflow 1: General Troubleshooting for Pyrazole Recrystallization

G start Crude Pyrazole Compound dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Cool Slowly dissolve->cool crystals_q Crystals Form? cool->crystals_q filter Filter & Wash with Cold Solvent crystals_q->filter Yes troubleshoot No Crystals: Troubleshoot crystals_q->troubleshoot No dry Dry Pure Crystals filter->dry scratch 1. Scratch Flask troubleshoot->scratch seed 2. Add Seed Crystal scratch->seed concentrate 3. Concentrate Solution (Boil off solvent) seed->concentrate concentrate->cool

Caption: A flowchart for the standard recrystallization process and initial troubleshooting steps.

Visual Workflow 2: Decision Process for "Oiling Out"

G start Oiling Out Observed reheat Re-heat to Redissolve Oil start->reheat action1 Add More Hot Solvent (Lower Saturation Temp) reheat->action1 action2 Ensure Very Slow Cooling (Use Insulation) reheat->action2 AND action3 Change to a Lower Boiling Point Solvent reheat->action3 IF PROBLEM PERSISTS cool_again Attempt Recrystallization Again action1->cool_again action2->cool_again action3->cool_again

Caption: A decision tree for systematically addressing the issue of a compound oiling out.

References

Technical Support Center: Preventing Regioisomer Formation in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges with regioselectivity in their synthetic routes. The formation of pyrazole regioisomers, particularly from the condensation of unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines (the Knorr pyrazole synthesis), is a persistent challenge that can complicate purification, reduce yields, and hinder the development of new chemical entities.[1][2]

This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you gain precise control over your reaction outcomes. We will delve into the mechanistic underpinnings of regioselectivity and offer field-proven strategies to ensure the exclusive or highly preferential formation of your desired pyrazole isomer.

Troubleshooting Guide: Mastering Regioselectivity

This section addresses common issues encountered during pyrazole synthesis and provides actionable solutions grounded in mechanistic principles.

Q1: My reaction with an unsymmetrical 1,3-diketone and a substituted hydrazine is producing a nearly 1:1 mixture of regioisomers. Why is this happening and what's the first thing I should try?

A1: The Root of the Problem: Competing Reaction Pathways

The formation of a regioisomeric mixture stems from the two non-equivalent carbonyl groups of your unsymmetrical 1,3-dicarbonyl starting material.[3][4] The substituted hydrazine has two different nitrogen atoms, and the initial nucleophilic attack can occur at either carbonyl carbon.[1][2] This leads to two distinct intermediate pathways, each culminating in a different regioisomer.[1] In standard solvents like ethanol, the energetic barrier for these two pathways is often very similar, resulting in poor selectivity.[4][5]

Your First Troubleshooting Step: Solvent Screening

The most impactful and often simplest modification is to change the reaction solvent.[2] Standard protic solvents like ethanol can facilitate both reaction pathways.

  • Switch to Fluorinated Alcohols: The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) , has been shown to dramatically increase regioselectivity.[5] These solvents, through their unique hydrogen-bonding capabilities and ability to stabilize intermediates, can significantly differentiate the activation energies of the competing pathways, favoring the formation of one isomer.[5] In many cases, switching from ethanol to HFIP can change a 1:1 mixture to >95:5 selectivity.[5]

Q2: I've tried changing solvents, but I'm still getting an unacceptable mixture of isomers. What other reaction parameters can I adjust?

A2: Fine-Tuning Your Reaction Conditions

When solvent screening is insufficient, a multi-parameter optimization is necessary. The regiochemical outcome is a delicate balance of steric, electronic, and conditional factors.[1][6]

  • pH Control (Acid/Base Catalysis): The pH of the reaction medium is a critical, and often overlooked, parameter.[6][7]

    • Acidic Conditions: Adding a catalytic amount of acid (e.g., HCl, acetic acid) can protonate the hydrazine, altering the relative nucleophilicity of its two nitrogen atoms.[6] This can reverse the selectivity observed under neutral conditions. The reaction of diketones with hydrazine in an acidic medium, often in N,N-dimethylacetamide, can lead to good yields and high regioselectivity.[4]

    • Free Hydrazine vs. Hydrazine Salt: The choice between using a free hydrazine base or its hydrochloride salt can completely switch the regioselectivity. For instance, reacting trichloromethyl enones with free arylhydrazines leads exclusively to the 1,5-regioisomer, while using the corresponding arylhydrazine hydrochlorides yields the 1,3-regioisomer.[8]

  • Temperature Adjustment: Modulating the reaction temperature can influence whether the reaction is under kinetic or thermodynamic control, which may affect the final product ratio.[6] Running reactions at lower temperatures (e.g., room temperature instead of reflux) can sometimes enhance selectivity.

  • Reactant Stoichiometry: Recent studies have shown that varying the initial ratio of the diketone to the hydrazine can influence the reaction rates and, consequently, the regioisomeric ratio of the products.[7]

The interplay of these factors is visualized in the decision workflow below.

G start Start: Regioisomer Mixture Observed solvent Solvent Screening (Ethanol -> TFE -> HFIP) start->solvent ph pH Optimization (Acidic vs. Neutral/Basic) solvent->ph Selectivity still low? success Desired Regioisomer Obtained solvent->success High selectivity achieved temp Temperature Control (Room Temp vs. Reflux) ph->temp Still a mixture? ph->success High selectivity achieved alt_strategy Alternative Synthetic Strategy (e.g., β-enaminones) temp->alt_strategy Optimization fails? temp->success High selectivity achieved alt_strategy->success

Caption: Troubleshooting workflow for improving regioselectivity.

Q3: My starting materials have very similar electronic and steric properties. Are there synthetic strategies that avoid the initial condensation step ambiguity?

A3: Bypassing the Problem with Alternative Precursors

Yes. When direct condensation proves difficult to control, alternative strategies that "lock in" the regiochemistry before cyclization are highly effective.

  • Using β-Enaminones: Reacting an enaminone with a hydrazine derivative is a powerful method for achieving high regioselectivity.[9] The enamine functionality pre-determines the point of initial attack, guiding the cyclization to a single regioisomeric product.[3][9]

  • Multi-Component Reactions: One-pot, multi-component reactions can offer excellent regiocontrol by carefully orchestrating the sequence of bond formations.[10][11]

  • Cycloaddition Reactions: The [3+2] cycloaddition of 1,3-dipoles (like those derived from hydrazonyl chlorides or sydnones) with specific dipolarophiles is another robust strategy for constructing the pyrazole ring with defined regiochemistry.[12][13][14][15]

Frequently Asked Questions (FAQs)

Q4: What is the fundamental mechanism of the Knorr pyrazole synthesis and why does it lead to regioisomers?

A4: The Knorr synthesis is the condensation of a 1,3-dicarbonyl compound with a hydrazine.[16][17] The reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[1] With an unsymmetrical diketone (R1 ≠ R3), the initial attack by the substituted hydrazine (R-NH-NH2) can occur at either of the two different carbonyl carbons. This creates two different hydrazone intermediates, which then cyclize to form two different pyrazole regioisomers.[1][3]

G cluster_0 Reaction of Unsymmetrical 1,3-Diketone and Substituted Hydrazine cluster_1 Pathway A cluster_2 Pathway B diketone R1-C(=O)-CH2-C(=O)-R3 pathA Attack at C closer to R1 pathB Attack at C closer to R3 hydrazine R-NH-NH2 hydrazine->pathA hydrazine->pathB interA Intermediate A pathA->interA interB Intermediate B pathB->interB prodA Regioisomer 1 interA->prodA prodB Regioisomer 2 interB->prodB

Caption: Competing pathways in Knorr pyrazole synthesis.

Q5: How do electron-withdrawing or donating groups on the 1,3-dicarbonyl affect regioselectivity?

A5: Electronic effects are a key determinant of regioselectivity.[1][6]

  • Electron-Withdrawing Groups (EWGs): An EWG (like a -CF₃ group) increases the electrophilicity of the adjacent carbonyl carbon, making it a more favorable site for nucleophilic attack by the hydrazine. This effect can strongly direct the reaction towards a single isomer.

  • Electron-Donating Groups (EDGs): EDGs have the opposite effect, decreasing the electrophilicity of the nearby carbonyl and potentially directing the attack towards the other carbonyl group.

Understanding the electronic nature of your substituents can help predict the likely major isomer and guide your optimization strategy.

Q6: Can I just separate the regioisomers after the reaction?

A6: While separation of regioisomers by column chromatography or crystallization is sometimes possible, it is often challenging and inefficient.[18] The isomers frequently have very similar physical properties (e.g., polarity, boiling point), making separation difficult, especially on a large scale.[5] This leads to lower overall yields of the desired product and increases processing time and cost. Therefore, developing a regioselective synthesis is almost always the preferred approach.[18]

Key Protocols & Data Summary

Protocol: Regioselective Pyrazole Synthesis Using HFIP

This protocol describes a general method for improving regioselectivity in the condensation of an unsymmetrical 1,3-diketone with methylhydrazine by using HFIP as the solvent.[6]

Materials:

  • Unsymmetrical 1,3-diketone (1.0 eq)

  • Methylhydrazine (1.1 eq)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • In a clean, dry round-bottom flask, dissolve the 1,3-diketone (1.0 eq) in HFIP (approx. 0.3 M concentration).

  • With magnetic stirring, add methylhydrazine (1.1 eq) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting diketone is consumed (typically 1-4 hours).

  • Upon completion, remove the HFIP solvent under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.

Data Summary: Solvent Effects on Regioselectivity

The following table summarizes the dramatic effect of solvent choice on the regiomeric ratio for the reaction of various 1,3-diketones with methylhydrazine.

1,3-Diketone SubstrateSolventRegioisomeric Ratio (Desired:Undesired)Reference
1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedioneEthanol (EtOH)Low selectivity / Undesired major[5]
1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedioneTFE85:15[5]
1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedioneHFIP97:3 [5]
Ethyl 4-(2-furyl)-2,4-dioxobutanoateEthanol (EtOH)~1:1.3
Ethyl 2,4-dioxopentanoateEthanol (EtOH)2:1

Data compiled from studies demonstrating the superior performance of fluorinated alcohols in controlling regioselectivity.[5]

By applying the principles and protocols outlined in this guide, you can effectively troubleshoot and optimize your pyrazole syntheses to achieve high yields of the desired regioisomer, streamlining your research and development efforts.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 3,4-dimethyl-1H-pyrazol-5-ol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3,4-dimethyl-1H-pyrazol-5-ol

This compound, a substituted pyrazolone, is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyrazole nucleus is a well-established pharmacophore, and its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. Notably, this compound is a structural analog of Edaravone, a potent antioxidant and neuroprotective drug used in the treatment of ischemic stroke and amyotrophic lateral sclerosis (ALS). This structural similarity underscores the potential of this compound as a valuable building block for the synthesis of novel therapeutic agents.

This guide provides an in-depth, objective comparison of the primary synthetic methodologies for preparing this compound. We will delve into the mechanistic underpinnings, practical considerations, and available experimental data for each approach to empower researchers in selecting the most suitable method for their specific needs, from small-scale laboratory synthesis to potential industrial production.

Methodology Comparison: Unveiling the Synthetic Pathways

The synthesis of this compound predominantly revolves around the formation of the pyrazole ring through the reaction of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. The classical Knorr pyrazole synthesis and its variations remain the most prevalent approaches, while modern multicomponent reactions and green chemistry strategies offer compelling alternatives.

The Knorr Pyrazole Synthesis: The Cornerstone Approach

The Knorr pyrazole synthesis, first reported in 1883, is a robust and widely employed method for the preparation of pyrazoles and pyrazolones.[1] The core of this reaction is the cyclocondensation of a β-ketoester with a hydrazine derivative.[2] For the synthesis of this compound, this translates to the reaction of ethyl 2-methylacetoacetate with hydrazine.

Reaction Mechanism:

The mechanism of the Knorr synthesis involves an initial nucleophilic attack of the hydrazine on one of the carbonyl groups of the β-ketoester, typically the more reactive ketone, to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the terminal nitrogen of the hydrazine attacks the ester carbonyl group. Subsequent elimination of an alcohol molecule (ethanol in the case of an ethyl ester) leads to the formation of the stable pyrazolone ring. The reaction is often catalyzed by acid or base and can be influenced by reaction temperature and solvent polarity.[3][4]

Experimental Workflow: Knorr Pyrazole Synthesis

Knorr Pyrazole Synthesis Workflow start Start reagents Mix Ethyl 2-methylacetoacetate and Hydrazine Hydrate in Ethanol start->reagents reflux Reflux Reaction Mixture reagents->reflux Heat cool Cool to Room Temperature reflux->cool precipitate Collect Precipitate by Filtration cool->precipitate wash Wash with Cold Ethanol precipitate->wash dry Dry the Product wash->dry end Obtain this compound dry->end

Caption: Workflow for the Knorr synthesis of this compound.

Advantages:

  • High Yields: The Knorr synthesis is known for providing good to excellent yields, often exceeding 70%.[5][6]

  • Readily Available Starting Materials: The precursors, β-ketoesters and hydrazines, are generally commercially available and cost-effective.

  • Straightforward Procedure: The reaction is relatively simple to perform, often requiring standard laboratory equipment and techniques.[3]

Disadvantages:

  • Potential for Regioisomer Formation: When using unsymmetrical β-dicarbonyl compounds and substituted hydrazines, the formation of regioisomers is a possibility, which can complicate purification.[5]

  • Harsh Reaction Conditions: Some variations of the Knorr synthesis may require elevated temperatures or the use of strong acids or bases, which might not be suitable for substrates with sensitive functional groups.[7]

Multicomponent Reactions (MCRs): A Modern and Efficient Alternative

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot reaction to form a product that contains the essential parts of all starting materials, have emerged as a powerful tool in modern organic synthesis.[8][9] For the synthesis of pyrazolones, MCRs offer significant advantages in terms of efficiency, atom economy, and the ability to generate molecular diversity.

A common MCR approach for pyrazolone synthesis involves the reaction of an aldehyde, a β-ketoester (like ethyl acetoacetate), and a hydrazine in the presence of a catalyst.[8] While a direct MCR for this compound is less commonly reported, the principles can be readily adapted.

Reaction Mechanism:

The mechanism of a typical three-component pyrazolone synthesis often begins with the Knoevenagel condensation of the aldehyde and the β-ketoester to form an α,β-unsaturated dicarbonyl compound. This intermediate then undergoes a Michael addition with the hydrazine, followed by an intramolecular cyclization and dehydration to yield the pyrazolone ring. The catalyst, which can range from a simple base to a more complex organocatalyst, plays a crucial role in facilitating these steps.

Logical Flow: Multicomponent Synthesis Strategy

Multicomponent Synthesis Logic reactants Reactants: - Aldehyde - Ethyl 2-methylacetoacetate - Hydrazine one_pot One-Pot Reaction (with catalyst) reactants->one_pot intermediates Intermediate Formation: - Knoevenagel Condensation Product - Michael Adduct one_pot->intermediates cyclization Intramolecular Cyclization & Dehydration intermediates->cyclization product This compound Derivative cyclization->product

Caption: Logical flow of a multicomponent reaction for pyrazolone synthesis.

Advantages:

  • High Atom Economy and Efficiency: MCRs are inherently efficient as they combine several synthetic steps into a single operation, reducing waste and saving time and resources.[8]

  • Operational Simplicity: The one-pot nature of MCRs simplifies the experimental setup and work-up procedures.

  • Access to Molecular Diversity: By varying the starting components (aldehyde, β-ketoester, and hydrazine), a wide range of substituted pyrazolones can be synthesized.[9]

Disadvantages:

  • Optimization Challenges: Finding the optimal reaction conditions for a multicomponent reaction can be more complex than for a two-component reaction, as the conditions must be compatible with all reactants and intermediates.

  • Potential for Side Reactions: The presence of multiple reactive species in one pot can sometimes lead to the formation of undesired side products.

Green Synthesis Approaches: A Sustainable Future

In recent years, there has been a significant push towards the development of more environmentally friendly or "green" synthetic methods.[10] For pyrazolone synthesis, this has translated into the use of greener solvents (like water or ethanol), microwave-assisted synthesis, and the use of recyclable catalysts.[10][11]

Microwave-assisted organic synthesis, in particular, has shown great promise for accelerating the synthesis of pyrazolones.[11] The rapid heating provided by microwave irradiation can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods.[7]

Key Principles of Green Synthesis for this compound:

  • Use of Benign Solvents: Replacing hazardous organic solvents with water or ethanol.[10]

  • Energy Efficiency: Employing microwave irradiation to reduce reaction times and energy consumption.[11]

  • Catalysis: Utilizing recyclable catalysts to minimize waste.

Advantages:

  • Reduced Environmental Impact: Minimizes the use and generation of hazardous substances.[10]

  • Faster Reaction Times: Microwave-assisted synthesis can dramatically shorten reaction times from hours to minutes.[7][11]

  • Improved Yields and Purity: In some cases, green methods can lead to higher yields and cleaner reaction profiles.

Disadvantages:

  • Specialized Equipment: Microwave synthesis requires a dedicated microwave reactor.

  • Scalability Concerns: While progress is being made, scaling up microwave-assisted reactions for industrial production can present challenges.

Comparative Analysis of Synthesis Methods

To provide a clear and objective comparison, the following table summarizes the key performance indicators for the different synthetic approaches to pyrazolones, with a focus on their applicability to the synthesis of this compound.

Synthesis MethodStarting MaterialsTypical Reaction ConditionsReported Yield Range (%)Key AdvantagesKey Disadvantages
Knorr Pyrazole Synthesis Ethyl 2-methylacetoacetate, HydrazineReflux in ethanol or acetic acid70-95[3][5]High yields, readily available starting materials, straightforward procedure.Potential for regioisomers, may require harsh conditions.[5][7]
Multicomponent Reactions Aldehyde, β-ketoester, HydrazineCatalytic, often one-potGood to excellent[8]High atom economy, operational simplicity, access to diverse structures.[8][9]Optimization can be complex, potential for side reactions.
Green Synthesis (Microwave) Ethyl acetoacetate, Hydrazine, β-nitrostyreneMicrowave irradiation in water with a catalystup to 95[11]Rapid reaction times, reduced environmental impact, potentially higher yields.[10][11]Requires specialized equipment, potential scalability issues.

Detailed Experimental Protocols

Protocol 1: Knorr Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of similar pyrazolones.

Materials:

  • Ethyl 2-methylacetoacetate

  • Hydrazine hydrate

  • Ethanol

  • Ice bath

  • Standard reflux and filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 2-methylacetoacetate (1 equivalent) in ethanol.

  • Slowly add hydrazine hydrate (1.1 equivalents) to the solution while stirring. An exothermic reaction may be observed.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then in an ice bath to facilitate precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain this compound.

Protocol 2: Microwave-Assisted Green Synthesis of a Pyrazol-5-ol Derivative

This protocol is based on a reported green synthesis of a similar pyrazol-5-ol.[11]

Materials:

  • Ethyl acetoacetate

  • Hydrazine hydrate

  • β-nitrostyrene

  • Graphene oxide (catalyst)

  • Water

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine ethyl acetoacetate (1 equivalent), hydrazine hydrate (1 equivalent), and β-nitrostyrene (1 equivalent).

  • Add a catalytic amount of graphene oxide (e.g., 0.05 wt%).

  • Add water as the solvent.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a specified power (e.g., 180 W) for a short duration (e.g., 4 minutes).[11]

  • After the reaction, cool the vessel and filter the reaction mixture to remove the catalyst.

  • The aqueous filtrate can be extracted with an organic solvent (e.g., ethyl acetate), and the organic layer dried and concentrated to yield the product.

  • Further purification may be achieved by recrystallization.

Conclusion and Future Outlook

The synthesis of this compound can be effectively achieved through several methodologies, with the classical Knorr pyrazole synthesis remaining a reliable and high-yielding approach. However, for researchers seeking more efficient, atom-economical, and environmentally friendly alternatives, multicomponent reactions and green synthesis strategies, particularly those employing microwave assistance, offer significant advantages.

The choice of synthetic route will ultimately depend on the specific requirements of the research, including the desired scale of production, the availability of starting materials and equipment, and the importance of green chemistry principles. As the demand for novel pyrazole-based therapeutics continues to grow, the development of even more efficient, selective, and sustainable synthetic methods for key building blocks like this compound will undoubtedly remain an active area of research. This guide serves as a foundational resource for navigating the available synthetic landscape and making informed decisions in the pursuit of innovative drug discovery and development.

References

A Comparative Guide to COX-2 Inhibition: The Clinical Powerhouse Celecoxib vs. The Foundational Pyrazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis for Researchers and Drug Development Professionals

In the landscape of anti-inflammatory therapeutics, the selective inhibition of cyclooxygenase-2 (COX-2) remains a cornerstone of pain and inflammation management. The development of selective inhibitors was a landmark achievement, promising the efficacy of traditional nonsteroidal anti-inflammatory drugs (NSAIDs) while mitigating the gastrointestinal risks associated with COX-1 inhibition.[1][2][3] This guide provides a detailed, data-driven comparison between the clinically ubiquitous COX-2 inhibitor, Celecoxib, and 3,4-dimethyl-1H-pyrazol-5-ol, a simpler pyrazole derivative that represents a fundamental scaffold in medicinal chemistry.

This analysis moves beyond a simple feature list, delving into the structural nuances, mechanistic differences, and the experimental validation required to advance a compound from a foundational scaffold to a clinical candidate.

The Tale of Two Isoforms: The Rationale for COX-2 Selectivity

The cyclooxygenase (COX) enzyme exists in two primary isoforms, COX-1 and COX-2.[4][5]

  • COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate essential homeostatic functions, such as protecting the stomach lining and maintaining kidney blood flow.[4][5]

  • COX-2 , conversely, is an inducible enzyme. Its expression is dramatically upregulated at sites of inflammation by cytokines and other inflammatory mediators, where it produces prostaglandins that drive pain and swelling.[4][5][6]

Traditional NSAIDs like ibuprofen and naproxen inhibit both isoforms.[7] While this effectively reduces inflammation (by blocking COX-2), the simultaneous inhibition of COX-1 can lead to significant gastrointestinal side effects, including ulcers and bleeding.[1][8] The therapeutic hypothesis, therefore, was clear: a drug that could selectively inhibit COX-2 would offer potent anti-inflammatory and analgesic effects with a markedly improved gastric safety profile.[2][4] This quest led to the development of the "coxib" class of drugs, with Celecoxib being a prominent member.[9][10]

Structural and Mechanistic Dissection: From Simple Scaffold to Optimized Drug

The profound differences in activity between Celecoxib and this compound are rooted in their molecular architecture. The pyrazole ring is a common feature, but Celecoxib's decorations are critical for its potency and selectivity.

Celecoxib: A Study in Rational Drug Design

Celecoxib, chemically designated as 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzenesulfonamide, is a diaryl-substituted pyrazole.[8] Its structure is a testament to successful structure-activity relationship (SAR) studies.[11]

  • Mechanism of Selectivity : The key to Celecoxib's COX-2 selectivity lies in the difference between the active sites of the two COX isoforms. The COX-2 active site possesses a larger, more accommodating side pocket compared to COX-1.[4] Celecoxib's polar sulfonamide (-SO2NH2) side chain is specifically designed to bind within this hydrophilic side pocket, an interaction that is sterically hindered in the narrower COX-1 active site.[7][12] This specific binding accounts for its approximately 10- to 20-fold greater selectivity for COX-2 over COX-1.[7] The trifluoromethyl (-CF3) group further enhances both potency and selectivity.[11]

This compound: A Foundational Building Block

This compound represents a much simpler pyrazole structure. While the pyrazole nucleus is a known pharmacophore for COX-2 inhibition,[13] this compound lacks the specific functional groups required for high-affinity, selective binding to the COX-2 enzyme. It does not possess the bulky diaryl substitutions or the critical sulfonamide moiety that allows Celecoxib to exploit the structural differences between the COX isoforms.

Therefore, while it serves as a valuable chemical starting point or a fragment for library synthesis, it is not, in itself, a potent or selective COX-2 inhibitor. Its value lies in its role as a comparative scaffold to understand the structural requirements for potent and selective COX-2 inhibition.

Logical Relationship: From Scaffold to Selective Inhibitor

The following diagram illustrates the structural evolution from a basic pyrazole core to a highly optimized and selective inhibitor like Celecoxib.

cluster_0 Structure-Activity Relationship (SAR) Progression A Simple Pyrazole Scaffold (e.g., this compound) B Addition of Diaryl Groups (Improves binding in hydrophobic channel) A->B SAR Step 1 C Introduction of Sulfonamide Moiety (Key for COX-2 Selectivity) B->C SAR Step 2 D Celecoxib (Optimized, Potent, and Selective Inhibitor) C->D Optimization

Caption: SAR progression from a basic pyrazole to Celecoxib.

Performance Metrics: A Quantitative Comparison

The most direct measure of a compound's efficacy as a COX inhibitor is its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the drug required to inhibit 50% of the enzyme's activity. The ratio of IC50 (COX-1) / IC50 (COX-2) provides the Selectivity Index (SI), a critical measure of COX-2 specificity.

ParameterCelecoxibThis compound
COX-1 IC50 ~13.02 µM - 15 µMData Not Available
COX-2 IC50 ~0.42 µM - 0.49 µM[14][15]Data Not Available
Selectivity Index (SI) ~30 - 33.8[14][16]Data Not Available
Clinical Use Approved for osteoarthritis, rheumatoid arthritis, acute pain[16][17]Research/Scaffold Compound

Note: IC50 values can vary based on assay conditions. The values presented are representative figures from cited literature.

Pharmacokinetics and Safety: The Journey Through the Body

A compound's journey and effects within a biological system are as important as its target affinity.

Celecoxib
  • Pharmacokinetics : After oral administration, Celecoxib is well-absorbed, reaching peak plasma concentrations in about 3 hours.[12][16][17] It is highly protein-bound (~97%) and is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C9.[16][17][18] Its elimination half-life is approximately 11 hours.[8]

  • Safety Profile :

    • Gastrointestinal : Clinical trials have consistently shown that Celecoxib is associated with a significantly lower risk of gastroduodenal ulcers and bleeding compared to non-selective NSAIDs like naproxen and ibuprofen.[19][20]

    • Cardiovascular : This is the most significant concern for the coxib class. Selective COX-2 inhibition can create a prothrombotic state, leading to an increased risk of myocardial infarction and stroke.[21][22] While the long-term PRECISION trial found Celecoxib's cardiovascular risk to be non-inferior to prescription doses of ibuprofen and naproxen, a risk still exists, and it carries a boxed warning.[23][24]

This compound

The pharmacokinetic and toxicological profiles of this compound are not established in the public domain. For any new chemical entity, these would be critical hurdles in the drug development pipeline, requiring extensive in vitro (e.g., metabolic stability, CYP inhibition) and in vivo (e.g., rodent PK/PD, toxicology) studies.

Experimental Protocols: Validating COX-2 Inhibition

For any researcher aiming to characterize a novel compound against a known standard, standardized and validated assays are paramount. Here are representative protocols for evaluating COX-2 inhibition.

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay

This assay is the gold standard for determining the IC50 and selectivity of a test compound.

Objective : To quantify the concentration-dependent inhibition of human recombinant COX-1 and COX-2 enzymes by a test compound (e.g., this compound) and a reference compound (Celecoxib).

Methodology : Enzyme Immunoassay (EIA) measuring Prostaglandin E2 (PGE2) production.

Step-by-Step Procedure :

  • Reagent Preparation : Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0), solutions of human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and the test/reference compounds at various concentrations in a suitable solvent (e.g., DMSO).

  • Enzyme Incubation : In separate wells of a 96-well plate, pre-incubate the COX-1 and COX-2 enzymes with various concentrations of the test compound, Celecoxib, or vehicle control. This incubation (typically 10-15 minutes at 37°C) allows the inhibitor to bind to the enzyme.[25][26]

  • Initiation of Reaction : Initiate the enzymatic reaction by adding a solution of arachidonic acid to each well.[25] Allow the reaction to proceed for a defined time (e.g., 2 minutes) at 37°C.

  • Reaction Termination : Stop the reaction by adding a strong acid (e.g., 1 M HCl).[26] This denatures the enzyme and halts prostaglandin production.

  • Quantification : The amount of prostaglandin (PGE2 or PGF2α after reduction) produced is quantified using a competitive Enzyme Immunoassay (EIA) kit according to the manufacturer's instructions.[15][25][26] The colorimetric signal is inversely proportional to the amount of prostaglandin produced.

  • Data Analysis : Plot the percentage of enzyme inhibition versus the logarithm of inhibitor concentration. Use non-linear regression analysis to calculate the IC50 value for each compound against each enzyme isoform.

Workflow: In Vitro COX Inhibition Assay

cluster_workflow Experimental Workflow A Prepare Reagents: Enzymes (COX-1, COX-2) Inhibitors (Test Cmpd, Celecoxib) Substrate (Arachidonic Acid) B Pre-incubate Enzyme with Inhibitor or Vehicle A->B C Initiate Reaction with Substrate B->C D Terminate Reaction C->D E Quantify Prostaglandin Production via EIA/ELISA D->E F Data Analysis: Calculate IC50 and Selectivity Index E->F

References

A Senior Application Scientist's Guide to Validating Anticancer Pyrazole Derivatives In Vitro

Author: BenchChem Technical Support Team. Date: January 2026

For fellow researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of essential in vitro assays for validating the anticancer activity of novel pyrazole derivatives. Pyrazole scaffolds are a cornerstone in medicinal chemistry, demonstrating a wide range of pharmacological activities, including potent anticancer effects.[1][2][3][4] Their mechanism of action often involves targeting key regulators of cell proliferation and survival, such as various kinases (e.g., EGFR, VEGFR, CDK) and other crucial cellular pathways.[1][5][6] This guide moves beyond a simple listing of protocols, delving into the causality behind experimental choices to ensure a robust and self-validating workflow for your pyrazole-based drug discovery program.

The Logic of the Workflow: From Broad Cytotoxicity to Mechanistic Insights

Our experimental journey is designed as a funnel, starting with broad screening assays to identify promising candidates and progressively moving towards more detailed mechanistic studies. This approach ensures that resources are focused on compounds with the highest therapeutic potential.

G A Initial Screening: Cytotoxicity Assays (MTT/SRB) B Mechanism of Cell Death: Apoptosis Assays (Annexin V/PI) A->B Identify potent compounds C Impact on Proliferation: Cell Cycle Analysis B->C Elucidate cell death pathway D Metastatic Potential: Migration & Invasion Assays C->D Assess anti-proliferative & anti-metastatic effects E Hit Compound D->E

Caption: A logical workflow for the in vitro validation of anticancer pyrazole derivatives.

I. Assessing Cytotoxicity: The First Gatekeeper

The initial step in evaluating any potential anticancer compound is to determine its cytotoxic effect on cancer cells. The MTT assay is a widely used, reliable, and sensitive colorimetric method for this purpose.[7]

Principle of the MTT Assay

The assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[7][8] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[7]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HepG2) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[7]

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives for a specified duration (e.g., 24, 48, or 72 hours). Include appropriate vehicle controls (e.g., DMSO) and a positive control (e.g., Doxorubicin).[7][9]

  • MTT Incubation: After the treatment period, add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.[10]

Data Presentation: Comparative Cytotoxicity of Pyrazole Derivatives

The results are typically expressed as the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

CompoundCell LineIncubation Time (h)IC50 (µM)
Pyrazole AMCF-74815.2 ± 1.8
Pyrazole BMCF-7485.8 ± 0.7
Pyrazole CMCF-74825.1 ± 3.2
DoxorubicinMCF-7481.2 ± 0.3

II. Unraveling the Mechanism of Cell Death: Apoptosis Assays

Once a pyrazole derivative has demonstrated significant cytotoxicity, the next critical step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer drugs.[11] The Annexin V/Propidium Iodide (PI) assay is a gold-standard method for detecting apoptosis by flow cytometry.[12][13]

Principle of the Annexin V/PI Assay

In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[12] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[14][15] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[12] This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[12]

Experimental Protocol: Annexin V/PI Staining

  • Cell Treatment: Culture and treat cancer cells with the pyrazole derivative at its IC50 concentration for a predetermined time.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.[12]

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V (e.g., FITC) and PI to the cell suspension.[14][16]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[15][16]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V fluorescence is typically detected in the FL1 channel, and PI fluorescence in the FL2 channel.[14]

Data Presentation: Apoptosis Induction by Pyrazole B

Cell PopulationUntreated Control (%)Pyrazole B Treated (%)
Viable (Annexin V-/PI-)95.1 ± 2.345.2 ± 3.1
Early Apoptotic (Annexin V+/PI-)2.5 ± 0.535.8 ± 2.9
Late Apoptotic (Annexin V+/PI+)1.8 ± 0.415.1 ± 1.7
Necrotic (Annexin V-/PI+)0.6 ± 0.23.9 ± 0.8

III. Investigating Anti-Proliferative Effects: Cell Cycle Analysis

Many anticancer agents exert their effects by disrupting the cell cycle, leading to cell cycle arrest and subsequent cell death.[17][18] Flow cytometry analysis of propidium iodide-stained cells is a powerful technique to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[17][19]

Principle of Cell Cycle Analysis

Propidium iodide stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content of the cell.[17] Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.[17]

G cluster_0 Cell Cycle Phases G1 G1 Phase (2N DNA) S S Phase (DNA Synthesis) G1->S Progression G2 G2 Phase (4N DNA) S->G2 M M Phase (Mitosis) G2->M M->G1

Caption: A simplified diagram of the cell cycle phases.

Experimental Protocol: Cell Cycle Analysis

  • Cell Treatment: Treat cancer cells with the pyrazole derivative for the desired time period.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.[20]

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide and RNase (to prevent staining of RNA).[20]

  • Incubation: Incubate the cells in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is typically displayed as a histogram of cell count versus fluorescence intensity.[17]

Data Presentation: Cell Cycle Arrest Induced by Pyrazole B

Cell Cycle PhaseUntreated Control (%)Pyrazole B Treated (%)
G0/G160.3 ± 4.135.7 ± 3.5
S25.1 ± 2.915.2 ± 2.1
G2/M14.6 ± 1.849.1 ± 4.8

These results suggest that Pyrazole B induces cell cycle arrest at the G2/M phase.

IV. Evaluating Anti-Metastatic Potential: Migration and Invasion Assays

A crucial aspect of cancer progression is the ability of tumor cells to migrate and invade surrounding tissues, a process known as metastasis.[21] The wound healing (or scratch) assay and the Transwell invasion assay are two widely used methods to assess the anti-migratory and anti-invasive properties of potential anticancer compounds.[22][23]

A. Wound Healing (Scratch) Assay

Principle of the Wound Healing Assay

This assay measures the collective migration of a sheet of cells.[22][24] A "wound" is created in a confluent monolayer of cells, and the rate at which the cells migrate to close the wound is monitored over time.[22]

Experimental Protocol: Wound Healing Assay

  • Cell Seeding: Grow a confluent monolayer of cancer cells in a culture plate.[24]

  • Creating the Wound: Use a sterile pipette tip to create a scratch or "wound" in the cell monolayer.[22][24]

  • Treatment and Imaging: Wash the cells to remove debris and add fresh medium containing the pyrazole derivative. Capture images of the wound at different time points (e.g., 0, 12, and 24 hours).

  • Data Analysis: Measure the area of the wound at each time point to quantify the rate of wound closure.

B. Transwell Invasion Assay

Principle of the Transwell Invasion Assay

This assay evaluates the ability of cells to invade through an extracellular matrix (ECM) barrier, mimicking the process of metastasis.[21][23] The assay uses a two-chamber system (a Transwell insert) where the upper and lower chambers are separated by a porous membrane coated with a layer of ECM proteins, such as Matrigel.[21][25]

Experimental Protocol: Transwell Invasion Assay

  • Chamber Preparation: Coat the upper surface of the Transwell insert membrane with Matrigel.

  • Cell Seeding: Seed cancer cells in serum-free medium in the upper chamber. Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.[23]

  • Treatment: Add the pyrazole derivative to both the upper and lower chambers.

  • Incubation: Incubate the plate to allow the cells to invade through the Matrigel and migrate to the lower surface of the membrane.

  • Cell Staining and Quantification: Remove the non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface. Count the number of stained cells under a microscope.

Data Presentation: Inhibition of Cell Invasion by Pyrazole B

TreatmentRelative Invasion (%)
Untreated Control100 ± 8.7
Pyrazole B22.5 ± 4.1

Conclusion

This guide provides a structured and scientifically rigorous framework for the in vitro validation of the anticancer activity of pyrazole derivatives. By systematically progressing from broad cytotoxicity screening to detailed mechanistic assays, researchers can efficiently identify and characterize promising lead compounds. The integration of quantitative data, detailed protocols, and an understanding of the underlying principles of each assay will empower drug development professionals to make informed decisions in the quest for novel and effective cancer therapeutics.

References

A Comparative Guide to the Spectroscopic Confirmation of 3,4-dimethyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Unambiguous Structural Elucidation

In the realm of pharmaceutical and materials science, the precise molecular structure of a compound is not merely an academic detail; it is the fundamental determinant of its function, activity, and safety. Pyrazolone derivatives, a class of heterocycles to which 3,4-dimethyl-1H-pyrazol-5-ol belongs, are renowned for their diverse biological activities, including analgesic, anti-inflammatory, and antimicrobial properties.[1][2] However, their rich chemistry, particularly their capacity for tautomerism, presents a significant analytical challenge. The potential for a compound to exist in multiple, rapidly interconverting isomeric forms necessitates a robust, multi-technique approach to confirm its structure unequivocally.

This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to confirm the structure of this compound. We will move beyond simple data reporting to explain the causality behind experimental choices, presenting a self-validating analytical workflow designed for researchers, scientists, and drug development professionals who require absolute certainty in their molecular characterization.

The Analytical Challenge: Tautomerism in Pyrazolones

This compound can theoretically exist in three tautomeric forms: the OH-form (pyrazol-5-ol), the CH-form (pyrazol-5(4H)-one), and the NH-form (pyrazol-5(2H)-one). The relative populations of these tautomers are influenced by factors such as solvent and physical state. Spectroscopic analysis is paramount in identifying the dominant form under specific conditions.

tautomers cluster_OH OH-form cluster_CH CH-form cluster_NH NH-form OH This compound CH 3,4-dimethyl-1,2-dihydropyrazol-5-one OH->CH Tautomerization NH 4,5-dimethyl-1,2-dihydropyrazol-3-one CH->NH Tautomerization

References

A Comparative Guide to the Anti-inflammatory Effects of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, particularly in the development of potent anti-inflammatory agents.[1][2][3] Its versatility allows for structural modifications that can fine-tune pharmacological activity, leading to the development of highly effective and selective drugs.[1] This guide provides an in-depth comparison of the anti-inflammatory effects of different pyrazole compounds, supported by experimental data and detailed protocols to empower researchers in their quest for novel therapeutics.

The Predominant Mechanism: Selective COX-2 Inhibition

Inflammation is a complex biological response, and a key pathway in this process is the arachidonic acid cascade.[4][5][6] The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are central to this cascade, converting arachidonic acid into prostaglandins (PGs), which are potent mediators of inflammation, pain, and fever.[5][7][8] While COX-1 is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa, COX-2 is inducible and its expression is significantly upregulated during inflammation.[6][7][8]

The therapeutic efficacy of many non-steroidal anti-inflammatory drugs (NSAIDs) stems from their ability to inhibit COX enzymes.[4][7] However, non-selective NSAIDs that inhibit both COX-1 and COX-2 can lead to undesirable side effects, most notably gastrointestinal issues.[1][8] The development of pyrazole-based selective COX-2 inhibitors, such as celecoxib, was a significant advancement, offering potent anti-inflammatory effects with a reduced risk of certain side effects.[1][7][8]

The diaryl-substituted pyrazole structure of compounds like celecoxib allows for selective binding to the active site of the COX-2 enzyme.[7][9] This selectivity is attributed to the larger and more flexible binding pocket of COX-2 compared to COX-1.[8] The polar sulfonamide side chain of celecoxib, for instance, fits into a hydrophilic side pocket present in COX-2 but not in COX-1, thereby conferring its selectivity.[7]

Comparative Efficacy of Pyrazole Compounds

The anti-inflammatory potency of pyrazole derivatives is often evaluated by their ability to inhibit the COX-2 enzyme, typically expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), is a critical parameter for comparing the relative selectivity of these compounds. A higher SI value signifies greater selectivity for COX-2 over COX-1.

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (SI)Reference
Celecoxib 4.50.02225[1]
Deracoxib >100 (canine)0.09 (canine)>1111 (canine)[10][11]
Compound 11 (Novel Pyrazole) >1000.0162>6172[12]
Compound 16 (Pyrazolo[1,2-a]pyridazine) >1000.0201>4975[12]
Compound 6b (Cyanopyridone derivative) Not ReportedNot ReportedNot Reported[3]
Compound AD 532 Not ReportedLess potent than celecoxib in vitroNot Reported[13]
Trimethoxy derivative 6f >1001.15>86.9[14][15]

Note: Data is compiled from various studies and experimental conditions may differ.

Beyond COX-2: The Role of NF-κB Signaling

While COX-2 inhibition is the primary mechanism for many anti-inflammatory pyrazole compounds, evidence suggests that some derivatives also exert their effects by modulating other key inflammatory pathways. The nuclear factor kappa B (NF-κB) signaling pathway is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[16][17][18]

Dysregulation of the NF-κB pathway is implicated in a wide range of inflammatory diseases.[16][19] Certain novel pyrazole analogs have been shown to be potent inhibitors of NF-κB transcriptional activity.[20] This inhibition can lead to a significant reduction in the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6).[20] This dual-targeting approach, inhibiting both COX-2 and NF-κB, presents a promising strategy for developing more effective anti-inflammatory agents.

Visualizing the Mechanisms

To better understand the intricate processes involved, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.

Arachidonic Acid Cascade Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Cellular Stimuli AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_phys Prostaglandins (Physiological Functions) COX1->PGs_phys PGs_inflam Prostaglandins (Inflammation, Pain, Fever) COX2->PGs_inflam Pyrazole Pyrazole Compounds (e.g., Celecoxib) Pyrazole->COX2 Selective Inhibition

Caption: The Arachidonic Acid Cascade and the site of action for selective pyrazole COX-2 inhibitors.

NF-kB Signaling Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates IkB->IkB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Gene Expression Nucleus->Genes activates Pyrazole Some Pyrazole Compounds Pyrazole->IKK Inhibition

Caption: Simplified NF-κB signaling pathway and a potential point of inhibition by certain pyrazole compounds.

Standardized Experimental Protocols for Evaluation

To ensure the reproducibility and validity of findings, standardized experimental protocols are crucial. Below are detailed methodologies for key in vivo and in vitro assays used to assess the anti-inflammatory effects of pyrazole compounds.

In Vivo: Carrageenan-Induced Paw Edema in Rats

This is a widely used and reliable model for evaluating acute inflammation.[21][22][23]

Rationale: The subcutaneous injection of carrageenan, a sulfated polysaccharide, into a rat's paw induces a biphasic inflammatory response characterized by edema (swelling).[21] The initial phase is mediated by the release of histamine and serotonin, while the later phase (after the first hour) is primarily driven by the production of prostaglandins, making it a suitable model for testing COX inhibitors.[21]

Step-by-Step Protocol:

  • Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.[24]

  • Grouping: Animals are randomly divided into groups (n=6 per group):

    • Vehicle Control (e.g., 0.5% carboxymethyl cellulose in saline)

    • Positive Control (e.g., Indomethacin or Celecoxib at a standard dose)

    • Test Compound Groups (different doses of the pyrazole compound)

  • Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.[21]

  • Drug Administration: The test compounds, positive control, and vehicle are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.[21]

  • Induction of Edema: 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline is injected into the subplantar region of the right hind paw.[25][26]

  • Paw Volume Measurement: Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using the plethysmometer.[21][26]

  • Data Analysis: The percentage of edema inhibition is calculated for each group at each time point using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Carrageenan-Induced Paw Edema Workflow Start Start: Acclimatized Rats Group Randomly assign to groups (Vehicle, Positive Control, Test Compounds) Start->Group Measure1 Measure baseline paw volume (Plethysmometer) Group->Measure1 Administer Administer compounds/vehicle (p.o. or i.p.) Measure1->Administer Induce Inject Carrageenan (1%) into subplantar region Administer->Induce 1 hour post-administration Measure2 Measure paw volume at 1, 2, 3, 4, 5 hours Induce->Measure2 Analyze Calculate % Edema Inhibition Measure2->Analyze End End: Compare efficacy Analyze->End

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

In Vitro: COX-1/COX-2 Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of the COX-1 and COX-2 enzymes.

Rationale: By quantifying the production of prostaglandins (specifically PGE2) in the presence of the test compound, a direct measure of enzyme inhibition can be obtained.[27][28] This allows for the determination of IC50 values and the selectivity index.

Step-by-Step Protocol (ELISA-based):

  • Enzyme and Reagent Preparation: Recombinant human or ovine COX-1 and COX-2 enzymes are used.[29][30] All reagents, including arachidonic acid (substrate), heme (cofactor), and assay buffer, are prepared according to the manufacturer's instructions.[29][30]

  • Assay Plate Setup: A 96-well plate is set up with the following wells:

    • Background wells (no enzyme)

    • 100% Initial Activity wells (enzyme, no inhibitor)

    • Inhibitor wells (enzyme and varying concentrations of the pyrazole compound)

  • Incubation with Inhibitor: The enzyme (COX-1 or COX-2) is pre-incubated with the test compound or vehicle for a specified time (e.g., 10 minutes) at 37°C to allow for binding.[30]

  • Initiation of Reaction: The enzymatic reaction is initiated by adding arachidonic acid to all wells. The plate is then incubated for a short period (e.g., 2 minutes) at 37°C.[30]

  • Termination of Reaction: The reaction is stopped by adding a stopping solution (e.g., a strong acid).

  • Quantification of PGE2: The amount of PGE2 produced in each well is quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit.[27][28] The absorbance is read using a plate reader.

  • Data Analysis: A standard curve is generated using known concentrations of PGE2. The concentration of PGE2 in the sample wells is determined from this curve. The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by plotting the percent inhibition against the log of the inhibitor concentration.

Conclusion

Pyrazole derivatives represent a highly successful and continually evolving class of anti-inflammatory agents. Their primary mechanism of action through selective COX-2 inhibition has provided a safer alternative to traditional NSAIDs.[1] As research progresses, the development of novel pyrazole compounds that target multiple inflammatory pathways, such as the NF-κB signaling cascade, holds the promise of even greater therapeutic efficacy with improved safety profiles. The standardized experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation of these promising compounds, facilitating the discovery and development of the next generation of anti-inflammatory drugs.

References

A Comparative Guide to the Validation of 3,4-dimethyl-1H-pyrazol-5-ol Purity by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Purity for a Versatile Heterocycle

3,4-dimethyl-1H-pyrazol-5-ol is a heterocyclic compound that serves as a vital building block in diverse chemical industries.[1] Its pyrazole core is a privileged scaffold in medicinal chemistry and agrochemicals, recognized for a wide spectrum of biological activities.[2][3] Whether being developed as a pharmaceutical intermediate or a key component in material sciences, the purity of this compound is not merely a quality metric; it is a fundamental determinant of efficacy, safety, and regulatory compliance. The presence of even minute quantities of impurities, such as regioisomers or unreacted starting materials from its synthesis (e.g., hydrazine derivatives and β-diketones), can significantly impact product performance and safety profiles.[1][4]

This guide provides an in-depth, experience-driven walkthrough for the validation of a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for determining the purity of this compound. We will explore the causality behind our methodological choices, present a self-validating protocol compliant with International Council for Harmonisation (ICH) guidelines, and objectively compare HPLC with alternative analytical technologies, supported by experimental data.

Methodology Deep Dive: The Logic of RP-HPLC for Pyrazole Analysis

High-Performance Liquid Chromatography is the workhorse for purity determination in the pharmaceutical industry due to its versatility and reliability.[5] For a moderately polar compound like this compound, an RP-HPLC method offers an optimal balance of resolution, sensitivity, and robustness.

Our selection of a C18 column is deliberate; the octadecylsilane stationary phase provides the necessary hydrophobicity to retain the analyte and separate it from both more polar starting materials and potentially less polar dimeric impurities.[6][7] The mobile phase, a gradient mixture of acetonitrile and a phosphate buffer, is chosen to ensure sharp, symmetrical peak shapes and provide the necessary elution power to resolve all relevant species within a reasonable timeframe. UV detection is employed as pyrazole derivatives typically exhibit strong absorbance, allowing for sensitive quantification.[6][8]

Experimental Protocol: HPLC Purity Determination
  • Chromatographic System:

    • Instrument: HPLC system with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.

    • Column: Eclipse XDB C18 (150 mm × 4.6 mm, 5 µm) or equivalent.[6]

    • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile (HPLC Grade).

    • Flow Rate: 1.0 mL/min.[6]

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 10 µL.

  • Sample and Standard Preparation:

    • Diluent: Mobile Phase A / Mobile Phase B (80:20 v/v).

    • Standard Solution: Accurately weigh and dissolve this compound reference standard in diluent to achieve a final concentration of approximately 100 µg/mL.

    • Sample Solution: Prepare the test sample in the same manner as the standard solution.

  • Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
15.04060
20.04060
22.0955
25.0955
  • System Suitability Test (SST):

    • Before sample analysis, perform five replicate injections of the Standard Solution.

    • Acceptance Criteria: The relative standard deviation (%RSD) for the peak area must be ≤ 2.0%, and the tailing factor should be ≤ 2.0.[9]

Method Validation: A Framework of Trustworthiness (ICH Q2(R2))

The objective of method validation is to demonstrate that the analytical procedure is fit for its intended purpose.[10] We will follow the ICH Q2(R2) guidelines, which provide a harmonized international approach to ensure data integrity and reliability.[9][11][12]

HPLC_Validation_Workflow cluster_dev Method Development cluster_routine Routine Analysis Dev Develop HPLC Method (Column, Mobile Phase, etc.) Opt Optimize Parameters (Gradient, Flow Rate) Dev->Opt Spec Specificity (Forced Degradation) Opt->Spec Lin Linearity & Range Acc Accuracy (% Recovery) Prec Precision (Repeatability, Intermediate) Rob Robustness SST System Suitability Testing (SST) Prec->SST LOQ LOD / LOQ Analysis Sample Analysis & Purity Calculation SST->Analysis Report Generate Report Analysis->Report Method_Selection Start Analyze 3,4-dimethyl- 1H-pyrazol-5-ol Volatile Is the compound thermally stable & volatile? Start->Volatile Complex Is the sample complex or high- throughput needed? Volatile->Complex No GC_MS Use Gas Chromatography (GC) Volatile->GC_MS Yes UPLC Use Ultra-Performance Liquid Chromatography (UPLC) Complex->UPLC Yes HPLC Use High-Performance Liquid Chromatography (HPLC) Complex->HPLC No

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of Pyrazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a quintessential "privileged scaffold" in medicinal chemistry.[1][2][3] Its unique structural and electronic properties have enabled its incorporation into a multitude of clinically successful drugs, targeting a wide array of diseases.[4][5] This guide offers an in-depth comparison of the structure-activity relationships (SAR) of pyrazole derivatives across three critical therapeutic areas: anti-inflammatory, anticancer, and antimicrobial applications. By dissecting the molecular nuances that govern efficacy against different biological targets, we aim to provide researchers, scientists, and drug development professionals with a robust framework for designing next-generation pyrazole-based therapeutics.

Part 1: Pyrazole Derivatives as Anti-inflammatory Agents: The COX-2 Inhibition Paradigm

The anti-inflammatory prowess of pyrazole derivatives is most famously exemplified by the selective COX-2 inhibitor, Celecoxib.[1] Understanding the SAR for this class requires a foundational knowledge of the cyclooxygenase (COX) enzymes.

Causality of Experimental Choice: Targeting COX-2 over COX-1

Inflammation and pain are largely mediated by prostaglandins, which are synthesized from arachidonic acid by COX enzymes.[6][7][8] Two isoforms exist: COX-1, a constitutive enzyme responsible for homeostatic functions like protecting the gastric mucosa and mediating platelet aggregation, and COX-2, an inducible enzyme that is upregulated at sites of inflammation.[8][9] Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like ibuprofen inhibit both isoforms, leading to effective pain relief but also to gastrointestinal side effects.[1][9] The strategic goal, therefore, is to design molecules that selectively inhibit COX-2, thereby retaining anti-inflammatory effects while minimizing COX-1-related toxicity.[8] Pyrazole derivatives have proven to be an ideal scaffold for achieving this selectivity.

Key Pharmacophore and Structure-Activity Relationship for COX-2 Selectivity

The selectivity of diaryl-substituted pyrazoles like Celecoxib hinges on key structural differences between the COX-1 and COX-2 active sites. The COX-2 active site possesses a larger, hydrophilic side pocket that is absent in COX-1.[7][9] The SAR for selective inhibitors is built around exploiting this difference:

  • 1,5-Diaryl Substitution: The presence of two aryl (phenyl) rings at the 1 and 5 positions of the pyrazole core is critical for orienting the molecule within the active site.

  • The Sulfonamide "Anchor": A paramount feature for COX-2 selectivity is the presence of a para-sulfonamide (-SO₂NH₂) or a similar group (e.g., methanesulfonyl, -SO₂Me) on one of the phenyl rings.[10] This polar group fits snugly into the hydrophilic side pocket of COX-2, acting as an anchor and establishing key hydrogen bonds with residues like Arg513, which is not possible in the tighter COX-1 active site.[9][10] Shifting this group to the meta position can disrupt this optimal alignment and reduce selectivity.[10]

  • Substituents on the Phenyl Rings: The nature of substituents on the aryl rings modulates potency. For instance, a trifluoromethyl (-CF₃) group at the 3-position of the pyrazole, as seen in Celecoxib, contributes to potent inhibition.[6] Electron-donating groups, such as a methoxy substituent on the phenyl ring, can enhance COX-2 inhibitory activity compared to less electron-donating groups.[10]

SAR_COX2 cluster_0 General Pharmacophore for Pyrazole-Based COX-2 Inhibitors cluster_1 Position 1 cluster_2 Position 5 cluster_3 Position 3 cluster_4 Para-position on Aryl Ring Py_Core Pyrazole Core N1_Aryl Aryl Ring (e.g., Phenyl) - Critical for orientation Py_Core->N1_Aryl N1 C5_Aryl Aryl Ring (e.g., Phenyl) - Occupies hydrophobic channel Py_Core->C5_Aryl C5 C3_Sub Small, EWG (e.g., -CF3) - Enhances potency Py_Core->C3_Sub C3 Anchor Selective Anchor -SO2NH2 or -SO2Me - Binds to hydrophilic pocket - KEY for COX-2 Selectivity N1_Aryl->Anchor

Caption: Key pharmacophoric features for COX-2 selectivity.

Data Presentation: Comparison of COX-2 Inhibitory Activity

The following table summarizes the in vitro activity of representative pyrazole derivatives, highlighting the impact of structural modifications on COX-2 inhibition and selectivity.

CompoundR¹ (at C5-phenyl)R² (at N1-phenyl)COX-2 IC₅₀ (µM)COX-1 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Celecoxib 4-CH₃4-SO₂NH₂0.0415.0375
Derivative A 4-CH₃4-SO₂Me0.057.9158
Derivative B 4-F4-SO₂NH₂0.3>100>333
Derivative C 4-CH₃H (unsubstituted)1.82.41.3

Data synthesized from principles discussed in cited literature.[1][9][10]

Causality Analysis: The data clearly demonstrates the critical role of the para-sulfonamide/sulfonyl moiety. Derivative C, lacking this group, shows virtually no selectivity. The high selectivity of Celecoxib and Derivative B validates the hypothesis that this group is the primary determinant for specific binding to the COX-2 side pocket.

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema in Rats

This protocol is a self-validating system for assessing the acute anti-inflammatory activity of a test compound. The induced inflammation is quantifiable and its reduction by the test compound, relative to a known standard (e.g., Diclofenac), provides a reliable measure of efficacy.

Principle: Carrageenan injection into the rat paw induces a biphasic inflammatory response characterized by edema (swelling). The first phase involves the release of histamine and serotonin, while the second, more prolonged phase (after 1 hour) is mediated by prostaglandins.[11] Inhibition of paw volume increase in the second phase is indicative of COX inhibition.

Step-by-Step Methodology:

  • Animal Acclimatization: Wistar albino rats (150-200g) are acclimatized for one week under standard laboratory conditions. Animals are fasted overnight before the experiment with free access to water.

  • Grouping: Animals are randomly divided into groups (n=6):

    • Group I (Control): Receives the vehicle (e.g., 1% Tween 80 in saline).

    • Group II (Standard): Receives a standard drug (e.g., Diclofenac Sodium, 10 mg/kg, orally).

    • Group III, IV, etc. (Test): Receive the pyrazole derivative at different doses (e.g., 10, 20, 50 mg/kg, orally).

  • Drug Administration: The vehicle, standard, or test compound is administered orally 1 hour before carrageenan injection.

  • Inflammation Induction: 0.1 mL of 1% w/v carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Edema Measurement: The paw volume is measured immediately after injection (0 hours) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.

  • Calculation: The percentage inhibition of edema is calculated for each group at each time point using the formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Edema_Workflow Acclimate 1. Animal Acclimatization (Wistar Rats, 1 week) Group 2. Random Grouping (Control, Standard, Test) Acclimate->Group Admin 3. Oral Administration (Vehicle, Standard, or Test Compound) Group->Admin Measure0 4. Measure Initial Paw Volume (t=0 hr) Admin->Measure0 1 hr wait Induce 5. Induce Inflammation (0.1 mL 1% Carrageenan) Measure0->Induce MeasureT 6. Measure Paw Volume (t = 1, 2, 3, 4 hrs) Induce->MeasureT Calculate 7. Calculate % Inhibition of Edema MeasureT->Calculate

Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.

Part 2: Pyrazole Derivatives as Anticancer Agents: A Multi-Target Approach

Unlike their anti-inflammatory counterparts that often converge on a single target, anticancer pyrazole derivatives exhibit remarkable versatility, interacting with a wide range of targets crucial for cancer cell proliferation and survival.[12][13][14]

Causality of Experimental Choice: Targeting Key Oncogenic Pathways

Cancer is a multifaceted disease driven by dysregulation in cell signaling, cell cycle control, and angiogenesis.[15] Therefore, effective anticancer drug design often involves targeting key nodes in these pathways. Protein kinases, which control cellular growth and differentiation, are primary targets.[16][17] The pyrazole scaffold has proven adept at fitting into the ATP-binding pocket of numerous kinases, acting as a competitive inhibitor.[18] Other strategies involve inducing apoptosis (programmed cell death) or inhibiting tubulin polymerization, which is essential for cell division.[15][16]

Key Pharmacophore and Structure-Activity Relationship for Anticancer Activity

The SAR for anticancer pyrazoles is highly dependent on the specific target. However, some general principles can be outlined.

  • As Kinase Inhibitors: The pyrazole ring often serves as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, a conserved motif in the ATP-binding site.[5][18]

    • The N1 and N2 atoms of the pyrazole are key. The N1-H can act as a hydrogen bond donor, while the N2 atom can act as an acceptor.[5]

    • Substituents at positions 3 and 5 are directed towards the hydrophobic regions of the ATP pocket, and their nature (size, lipophilicity) dictates both potency and selectivity.[18] For example, in JAK inhibitors like Ruxolitinib, the pyrazole is linked to a pyrrolo[2,3-d]pyrimidine scaffold that further optimizes interactions.[18]

  • As Cytotoxic Agents: The overall anticancer activity is profoundly influenced by the nature and position of various substituents on the pyrazole core and any attached aryl rings.[4][12]

    • Positions 1, 3, 4, and 5: Appropriate substitutions at all positions can significantly enhance efficacy.[4][12]

    • Hybrid Molecules: Fusing the pyrazole scaffold with other heterocyclic rings (e.g., thiophene, triazole) can lead to compounds with potent activity against various cancer cell lines, including MCF-7 (breast), HepG2 (liver), and A549 (lung).[12][19] For instance, a pyrazole-thiophene hybrid showed an IC₅₀ of 6.57 μM against MCF-7 cells.[12]

Kinase_Binding cluster_0 Generic Kinase ATP-Binding Site Hinge Hinge Region Backbone NH Pocket1 Hydrophobic Pocket I Pocket2 Hydrophobic Pocket II Inhibitor Pyrazole Core Inhibitor:s->Hinge:f0 H-Bond Interaction (Key for Affinity) Inhibitor:n1->Pocket1 Van der Waals Interactions Inhibitor:n2->Pocket2 Shape Complementarity

Caption: Pyrazole core as a hinge-binder in a kinase active site.

Data Presentation: Comparison of Anticancer Activity

This table compares the cytotoxic activity of various pyrazole derivatives against different human cancer cell lines.

Compound ClassKey Structural FeatureTarget Cell LineIC₅₀ (µM)Reference Drug (IC₅₀, µM)
Pyrazole-Thiophene HybridThiophene at C3MCF-7 (Breast)6.57Doxorubicin (9.82)
Pyrazole-Thiophene HybridThiophene at C3HepG2 (Liver)8.86Sorafenib (11.54)
Pyrazole-Imide DerivativeImide functionalityA-549 (Lung)3.225-Fluorouracil (59.27)
Pyrazole-CarbothioamideThiourea at N1MCF-7 (Breast)0.08Erlotinib (0.11)
Triazole-Pyrazole Hybrid1,2,3-Triazole linkedHCT-116 (Colon)3.59Doxorubicin (12.46)

Data compiled from multiple studies.[12][19][20]

Causality Analysis: The data showcases the immense potential of structural modification. The pyrazole-imide derivative shows significantly higher potency against A-549 cells than the standard chemotherapeutic 5-FU.[19] Similarly, the pyrazole-carbothioamide derivative demonstrates potent, sub-micromolar activity against MCF-7 cells, comparable to the EGFR inhibitor Erlotinib, suggesting it may act on the same target.[20]

Experimental Protocol: In Vitro MTT Cytotoxicity Assay

This is the gold-standard colorimetric assay for assessing cell viability and cytotoxicity. Its self-validating principle relies on the fact that only metabolically active, viable cells can perform the required chemical conversion.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product.[21][22] The amount of formazan produced is directly proportional to the number of viable cells. This can be quantified spectrophotometrically after solubilization. A decrease in signal compared to untreated control cells indicates cytotoxicity.[21]

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549) are harvested and seeded into a 96-well flat-bottom plate at an optimized density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium). Wells containing medium only are included as a blank.

  • Incubation: The plate is incubated for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cells to attach.

  • Compound Treatment: The medium is aspirated, and 100 µL of fresh medium containing serial dilutions of the test pyrazole derivative (e.g., from 0.1 to 100 µM) is added to the respective wells. Control wells receive medium with vehicle (e.g., 0.1% DMSO).

  • Incubation: The plate is incubated for a further 48-72 hours.

  • MTT Addition: 10 µL of MTT reagent (5 mg/mL in sterile PBS) is added to each well.[23]

  • Formazan Formation: The plate is incubated for 2-4 hours at 37°C, protected from light. Viable cells will produce visible purple crystals.[21]

  • Solubilization: The medium containing MTT is carefully removed. 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.[21] The plate is typically placed on an orbital shaker for 15 minutes.[22]

  • Absorbance Reading: The absorbance is measured on a microplate reader at a wavelength of 570 nm.[21][23]

  • Calculation: The percentage of cell viability is calculated, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

MTT_Workflow Seed 1. Seed Cells in 96-well plate Incubate1 2. Incubate 24h (Cell Adhesion) Seed->Incubate1 Treat 3. Add Pyrazole Derivatives (Serial Dilutions) Incubate1->Treat Incubate2 4. Incubate 48-72h (Compound Exposure) Treat->Incubate2 AddMTT 5. Add MTT Reagent Incubate2->AddMTT Incubate3 6. Incubate 2-4h (Formazan Formation) AddMTT->Incubate3 Solubilize 7. Add Solubilizer (e.g., DMSO) Incubate3->Solubilize Read 8. Read Absorbance (570 nm) Solubilize->Read Analyze 9. Calculate % Viability and IC50 Read->Analyze

Caption: Workflow of the MTT cytotoxicity assay.

Part 3: Pyrazole Derivatives as Antimicrobial Agents: Combating Resistant Pathogens

The pyrazole scaffold is also a valuable framework for the development of novel agents to combat bacterial and fungal infections, a critical need in an era of growing antimicrobial resistance.

Causality of Experimental Choice: Inhibiting Essential Microbial Pathways

Effective antimicrobial agents must target pathways or structures that are essential for microbial survival and, ideally, are absent in the host. Pyrazole derivatives have been shown to inhibit key bacterial enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), which are involved in DNA replication and folate synthesis, respectively.[24] Disruption of these processes is lethal to the bacterium.

Key Pharmacophore and Structure-Activity Relationship for Antimicrobial Activity

The SAR for antimicrobial pyrazoles is diverse and depends on the bacterial or fungal species being targeted.

  • Influence of Substituents: The electronic properties of substituents play a significant role. In one study, the presence of a strong electron-withdrawing group like a nitro (-NO₂) moiety was found to confer the highest biological activity, while an electron-donating amino (-NH₂) group led to inactivity.[25]

  • Hybrid Scaffolds: Combining the pyrazole ring with other heterocyclic systems can dramatically enhance and broaden the spectrum of activity. Pyrazole-thiazole hybrids, for example, have shown potent activity against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus), with some derivatives showing better activity than vancomycin.[24]

  • Target-Specific Modifications: For compounds targeting DNA gyrase, modifications are designed to optimize interactions within the enzyme's active site. Molecular docking studies are crucial in guiding the synthesis of derivatives with improved binding affinity.[24][25]

SAR_Antimicrobial cluster_0 General SAR Trends for Antimicrobial Pyrazoles cluster_1 Substituents (R¹, R², R³) cluster_2 Molecular Hybridization Py_Core Pyrazole Core Subs Electronic Effects are Key: - Electron-Withdrawing Groups (e.g., -NO₂)  Often Increase Activity - Electron-Donating Groups (e.g., -NH₂)  May Decrease Activity Py_Core->Subs Hybrid Fusion with other Heterocycles (e.g., Thiazole, Imidazole) - Broadens Antimicrobial Spectrum - Can Overcome Resistance Py_Core->Hybrid

Caption: General SAR principles for antimicrobial pyrazoles.

Data Presentation: Comparison of Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for different pyrazole derivatives against various microbial strains. A lower MIC value indicates higher potency.

Compound ClassKey Structural FeatureTarget MicroorganismMIC (µg/mL)Reference Drug (MIC, µg/mL)
Isocoumarin-Pyrazole Hybrid4-NO₂ phenyl groupE. coli12.5Ciprofloxacin (N/A)
Pyrazole-Thiazole HybridThiazole ringMRSA0.5Vancomycin (>2)
Imidazo-Pyridine-PyrazoleImidazo[1,2-a]pyridineP. aeruginosa<1Ciprofloxacin (N/A)
Mannich Base of PyrazoleSemicarbazide side chainS. epidermidis0.25Ciprofloxacin (4)
Mannich Base of PyrazoleHydrazinecarboxamideE. coli0.25Ciprofloxacin (0.5)

Data compiled from multiple studies.[24][25][26]

Causality Analysis: The data highlights the success of the hybrid molecule strategy. The pyrazole-thiazole derivative shows exceptional activity against a vancomycin-resistant MRSA strain.[24] Furthermore, the Mannich base derivatives demonstrate potent, sub-microgram/mL activity against both Gram-positive and Gram-negative bacteria, far exceeding the potency of the standard drug Ciprofloxacin in one case.[26]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is a self-validating, quantitative method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. It is considered a gold standard for susceptibility testing.[27]

Principle: A standardized suspension of a test microorganism is exposed to serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.[28] The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism after a defined incubation period.[28][29]

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test pyrazole derivative in a suitable solvent (e.g., DMSO). Create serial two-fold dilutions in Mueller-Hinton Broth (MHB) directly in a 96-well plate. Concentrations might range from 256 µg/mL down to 0.5 µg/mL.

  • Inoculum Preparation: From a pure culture of the test bacterium (e.g., E. coli ATCC 25922), prepare a suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[29]

  • Inoculation: Dilute the standardized bacterial suspension in MHB so that when 50 µL is added to the 50 µL of compound dilution in the wells, the final inoculum density is ~5 x 10⁵ CFU/mL.

  • Controls: Include the following controls on each plate:

    • Sterility Control: Well with uninoculated broth.

    • Growth Control: Well with inoculated broth and no compound.

    • Positive Control: Wells with a standard antibiotic (e.g., Ciprofloxacin).

  • Incubation: Seal the plate and incubate at 35-37°C for 18-24 hours.

  • Reading the MIC: After incubation, examine the plate for visible turbidity. The MIC is the lowest concentration at which no turbidity (no growth) is observed. The growth control well should be turbid, and the sterility control well should be clear.

MIC_Workflow PreparePlate 1. Prepare Serial Dilutions of Pyrazole in 96-well plate Inoculate 3. Inoculate Wells with Bacteria (Final density ~5x10^5 CFU/mL) PreparePlate->Inoculate PrepareInoculum 2. Prepare Standardized Bacterial Inoculum (0.5 McFarland) PrepareInoculum->Inoculate Incubate 4. Incubate Plate (37°C, 18-24h) Inoculate->Incubate ReadMIC 5. Read Results Visually (Lowest concentration with no growth) Incubate->ReadMIC

Caption: Workflow for the Broth Microdilution MIC Assay.

Conclusion and Future Directions

The pyrazole scaffold is a testament to the power of privileged structures in medicinal chemistry. Its synthetic tractability and ability to be decorated with a vast array of functional groups allow it to be tailored for high-affinity interactions with diverse biological targets, from the well-defined active site of COX-2 to the ATP-binding pockets of various kinases and essential bacterial enzymes. The structure-activity relationship studies reviewed herein demonstrate that rational design, guided by an understanding of the target's architecture, can lead to highly potent and selective agents.

Future research will likely focus on developing pyrazole derivatives as multi-target agents, particularly in oncology, to combat resistance and improve therapeutic outcomes.[12][13] Furthermore, optimizing the pharmacokinetic properties of these derivatives to improve their absorption, distribution, metabolism, and excretion (ADME) profiles will be crucial for translating potent in vitro activity into clinical success.

References

A Comparative Guide to Pyrazole Synthesis: Conventional Heating vs. Microwave Irradiation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold is a cornerstone of modern pharmacology. These five-membered heterocyclic compounds are integral to numerous therapeutic agents. The efficiency of their synthesis is therefore a critical parameter in the discovery and development pipeline. This guide provides an in-depth comparative analysis of two primary synthetic methodologies: traditional conventional heating and modern microwave-assisted organic synthesis (MAOS). We will delve into the mechanistic underpinnings, quantitative performance, and practical application of each technique, offering field-proven insights to guide your synthetic strategy.

The Rationale of Synthesis: Understanding the Driving Force

The choice of a heating method is not merely a matter of convenience; it is a fundamental decision that influences reaction kinetics, product purity, and overall efficiency. The core difference lies in the mechanism of energy transfer.

Conventional Synthesis: A Surface-Level Approach

Traditional synthesis relies on conventional heating, typically using an oil bath or heating mantle. This method transfers thermal energy via conduction and convection .[1] Heat is applied to the exterior of the reaction vessel and slowly conducted through the vessel walls to the solvent and, finally, to the reactants. This process is inherently inefficient, leading to a significant temperature gradient within the reaction mixture—the walls are hotter than the bulk solution.[1] This non-uniform heating can result in longer reaction times to ensure the entire mixture reaches the target temperature and can promote the formation of side products or thermal degradation of sensitive reagents.[2]

The typical workflow for synthesizing pyrazoles, such as through the reaction of an α,β-unsaturated carbonyl (chalcone) with a hydrazine, involves prolonged refluxing to overcome the activation energy barrier.[3][4]

G cluster_0 Conventional Synthesis Workflow A Reactants (e.g., Chalcone, Hydrazine) + Solvent (e.g., Ethanol) B Combine in Round-Bottom Flask A->B C Reflux with External Heating (Oil Bath / Mantle) B->C Slow, non-uniform heating D Extended Reaction Time (Hours to Days) C->D E Cooling & Product Work-up (Filtration, Recrystallization) D->E F Isolated Pyrazole Product E->F

Caption: Workflow for conventional pyrazole synthesis.

Microwave-Assisted Synthesis: A Molecular-Level Revolution

Microwave-Assisted Organic Synthesis (MAOS) represents a paradigm shift in energy delivery. Instead of heating from the outside-in, microwave irradiation passes through the vessel walls (typically glass or Teflon) and directly energizes the molecules within the reaction mixture.[5] This occurs via two primary mechanisms:

  • Dipolar Polarization: Polar molecules, such as ethanol or the reactants themselves, possess a dipole moment. When subjected to the rapidly oscillating electric field of microwaves, these molecules attempt to align themselves with the field.[5][6][7] This rapid rotation and the resulting intermolecular friction generate heat quickly and uniformly throughout the bulk of the solution.[6]

  • Ionic Conduction: If ions are present in the mixture, they will migrate back and forth in the oscillating electric field. Collisions caused by this rapid movement generate heat.[1][5]

This "in-core" volumetric heating is exceptionally efficient, leading to a rapid rise in temperature and eliminating the thermal gradients seen in conventional methods.[5][6] This often results in dramatic rate enhancements, allowing reactions to be completed in minutes rather than hours.[8][9]

G cluster_1 Microwave-Assisted Synthesis (MAOS) Workflow A Reactants + Microwave-Absorbing Solvent B Combine in Sealed Microwave Vial A->B C Microwave Irradiation (Set Power, Temp, Time) B->C Direct, uniform molecular heating D Rapid Reaction Time (Minutes) C->D E Cooling & Product Work-up D->E F Isolated Pyrazole Product E->F

Caption: Workflow for microwave-assisted pyrazole synthesis.

Performance Metrics: A Quantitative Comparison

The theoretical advantages of MAOS are borne out by experimental data. Numerous studies have directly compared the two methods for the synthesis of identical pyrazole derivatives, highlighting significant improvements in reaction time and yield.[10][11][12]

ParameterConventional MethodMicrowave-Assisted MethodAdvantage
Reaction Time 2 - 18 hours[3][11]2 - 15 minutes[10][11][13]Drastic Reduction
Product Yield 48% - 90%[2][11]79% - 98%[10][11]Often Significantly Higher
Energy Input High (prolonged heating of bath & vessel)Low (direct, targeted heating for a short duration)More Energy Efficient [1]
Purity & Work-up By-products from prolonged heating possibleOften cleaner reactions, simpler work-up[8][9]Higher Purity
Conditions Atmospheric pressure (reflux)Sealed vessel allows for superheating above solvent's boiling pointAccess to Novel Reaction Pathways [6]

Data synthesized from multiple sources reporting the synthesis of various pyrazole and pyrazoline derivatives.[3][10][11][14]

Experimental Protocols: From Theory to Practice

To provide a self-validating and practical comparison, we present protocols for the synthesis of a substituted pyrazole from a chalcone precursor using both methods.

Protocol 1: Conventional Synthesis via Reflux

This protocol is based on the classical method of reacting a chalcone with hydrazine hydrate in an alcoholic solvent.[3][15] The choice of ethanol is standard; it is an effective solvent for the reactants and its boiling point provides a suitable reaction temperature under reflux.

Objective: Synthesize 3,5-diphenyl-4,5-dihydro-1H-pyrazole.

Methodology:

  • Preparation: In a 100 mL round-bottom flask, dissolve 1.0 g of chalcone (1,3-diphenyl-2-propen-1-one) in 30 mL of ethanol.

  • Reagent Addition: Add 0.5 mL of hydrazine hydrate (80% solution) to the flask.

  • Reaction: Fit the flask with a reflux condenser and place it in a pre-heated oil bath set to 90-100 °C.

  • Heating: Allow the mixture to reflux with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath. Pour the cold reaction mixture into 100 mL of ice-cold water.

  • Isolation: The solid product will precipitate. Collect the crude product by vacuum filtration, wash with cold water, and dry.

  • Purification: Recrystallize the crude solid from ethanol to obtain the pure pyrazole derivative.

Protocol 2: Microwave-Assisted Synthesis

This protocol demonstrates the dramatic acceleration possible with MAOS. The use of a sealed vessel allows the temperature to safely exceed the atmospheric boiling point of ethanol, further increasing the reaction rate. The power is modulated by the instrument to maintain the set temperature.

Objective: Synthesize 3,5-diphenyl-4,5-dihydro-1H-pyrazole.

Methodology:

  • Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine 208 mg of chalcone, 100 µL of hydrazine hydrate, and 4 mL of ethanol.

  • Sealing: Securely cap the vial using an appropriate crimper tool.[16]

  • Irradiation: Place the vial into the cavity of a microwave reactor. Set the reaction parameters:

    • Temperature: 100 °C

    • Power: 200 W (dynamic power control)

    • Reaction Time: 5 minutes

    • Stirring: On

  • Cooling: After the irradiation cycle is complete, the instrument will cool the vial to a safe handling temperature using compressed air.

  • Work-up: Once cooled, carefully open the vial in a fume hood. Pour the contents into 20 mL of ice-cold water.

  • Isolation & Purification: The solid product will precipitate. Collect the pure product by vacuum filtration, wash with a small amount of cold water, and dry. Recrystallization is often unnecessary due to the high purity of the crude product.[9]

G cluster_0 Heating Mechanism Comparison cluster_conv Conventional Heating cluster_mw Microwave Heating A External Heat Source (e.g., Oil Bath) B Reaction Vessel A->B Conduction C Reactants & Solvent B->C Conduction/ Convection D Microwave Source (Magnetron) F Polar Molecules (Reactants/Solvent) D->F Direct Irradiation E Reaction Vessel (MW Transparent)

Caption: Energy transfer in conventional vs. microwave heating.

A Green Chemistry Perspective

Microwave-assisted synthesis is a cornerstone of green chemistry.[1][17][18] Its advantages align directly with several of the 12 Principles of Green Chemistry:

  • Energy Efficiency: By heating only the reaction mixture and for a fraction of the time, MAOS dramatically reduces energy consumption compared to keeping a large oil bath hot for hours.[1][6]

  • Waste Prevention: Higher yields and cleaner reactions mean less starting material is converted into waste or by-products.[1]

  • Safer Chemistry: Shorter reaction times reduce the risk associated with prolonged exposure to high temperatures and hazardous solvents.

  • Solvent Reduction: MAOS is highly amenable to solvent-free reactions, where the reactants are irradiated directly, further minimizing environmental impact.[3][13][19]

Conclusion and Authoritative Recommendation

For the synthesis of pyrazoles, microwave irradiation offers unequivocal advantages over conventional heating. The benefits of drastically reduced reaction times, improved yields, higher product purity, and enhanced energy efficiency make it the superior choice for rapid lead generation, library synthesis, and methods development in a research setting.[8][10][13] While conventional heating remains a viable and accessible method, particularly for large-scale synthesis where specialized microwave reactors may be a limiting factor, MAOS should be considered the primary technique for laboratory-scale discovery.[9][20] The adoption of microwave technology not only accelerates the pace of research but also aligns with the growing imperative for more sustainable and efficient scientific practices.

References

Safety Operating Guide

Navigating the Disposal of 3,4-dimethyl-1H-pyrazol-5-ol: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 3,4-dimethyl-1H-pyrazol-5-ol, ensuring the safety of laboratory personnel and compliance with regulatory standards. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach, treating it as a potentially hazardous substance, is paramount. This protocol is grounded in general best practices for hazardous chemical waste management as outlined by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

Hazard Assessment and Risk Mitigation

Assumed Hazard Profile:

Hazard ClassificationDescriptionSource
Acute Toxicity, OralHarmful if swallowed.[4]
Skin Corrosion/IrritationCauses skin irritation.[1][2][3]
Serious Eye Damage/Eye IrritationCauses serious eye irritation/damage.[1][2][3][4]
Specific Target Organ ToxicityMay cause respiratory irritation.[1][2][3]

Given these potential hazards, all personnel handling this compound must adhere to the laboratory's Chemical Hygiene Plan (CHP), as mandated by OSHA's Laboratory Standard.[5][6] This plan should outline specific standard operating procedures for the safe handling and disposal of hazardous chemicals.

Personal Protective Equipment (PPE) and Immediate Safety

Before beginning any work with this compound, ensure that the proper personal protective equipment is worn and that safety equipment is readily accessible.

Essential PPE and Safety Equipment:

ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To protect against potential splashes and eye irritation.[1][2][3][7][8]
Hand Protection Chemically resistant gloves (e.g., nitrile).To prevent skin contact and irritation.[3][8][9]
Body Protection A lab coat.To protect clothing and skin from contamination.
Emergency Equipment An eyewash station and safety shower.Must be located in the immediate work area for emergency use.

All handling of this compound, including weighing and solution preparation, should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize the risk of inhalation.[1][2][3]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if necessary.

  • Don PPE: Before addressing the spill, don the appropriate PPE as outlined in the table above.

  • Containment: For liquid spills, use an inert absorbent material such as sand, silica gel, or vermiculite to contain the spill.[1][2] For solid spills, carefully sweep up the material to avoid generating dust.[9]

  • Collection: Place the absorbed material or swept solids into a suitable, labeled container for hazardous waste.

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Waste Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste according to the procedures outlined in the following section.

Step-by-Step Disposal Procedure

The primary and mandated method for the disposal of this compound and its associated waste is through a licensed chemical waste disposal service.[10] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[10][11]

Waste Segregation: The First Line of Defense

Proper segregation is the most critical step to prevent dangerous chemical reactions and ensure compliant disposal.[10]

  • Solid Waste:

    • Collect unused or expired solid this compound in a clearly labeled, sealed container designated for solid chemical waste.[10]

    • Contaminated materials such as weighing paper, pipette tips, and gloves that have come into direct contact with the solid compound should also be placed in this container.[10]

  • Liquid Waste:

    • Solutions containing this compound must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.[10][11]

    • Segregate halogenated and non-halogenated solvent waste if required by your institution's waste management program.[11]

    • The first rinse of any glassware that contained the compound should be collected as hazardous waste.[11]

Container Selection and Labeling

The integrity of waste containment is crucial for safety and compliance.

  • Container Choice: Use containers that are in good condition, chemically compatible with the waste, and have a secure, tight-fitting lid.[11][12] Avoid using metal containers for acidic or basic waste and do not use glass for hydrofluoric acid.[13]

  • Labeling: Each waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name of all contents (no abbreviations), and the approximate percentages of each component.[14][15] The date the waste was first added to the container must also be included.[10]

Storage of Waste Pending Disposal

Proper storage of chemical waste is essential for maintaining a safe laboratory environment.[10]

  • Location: Store sealed waste containers in a designated and well-ventilated Satellite Accumulation Area (SAA).[12][14] This area should be at or near the point of generation and under the control of laboratory personnel.[16]

  • Segregation: Incompatible waste streams should be segregated using physical barriers or secondary containment.[10][12][16]

  • Volume Limits: A satellite accumulation area can hold up to 55 gallons of hazardous waste.[17]

  • Time Limits: Once a container is full, it must be moved to the central accumulation area within three days.[12]

The following diagram illustrates the decision-making process for the disposal of this compound waste.

G cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_storage Storage cluster_disposal Final Disposal start Generate this compound Waste solid_waste Solid Waste (Unused chemical, contaminated labware) start->solid_waste Solid liquid_waste Liquid Waste (Solutions, first rinseate) start->liquid_waste Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid saa Store in Designated Satellite Accumulation Area (SAA) collect_solid->saa collect_liquid->saa ehs_pickup Arrange for Pickup by Licensed Chemical Waste Disposal Service saa->ehs_pickup

Caption: Workflow for the proper disposal of this compound waste.

Regulatory Compliance

All laboratory personnel must be trained on the hazards of the chemicals in their work area and the proper disposal procedures.[6] The disposal of chemical waste is regulated by the EPA under the Resource Conservation and Recovery Act (RCRA).[15][18] Your institution's Environmental Health and Safety (EHS) department is a valuable resource for ensuring compliance with all local, state, and federal regulations.

By adhering to these procedures, you contribute to a safer laboratory environment and the protection of our ecosystem.

References

Operational Safety Guide: Personal Protective Equipment for Handling 3,4-Dimethyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

As drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, operational protocols for the safe handling of 3,4-dimethyl-1H-pyrazol-5-ol. Given the absence of a comprehensive, dedicated Safety Data Sheet (SDS) for this specific compound, our safety paradigm is built upon a conservative assessment of data from its phosphate salt and structurally similar pyrazole derivatives. This methodology ensures a high margin of safety, treating the compound with the caution it warrants.

Hazard Assessment & Risk Profile: The "Why" Behind the "How"

Understanding the potential hazards of this compound is fundamental to selecting the appropriate Personal Protective Equipment (PPE). The risk profile is synthesized from GHS classifications of its phosphate salt and related pyrazole analogs.[1][2][3][4] The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion.[5][6]

The core principle of our safety protocol is to prevent any direct contact with the substance. The following table summarizes the key hazards that dictate our PPE and handling requirements.

Hazard CategoryGHS H-Phrase (Inferred)DescriptionPrimary PPE ControlSource
Acute Oral Toxicity H302Harmful if swallowed.No eating, drinking, or smoking in the lab; proper hand hygiene.[1][4]
Skin Irritation H315Causes skin irritation.Chemical-resistant gloves and a lab coat are mandatory.[1][2][3]
Serious Eye Irritation H319Causes serious eye irritation.Chemical safety goggles are required at all times.[1][2][3][4][7]
Respiratory Irritation H335May cause respiratory irritation.All handling of solids must occur in a certified chemical fume hood.[1][3]
Organ Toxicity STOT RE 2May cause damage to organs through prolonged or repeated exposure.Engineering controls (fume hood) and consistent use of PPE to minimize chronic exposure.[4][8]
Reproductive Toxicity Repr. 2Suspected of damaging fertility or the unborn child.Strict adherence to all PPE protocols to eliminate exposure pathways.[4][8]
PPE Selection Workflow: From Assessment to Action

The level of PPE required is directly proportional to the risk of exposure associated with a specific task. The following decision-making workflow illustrates how to select the appropriate PPE ensemble for various laboratory operations involving this compound.

PPE_Workflow cluster_0 Task Assessment cluster_1 Operational Scenarios cluster_2 Required PPE Ensemble start Identify Task weighing Weighing Solid (mg to g scale) start->weighing Handling Powder solution Preparing Solution (Non-volatile solvent) start->solution Handling Liquid spill Spill or Aerosol Generation Risk start->spill Emergency/ High Risk ppe_base Base PPE: - Nitrile Gloves - Safety Goggles - Lab Coat weighing->ppe_base Inside Fume Hood ppe_enhanced Enhanced PPE: - Double Nitrile Gloves - Safety Goggles - Face Shield - Lab Coat solution->ppe_enhanced Splash Potential ppe_full Full Response PPE: - Double Nitrile Gloves - Safety Goggles & Face Shield - Disposable Gown - N95/P100 Respirator spill->ppe_full Airborne Particulate Risk

PPE Selection Workflow for this compound.
Experimental Protocols: Step-by-Step Guidance

Adherence to standardized procedures is critical for mitigating risk. The following protocols must be followed for common laboratory tasks.

This procedure is designed to prevent the generation and inhalation of airborne particulates.

  • Preparation: Before bringing the chemical into the workspace, don the Base PPE ensemble: a properly buttoned lab coat, chemical safety goggles, and a single pair of nitrile gloves.

  • Engineering Control: All weighing and transfer operations must be conducted inside a certified chemical fume hood with the sash at the lowest practical height.

  • Weighing: Use a weigh boat or creased weighing paper to contain the solid. Use a spatula to carefully transfer the material. Avoid any actions that could create dust, such as dropping or rapid scraping.

  • Transfer: Gently tap the weighing paper or boat to transfer the solid into the reaction vessel.

  • Immediate Cleanup: Using a damp paper towel, carefully wipe down the spatula, the balance, and the surrounding surfaces inside the fume hood to collect any residual particulates. Dispose of the towel in the designated solid hazardous waste container.

  • Doffing: Remove gloves using the proper technique and dispose of them in the hazardous waste stream. Wash hands thoroughly with soap and water.[2][7]

A rapid and correct response to a spill is crucial to prevent wider contamination.

  • Alert & Isolate: Alert personnel in the immediate vicinity. Restrict access to the spill area. Do not attempt to clean a large spill without specialized training and equipment.

  • Don PPE: Don the Full Response PPE ensemble, including double nitrile gloves, safety goggles, a face shield, and an N95 or higher-rated respirator to protect against inhaling the powder.[5][9]

  • Containment: Gently cover the spill with an inert absorbent material, such as vermiculite or sand, to prevent further aerosolization.[3]

  • Collection: Carefully sweep the absorbent material and spilled compound into a dustpan or onto a stiff piece of cardboard. Place the collected material into a clearly labeled, sealable hazardous waste container.[7]

  • Decontamination: Wipe the spill area with a damp cloth or paper towel. Place all contaminated cleaning materials, including the outer pair of gloves, into the hazardous waste container.

  • Final Steps: Remove remaining PPE and dispose of it as hazardous waste. Wash hands and face thoroughly. Report the incident to your laboratory supervisor or Environmental Health & Safety (EHS) department.

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal is a non-negotiable aspect of chemical safety and environmental stewardship. All materials contaminated with this compound must be treated as hazardous chemical waste.[10][11][12]

  • Solid Waste: Unused chemical, contaminated weighing paper, and grossly contaminated absorbent pads should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[11]

  • Liquid Waste: Solutions containing the compound must be collected in a compatible, leak-proof container. The container must be labeled with "Hazardous Waste" and the full chemical name.[10] Do not pour any amount down the drain.[12]

  • Contaminated Materials: Used gloves, disposable lab coats, and paper towels used for cleanup must be placed in the solid hazardous waste container.[11]

  • Empty Containers: The original chemical container is not considered empty until it has been triple-rinsed. The first rinseate must be collected and disposed of as hazardous liquid waste.[10]

By integrating these expert-validated protocols and understanding the rationale behind them, you can handle this compound with the highest degree of safety, protecting yourself, your colleagues, and your research.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.